7-Methylxanthosine
Description
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-8,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,5?,6-,7-,8?,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIIIQOANNLHMT-LDGWMWDYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CN(C2C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N4O6+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core of Caffeine: An In-depth Technical Guide to 7-Methylxanthosine Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 7-methylxanthosine (B1261978), the pivotal first committed step in the caffeine (B1668208) production pathway in plants. This document details the enzymatic reactions, presents key quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes.
Introduction to the this compound Biosynthesis Pathway
Caffeine (1,3,7-trimethylxanthine), a purine (B94841) alkaloid, is a secondary metabolite synthesized by a variety of plant species, including coffee (Coffea sp.) and tea (Camellia sinensis). Its biosynthesis is a four-step pathway that begins with the methylation of xanthosine (B1684192). The first and rate-limiting step is the conversion of xanthosine to this compound, catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase known as xanthosine methyltransferase (XMT), or this compound synthase.[1][2] This initial reaction is critical as it commits the xanthosine pool to the caffeine biosynthesis cascade. Subsequent enzymatic steps lead to the sequential formation of 7-methylxanthine, theobromine, and finally, caffeine.[3][4]
The Core Enzymatic Reaction
The biosynthesis of this compound is catalyzed by xanthosine methyltransferase (XMT), which transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the N7 position of the purine ring of xanthosine.[2][5]
Reaction: S-adenosyl-L-methionine + Xanthosine ⇌ S-adenosyl-L-homocysteine + this compound[2]
This enzyme exhibits high specificity for xanthosine, with studies showing that xanthosine 5'-monophosphate (XMP) and xanthine (B1682287) are not effective substrates.[5][6] The reaction is fundamental for the production of caffeine and its intermediates, which are believed to play roles in plant defense against herbivores and pathogens.
Quantitative Data on Pathway Enzymes
The efficiency of the this compound biosynthesis and subsequent steps is dictated by the kinetic properties of the involved N-methyltransferases. The following table summarizes key quantitative data for these enzymes isolated from Coffea arabica.
| Enzyme | Substrate | Km (µM) | Optimal pH | Source Organism | Reference |
| Xanthosine Methyltransferase (CaXMT1) | Xanthosine | 78 | 7.0 - 9.0 | Coffea arabica | [7][8] |
| S-adenosyl-L-methionine | 12 | Coffea arabica | [9][10] | ||
| 7-Methylxanthine Methyltransferase (CaMXMT2) | 7-Methylxanthine | 251 | 7.0 - 9.0 | Coffea arabica | [7][8] |
| Theobromine Synthase (Caffeine Synthase) | Theobromine | 344 | 8.5 | Camellia sinensis | [11] |
| 7-Methylxanthine | 186 | 8.5 | Camellia sinensis | [11] | |
| Paraxanthine | 24 | 8.5 | Camellia sinensis | [11] | |
| S-adenosyl-L-methionine | 21 | 8.5 | Camellia sinensis | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.
Heterologous Expression and Purification of Xanthosine Methyltransferase (XMT)
This protocol describes the expression of recombinant XMT in Escherichia coli and its subsequent purification, a common approach for obtaining sufficient quantities of the enzyme for characterization.[5][12]
1. Gene Cloning and Vector Construction:
- The full-length cDNA of the XMT gene (e.g., CaXMT1 from Coffea arabica) is amplified by PCR.
- The amplified gene is cloned into an expression vector, such as pET or pGEX, often with a tag (e.g., His-tag, GST-tag) to facilitate purification.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture (e.g., 5 mL LB broth with appropriate antibiotic) and grown overnight at 37°C with shaking.
- The overnight culture is used to inoculate a larger volume of LB broth.
- The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated for a further 4 hours at 37°C or overnight at a lower temperature (e.g., 16-30°C) to improve protein solubility.[12]
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., PBS with lysozyme (B549824) and protease inhibitors).
- Cells are lysed by sonication on ice.
- The cell lysate is centrifuged to pellet cellular debris.
- The supernatant containing the soluble recombinant protein is collected.
- For His-tagged proteins, the supernatant is loaded onto a Ni-NTA affinity chromatography column.[5][13] For GST-tagged proteins, glutathione-sepharose beads are used.[12]
- The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (for His-tags) or with PBS (for GST-tags).
- The tagged protein is eluted with an elution buffer containing a high concentration of imidazole or reduced glutathione.
- The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Assay for Xanthosine Methyltransferase (XMT)
This assay is used to determine the catalytic activity of XMT by measuring the formation of the product, this compound.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- Buffer (e.g., 100 mM Tris-HCl, pH 7.0-9.0)
- Substrate: Xanthosine (e.g., 0.1-1 mM)
- Methyl donor: S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [14C]SAM) for sensitive detection.
- Purified XMT enzyme.
2. Incubation:
- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
3. Reaction Termination and Product Analysis:
- The reaction is terminated, for example, by adding hydrochloric acid or by heating.
- The product, this compound, is separated from the substrate and other reaction components.
- If a radiolabeled methyl donor is used, the product can be quantified by liquid scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
HPLC Analysis of Xanthine Alkaloids
HPLC is a powerful technique for the separation and quantification of xanthine alkaloids, including the substrate xanthosine and the product this compound.
1. Sample Preparation:
- Plant tissues are ground to a fine powder in liquid nitrogen.
- The powder is extracted with a solvent such as 80% methanol (B129727) in water with sonication.[14]
- The extract is centrifuged, and the supernatant is filtered through a 0.22 µm membrane before injection into the HPLC system.[14]
2. HPLC Conditions:
- Column: A C18 reversed-phase column is commonly used for the separation of xanthines.[15][16]
- Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1-1.0% formic acid or a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15][17]
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[15][18]
- Detection: UV detection at a wavelength of around 275-280 nm is suitable for xanthine alkaloids.[14][18] Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection.[15]
Example HPLC Conditions:
| Parameter | Condition | Reference |
| Column | C18 column (e.g., 50 x 2 mm, 1.8 µm) | [15] |
| Mobile Phase | Acetonitrile:water (10:90, v/v) with 1.0% formic acid | [15] |
| Flow Rate | 0.5 mL/min | [15] |
| Column Temperature | 70°C | [15] |
| Detection | UV at 275 nm or Mass Spectrometry (ESI+) | [15][18] |
Visualizing the Pathway and Workflows
Diagrams are essential for understanding the complex relationships within biochemical pathways and experimental procedures.
Caption: The core this compound biosynthesis pathway leading to caffeine.
Caption: Experimental workflow for XMT characterization.
References
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. EC 2.1.1.158 [iubmb.qmul.ac.uk]
- 3. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC 2.1.1.158 - this compound synthase. [ebi.ac.uk]
- 7. znaturforsch.com [znaturforsch.com]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. Upstream Services for Site-directed Mutagenesis [creative-enzymes.com]
- 11. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]
- 15. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 18. helixchrom.com [helixchrom.com]
The Role of 7-Methylxanthosine in Caffeine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. While the major metabolic pathways leading to the formation of paraxanthine, theobromine (B1682246), and theophylline (B1681296) are well-documented, the role of lesser-known metabolites, such as 7-methylxanthosine (B1261978), is crucial for a comprehensive understanding of caffeine's metabolic fate and its physiological effects. This technical guide provides an in-depth exploration of the role of this compound in the intricate network of caffeine metabolism, with a focus on its formation, subsequent biotransformation, and the enzymatic processes involved. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these metabolic pathways.
Caffeine Metabolism Overview
The biotransformation of caffeine is a multi-step process predominantly occurring in the liver. The initial and rate-limiting steps involve demethylation at the N-3, N-1, and N-7 positions, catalyzed primarily by the CYP1A2 isozyme.[1][2] This leads to the formation of three primary dimethylxanthine metabolites:
-
Paraxanthine (1,7-dimethylxanthine): The major metabolite, accounting for approximately 84% of caffeine metabolism through N-3 demethylation.[2]
-
Theobromine (3,7-dimethylxanthine): Formed via N-1 demethylation, constituting about 12% of caffeine metabolism.[3]
-
Theophylline (1,3-dimethylxanthine): A minor metabolite resulting from N-7 demethylation, making up around 4% of the metabolic products.[3]
These primary metabolites undergo further metabolism through various enzymatic reactions, including oxidation and demethylation, leading to a diverse array of secondary metabolites that are ultimately excreted in the urine.
The Formation and Metabolic Fate of this compound
In the context of human caffeine metabolism, this compound is not a direct metabolite of caffeine. Instead, it is a key intermediate in the biosynthesis of caffeine in plants, where xanthosine (B1684192) is methylated to form this compound, which is then converted to 7-methylxanthine (B127787), theobromine, and finally caffeine.[3][4]
In humans, the closely related compound 7-methylxanthine is a recognized metabolite. It is primarily formed from the metabolism of theobromine .[5][6] Theobromine undergoes demethylation at the 3-position to yield 7-methylxanthine.[6] This reaction is a critical step in the clearance of theobromine from the body. Subsequently, 7-methylxanthine is further metabolized by the enzyme xanthine (B1682287) oxidase to 7-methyluric acid, which is then excreted in the urine.[5]
Quantitative Data on Caffeine and its Metabolites
The following tables summarize key quantitative data related to the pharmacokinetics of caffeine and its major metabolites.
Table 1: Pharmacokinetic Parameters of Caffeine and its Primary Metabolites in Healthy Adults
| Compound | Half-life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) | Volume of Distribution (Vd) (L/kg) |
| Caffeine | 2.5 - 5.7 | 0.5 - 2.0 | 0.6 - 0.8 |
| Paraxanthine | ~10 | - | - |
| Theobromine | 6 - 10 | 2.0 - 3.0 | ~0.76 |
| Theophylline | 7 - 9 | 1.0 - 2.0 | ~0.5 |
Data compiled from various pharmacokinetic studies.[3][8][9]
Table 2: Relative Abundance of Primary Caffeine Metabolites
| Metabolite | Percentage of Total Caffeine Metabolism |
| Paraxanthine | ~84% |
| Theobromine | ~12% |
| Theophylline | ~4% |
Data based on studies of caffeine metabolism in humans.[2][3]
Table 3: Urinary Excretion of Theobromine and its Metabolite 7-Methylxanthine
| Compound | Percentage of Theobromine Dose Excreted in Urine |
| 7-Methylxanthine | 34 - 48% |
| Unchanged Theobromine | 1 - 18% |
Data from a study on theobromine metabolism in humans.[5]
Experimental Protocols
Analysis of Caffeine and its Metabolites by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the sensitive and specific quantification of caffeine and its various metabolites in biological matrices such as plasma and urine.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled caffeine and its metabolites).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
Caffeine: m/z 195 → 138
-
Paraxanthine: m/z 181 → 124
-
Theobromine: m/z 181 → 124
-
Theophylline: m/z 181 → 124
-
7-Methylxanthine: m/z 167 → 110
-
In Vitro Caffeine Metabolism using Human Liver Microsomes
This assay is used to study the enzymatic kinetics and metabolic pathways of caffeine in a controlled environment that mimics the human liver.
Incubation Mixture:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (5 mM).
-
Phosphate buffer (100 mM, pH 7.4).
-
Caffeine (substrate) at various concentrations.
Protocol:
-
Pre-incubate the microsomes, buffer, and NADPH-generating system at 37°C for 5 minutes.
-
Initiate the reaction by adding caffeine.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for caffeine and its metabolites using HPLC-MS/MS as described above.
Mandatory Visualizations
Caffeine Metabolism Pathway
Caption: Primary metabolic pathways of caffeine in humans.
Experimental Workflow for Human Liver Microsome Assay
Caption: Workflow for in vitro caffeine metabolism assay.
Signaling Pathways Influenced by Methylxanthines
Caption: Key signaling pathways modulated by methylxanthines.
Conclusion
While this compound is a central player in the biosynthesis of caffeine in plants, its role in human caffeine metabolism is indirect, with its demethylated form, 7-methylxanthine, arising from the metabolism of the primary caffeine metabolite, theobromine. A thorough understanding of the complete metabolic profile of caffeine, including the formation and fate of metabolites like 7-methylxanthine, is essential for accurately assessing its physiological and pharmacological effects. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of caffeine metabolism and its implications for human health. The provided visualizations offer a clear representation of the complex metabolic and signaling pathways involved.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Theobromine - Wikipedia [en.wikipedia.org]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic analysis and comparison of caffeine administered rapidly or slowly in coffee chilled or hot versus chilled energy drink in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
7-Methylxanthosine: A Key Metabolite of Theobromine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-methylxanthosine (B1261978) as a primary metabolite of theobromine (B1682246). It details the metabolic pathways, enzymatic processes, and pharmacokinetic profiles of both compounds. The guide offers detailed experimental protocols for in vivo and in vitro studies, including analytical methods for quantification. Furthermore, it elucidates the key signaling pathways associated with the pharmacological effects of methylxanthines, namely adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, visualized through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals in pharmacology, drug metabolism, and therapeutic development.
Introduction
Theobromine (3,7-dimethylxanthine), a prominent methylxanthine found in cocoa products, undergoes extensive metabolism in the liver. One of its major metabolites is this compound, a compound that is gaining interest due to its own potential physiological activities.[1][2] Understanding the conversion of theobromine to this compound is crucial for a complete comprehension of the pharmacokinetics and pharmacological effects of cocoa consumption and theobromine-based therapeutics. This guide provides an in-depth analysis of this metabolic relationship.
Theobromine Metabolism to this compound
The biotransformation of theobromine primarily occurs in the liver, where it is metabolized into several compounds, with 7-methylxanthine (B127787) being a major product found in human urine.[1] This metabolic process involves N-demethylation at the 3-position of the xanthine (B1682287) ring.
The primary enzymes responsible for the metabolism of theobromine are cytochrome P450 (CYP) isoforms, particularly CYP1A2 and CYP2E1.[3] There is also evidence suggesting a role for flavin-containing monooxygenase (FMO) in the production of theobromine from caffeine (B1668208), which could also influence the subsequent metabolism to this compound.[3]
Metabolic Pathway
The metabolic conversion is a demethylation reaction where the methyl group at the N-3 position of theobromine is removed, yielding 7-methylxanthine.[2] This process is part of a larger metabolic cascade of methylxanthines in the body.
Quantitative Data: Pharmacokinetics
The pharmacokinetic parameters of theobromine and its metabolite this compound are essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Below are tables summarizing available quantitative data from human and animal studies.
Table 1: Pharmacokinetic Parameters of Theobromine in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 6.1 - 10 hours | [1] |
| Apparent Volume of Distribution (Vd) | 0.76 L/kg | [1] |
| Clearance (CL) | 0.88 mL/min/kg | [1] |
| Major Urinary Metabolite | 7-methylxanthine (34-48% of dose) | [1] |
Table 2: Pharmacokinetic Parameters of Theobromine and 7-Methylxanthine in Rats
| Compound | Dose | Cmax | Tmax | AUC | t½ | Reference |
| Theobromine | 50 mg/kg | 80 µg/mL | 18 min | 692 µg·h/L | - | [4] |
| 7-Methylxanthine | 30 mg/kg | ~5 µg/mL (~30 µM) | 30 min | 49.4-51.8 µmol·h/L | ~1.4 hours | [4] |
| 7-Methylxanthine | 60 mg/kg | ~10 µg/mL | - | - | - | [4] |
Note: Data for theobromine and 7-methylxanthine in rats are from different studies and are presented for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a metabolite of theobromine.
In Vivo Human Clinical Trial for Theobromine Metabolism
This protocol is based on methodologies described in human studies investigating theobromine metabolism.[5][6]
Objective: To determine the pharmacokinetic profile of theobromine and its metabolites, including this compound, in healthy human volunteers.
4.1.1. Subject Recruitment and Preparation:
-
Inclusion Criteria: Healthy male and female volunteers (aged 18-45 years) with a body mass index (BMI) between 18 and 25 kg/m ². Subjects should be non-smokers, not taking any medication, and have no history of chronic or gastrointestinal diseases.[6]
-
Dietary Restrictions: A strict methylxanthine-free diet (avoiding coffee, tea, chocolate, and cola) should be observed for at least 48 hours prior to and during the study period.[5]
4.1.2. Study Design:
-
A randomized, controlled, crossover, single-blind study design is recommended.[6]
-
Dosing: A single oral dose of a known amount of theobromine (e.g., 6 mg/kg body weight) is administered.[7]
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[6] Plasma is separated by centrifugation and stored at -80°C.
-
Urine Collection: Urine is collected at timed intervals (e.g., 0-4 h, 4-8 h, 8-12 h, 12-24 h) post-dose. The total volume of each collection is recorded, and an aliquot is stored at -20°C.[6]
4.1.3. Sample Analysis:
-
Plasma and urine samples are analyzed for theobromine and its metabolites using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.3).
4.1.4. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using appropriate software.
-
The percentage of the administered dose excreted as each metabolite in the urine is calculated.
In Vitro Theobromine Metabolism using Human Liver Microsomes
This protocol is a generalized procedure based on standard methods for in vitro drug metabolism studies.[8][9]
Objective: To determine the in vitro metabolism of theobromine to this compound by human liver microsomes.
4.2.1. Materials:
-
Pooled human liver microsomes (HLMs)
-
Theobromine
-
7-Methylxanthine standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
4.2.2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (e.g., 0.5 mg/mL final concentration).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding theobromine (e.g., at various concentrations to determine enzyme kinetics) to the pre-incubated master mix.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis by LC-MS/MS.
4.2.3. Data Analysis:
-
The formation of this compound is quantified against a standard curve.
-
The rate of metabolite formation is calculated. Enzyme kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
Analytical Method: Quantification of this compound by HPLC-MS/MS
This protocol outlines a general workflow for the quantification of this compound in biological matrices.[10][11][12]
Objective: To accurately and sensitively quantify the concentration of this compound in plasma and urine samples.
4.3.1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further clean-up by solid-phase extraction (SPE).[12]
4.3.2. Sample Preparation (Urine):
-
Dilute the urine sample with water or a suitable buffer.
-
Add an internal standard.
-
The sample may be directly injected or cleaned up using SPE.[13]
4.3.3. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
4.3.4. Experimental Workflow:
Signaling Pathways
Methylxanthines, including theobromine and potentially its metabolites, exert their pharmacological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling molecule that acts on four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Theobromine acts as a non-selective antagonist at these receptors, blocking the effects of adenosine.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, theobromine increases the intracellular levels of these second messengers, leading to a variety of downstream effects.
Conclusion
This compound is a significant metabolite of theobromine, and its formation is a key aspect of the pharmacokinetic profile of cocoa-derived methylxanthines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic fate and potential biological activities of this compound. A thorough understanding of these processes is essential for evaluating the health effects of cocoa consumption and for the development of novel therapeutics based on methylxanthine scaffolds.
References
- 1. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of caffeine to theobromine and theophylline is catalyzed primarily by flavin-containing monooxygenase in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. oyc.co.jp [oyc.co.jp]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Physiological Functions of 7-Methylxanthosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylxanthosine (B1261978) (7-MX), a naturally occurring purine (B94841) alkaloid, is a metabolite of caffeine (B1668208) and theobromine (B1682246).[1] While historically known as an intermediate in caffeine biosynthesis in plants, recent research has unveiled its significant and diverse physiological functions, positioning it as a molecule of interest for therapeutic applications.[2] This technical guide provides a comprehensive overview of the core physiological functions of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. Particular attention is given to its emerging role in the management of myopia and its broader biochemical activities. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.
Core Physiological Functions and Mechanisms of Action
This compound exerts its physiological effects primarily through two established mechanisms common to methylxanthines: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[3] However, the specific contributions of these mechanisms to its observed therapeutic effects are still under active investigation.
Adenosine Receptor Antagonism
This compound acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3), competitively inhibiting the binding of the endogenous ligand adenosine.[4] Adenosine is a ubiquitous signaling molecule involved in a wide array of physiological processes, including neurotransmission, inflammation, and cellular metabolism. By blocking adenosine receptors, 7-MX can modulate these downstream signaling pathways.
Phosphodiesterase (PDE) Inhibition
Methylxanthines are known to inhibit various isoforms of phosphodiesterase, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which in turn activates downstream signaling cascades. While this is a recognized mechanism for methylxanthines, the specific inhibitory profile of this compound against different PDE isoforms has not been extensively characterized. In general, methylxanthines are non-selective PDE inhibitors.[3]
Therapeutic Potential in Myopia
One of the most significant and well-researched physiological functions of this compound is its ability to slow the progression of myopia (nearsightedness).[4] Clinical and preclinical studies have demonstrated its efficacy in reducing axial elongation of the eye, a key factor in myopic progression.[7]
Mechanism of Action in the Eye
The proposed mechanism for 7-MX's effect on myopia involves the modulation of scleral biochemistry and remodeling.[2] The sclera, the outer protective layer of the eye, undergoes structural changes during myopia development, including thinning and alterations in its extracellular matrix. 7-Methylxanthine (B127787) has been shown to counteract these changes by:
-
Increasing Scleral Collagen Content: Treatment with 7-MX leads to a significant increase in the concentration of collagen in the posterior sclera.[2]
-
Increasing Collagen Fibril Diameter: 7-MX treatment has been observed to increase the diameter of collagen fibrils in the sclera.[2][8]
These effects are thought to strengthen the sclera, making it more resistant to the axial elongation that characterizes myopia progression. The underlying signaling pathway is believed to involve the antagonism of adenosine receptors on scleral fibroblasts, the cells responsible for producing and maintaining the scleral extracellular matrix.
Quantitative Data from Myopia Studies
The following tables summarize the key quantitative data from preclinical and clinical studies on the effect of this compound on myopia.
Table 1: Preclinical Studies of this compound in Animal Models of Myopia
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Guinea Pig | 300 mg/kg body weight, daily | 3 weeks | Reduced myopia and axial eye growth; prevented thinning of the sclera and scleral collagen fibrils. | [4] |
| Pigmented Rabbit | 30 mg/kg body weight, daily | 4 weeks | Reduced myopia and axial eye growth. | [4] |
| Rhesus Monkey | 100 mg/kg body weight, twice daily | 5 months | Reduced myopia progression. | [4] |
Table 2: Clinical Studies of this compound in Children with Myopia
| Study Population | Dosage | Duration | Key Findings | Reference |
| 711 myopic children | 0-1200 mg per day | Longitudinal | Oral intake of 7-MX was associated with reduced myopia progression and axial elongation. A daily dose of 1000 mg in an 11-year-old child was estimated to reduce axial elongation by 0.17 mm over 6 years. | [3] |
| 68 myopic children | 400 mg per day | 36 months | Reduced eye elongation and myopia progression. The treatment was found to be safe with no side effects. | [7] |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax | Tmax | t1/2 | Reference |
| Human | 400 mg (oral) | ~20 µmol/L | - | 200 min | [7] |
| Rabbit | 30 mg/kg (oral) | ~70 µmol/L | - | ~1 h | [7] |
Table 4: Toxicological Profile of this compound
| Study Type | Species | Doses | Key Findings | Reference |
| Acute Oral Toxicity | Rat & Mouse | 300 mg/kg and 2000 mg/kg | No mortality or signs of toxicity. In contrast, caffeine and theobromine showed significant mortality at these doses. | [9] |
| Repeated Dose 28-Day Oral Toxicity | Rat | 250, 500, and 1000 mg/kg | No-observed-adverse-effect level (NOAEL) up to 1000 mg/kg. | [9] |
| Cellular Toxicity (fR2, C6 glioma cells) | In vitro | - | High IC50 values of 305.5 and 721 µg/mL, respectively, indicating low cytotoxicity. | [9] |
Based on these findings, 7-MX is classified under the Globally Harmonized System (GHS) as a category 5 drug, with an LD50 greater than 2000-5000 mg/kg.[9]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the physiological functions of this compound.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a general method for determining the binding affinity of a compound to a specific receptor subtype.
-
Objective: To determine the inhibitory constant (Ki) of this compound for adenosine receptor subtypes.
-
Materials:
-
Membrane preparations from cells expressing the specific adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]cyclohexyladenosine for A1).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Myopia Induction and Treatment in Animal Models
This protocol describes a common method for studying the effects of a compound on myopia development.
-
Objective: To evaluate the effect of this compound on axial elongation and refractive error in an animal model of myopia.
-
Animal Model: Guinea pigs or rabbits are commonly used.
-
Myopia Induction: Form-deprivation myopia is induced by placing a diffuser over one eye to degrade the retinal image.
-
Treatment:
-
Administer this compound orally at a predetermined dose (e.g., 300 mg/kg for guinea pigs).[9]
-
A control group receives a vehicle (e.g., saline).
-
-
Measurements:
-
Axial Length: Measured using a high-frequency A-scan ultrasonography or optical biometry.
-
Refractive Error: Measured using an automated infrared photorefractor.
-
Scleral Thickness and Collagen Fibril Diameter: Measured post-mortem using light and transmission electron microscopy, respectively.[9]
-
-
Procedure:
-
Baseline measurements of axial length and refractive error are taken.
-
Myopia is induced in one eye of each animal.
-
Animals are randomly assigned to the treatment or control group and dosed daily for the duration of the study (e.g., 3 weeks).
-
Measurements of axial length and refractive error are repeated at regular intervals.
-
At the end of the study, animals are euthanized, and scleral tissue is collected for histological and ultrastructural analysis.
-
Scleral Fibroblast Culture and Analysis
This protocol outlines the steps for studying the direct effects of this compound on scleral cells.
-
Objective: To investigate the effect of this compound on scleral fibroblast proliferation, collagen synthesis, and signaling pathways.
-
Cell Culture:
-
Isolate primary scleral fibroblasts from donor scleral tissue.
-
Culture the cells in a suitable medium (e.g., DMEM with 10% FBS).
-
-
Treatment: Treat cultured scleral fibroblasts with varying concentrations of this compound.
-
Assays:
-
Proliferation Assay (e.g., MTT assay): To determine the effect of 7-MX on cell viability and proliferation.
-
Collagen Synthesis Assay (e.g., Sirius Red assay or Western blot for collagen type I): To quantify the amount of collagen produced by the cells.
-
Signaling Pathway Analysis (e.g., Western blot for phosphorylated proteins, cAMP assay): To investigate the modulation of specific signaling pathways (e.g., TGF-β, cAMP).
-
-
Procedure:
-
Seed scleral fibroblasts in culture plates.
-
Once the cells reach a desired confluency, replace the medium with a medium containing different concentrations of this compound.
-
Incubate the cells for a specified period.
-
Perform the desired assays to assess the cellular responses.
-
Signaling Pathways and Molecular Interactions
The precise signaling pathways modulated by this compound are still being elucidated. The following diagrams illustrate the hypothesized pathways based on its known mechanisms of action.
Caffeine Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of caffeine in plants.
Caption: Caffeine biosynthesis pathway in plants.
Adenosine Receptor Antagonism and Downstream Signaling
This diagram illustrates the general mechanism of adenosine receptor antagonism by this compound.
Caption: Mechanism of adenosine receptor antagonism.
Experimental Workflow for Myopia Study
This diagram outlines the typical workflow for an in vivo study of this compound's effect on myopia.
References
- 1. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of 7-Methylxanthosine and its Active Metabolite
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Methylxanthosine (B1261978) is a naturally occurring purine (B94841) nucleoside found in various plants and is a key intermediate in the biosynthesis of caffeine (B1668208).[1][2] In biological systems, this compound is rapidly metabolized to its active form, 7-methylxanthine (B127787) (7-MX), which is the primary molecule responsible for its pharmacological effects. 7-MX is also a major metabolite of the widely consumed methylxanthines, caffeine and theobromine.[3][4] While this compound itself is the precursor, the bulk of pharmacological research has focused on 7-methylxanthine. This guide provides a comprehensive overview of the pharmacological properties, toxicological profile, and therapeutic potential of 7-methylxanthine, presenting key data and experimental methodologies for the scientific community.
Pharmacodynamics: Mechanism of Action
The pharmacological activity of 7-methylxanthine, like other methylxanthines, is primarily attributed to two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase enzymes.[5] However, its most significant in-vivo effects are believed to be mediated through adenosine receptor blockade.[5]
Adenosine Receptor Antagonism
Methylxanthines act as non-selective competitive antagonists of adenosine receptors (A1, A2A, A2B, and A3).[5][6] By blocking these receptors, they inhibit the diverse physiological effects of adenosine, which include neurotransmission modulation, smooth muscle relaxation, and suppression of inflammation.[5] The stimulant effects of methylxanthines on the central nervous system are a direct result of this antagonism, leading to an increased release of neurotransmitters such as norepinephrine, dopamine, and serotonin.[5] Structure-activity relationship studies suggest that methylation at the N-7 position, as seen in 7-methylxanthine, may decrease the potency of adenosine receptor antagonism compared to other methylxanthines like theophylline.[1]
Inhibition of Phosphodiesterases (PDEs)
Methylxanthines can competitively inhibit phosphodiesterase (PDE) enzymes, which are responsible for the degradation of intracellular cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Inhibition of PDEs leads to an increase in intracellular cAMP and cGMP levels, resulting in effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation.[6] However, the concentrations of methylxanthines required to significantly inhibit PDEs are generally higher than those achieved at typical therapeutic doses, suggesting that adenosine receptor antagonism is the more relevant mechanism for most of their pharmacological effects.[7]
Effects on Scleral Extracellular Matrix
A significant area of research for 7-methylxanthine is its potential to control the progression of myopia (nearsightedness).[8] Preclinical studies have shown that 7-MX can modulate the biochemistry and ultrastructure of the sclera, the eye's outer protective layer.[8][9] It has been found to increase the synthesis of collagen I and fibronectin in human scleral fibroblasts.[8][10] This leads to a thickening of the posterior sclera and an increase in the diameter of collagen fibrils, which may help to prevent the excessive axial elongation of the eye associated with myopia progression.[8][9][11] This effect is hypothesized to be mediated by the blockade of adenosine receptors expressed in scleral and choroidal cells.[8]
Inhibition of Monosodium Urate (MSU) Crystallization
7-Methylxanthine has demonstrated the ability to inhibit the crystallization of monosodium urate, the causative agent of gout.[3][12] In vitro studies have shown that 7-MX can prevent the formation and growth of MSU crystals in conditions that mimic synovial fluid and urine.[12] This suggests a potential therapeutic application for 7-MX in the prevention and management of gout. The inhibitory effect is concentration-dependent.[3][13]
Pharmacokinetics
The pharmacokinetic profile of 7-methylxanthine has been primarily studied in rats following oral administration. The compound is rapidly absorbed, with peak plasma concentrations reached within 30 minutes. It has a relatively short half-life of approximately 1.4 hours, and there is no evidence of accumulation after repeated daily dosing.[4][13]
Table 1: Pharmacokinetic Parameters of 7-Methylxanthine in Rats
| Parameter | Value (Male Rats) | Value (Female Rats) |
|---|---|---|
| Dose | 30 mg/kg (oral) | 30 mg/kg (oral) |
| Cmax | 32.9 µM | 27.7 µM |
| Tmax | 30 min | 30 min |
| AUC0→t | 49.4 µmol·h/L | 51.8 µmol·h/L |
| t1/2 | 1.31 h | 1.48 h |
Data sourced from Ferrer et al. (2025).[13]
Toxicological Profile
7-Methylxanthine exhibits a favorable safety profile with low toxicity in preclinical studies.[13] Acute, repeated-dose, sub-chronic, and chronic toxicity evaluations in rodents have demonstrated its safety, even at high doses.[13]
Table 2: Toxicological Data for 7-Methylxanthine
| Study Type | Species | Route | Key Finding | Reference |
|---|---|---|---|---|
| Acute Toxicity | Rat & Mouse | Oral | LD50 > 2000 mg/kg; No mortality or signs of toxicity observed. | [13] |
| Repeated Dose (28-day) | Rat | Oral | No-Observed-Adverse-Effect Level (NOAEL) up to 1000 mg/kg/day. | [13] |
| Sub-chronic (90-day) | Rat | Oral | No mortality or signs of toxicity at doses up to 1000 mg/kg. In contrast, 10-40% mortality was seen with caffeine and theobromine. |[13] |
Experimental Protocols
Monosodium Urate (MSU) Crystallization Inhibition Assay
This in vitro assay is used to evaluate the potential of compounds to inhibit the formation of MSU crystals.
1. Preparation of MSU Crystals:
-
Dissolve uric acid in distilled water at a concentration of 10 mg/mL.
-
Adjust the pH to 7.2-7.4 with NaOH while gently heating and stirring to fully dissolve the uric acid.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
Induce crystallization by cooling the solution at 4°C for at least 24 hours.
-
Harvest the crystals by centrifugation, wash with cold distilled water, and dry.[14]
2. Crystallization Inhibition Assay:
-
A kinetic-turbidimetric crystallization assay is performed at a constant temperature (37°C).
-
A solution mimicking physiological fluids (e.g., synthetic urine or synovial fluid) is prepared.
-
Uric acid is added to create a supersaturated solution.
-
The test compound (7-methylxanthine) is added at various concentrations.
-
The formation of crystals is monitored over time by measuring the turbidity (absorbance) of the solution. The delay in the onset of crystallization and the reduction in the rate of crystal growth are measured to determine the inhibitory effect.[12]
Toxicity Studies
Toxicological evaluations of 7-methylxanthine were conducted following standardized OECD (Organisation for Economic Co-operation and Development) guidelines.
-
OECD 407 (Repeated Dose 28-day Oral Toxicity Study): This guideline involves daily oral administration of the test substance to rodents for 28 days. The study assesses mortality, clinical signs, body weight changes, food/water consumption, hematology, clinical biochemistry, and gross and microscopic pathology.[13]
-
OECD 408 (Sub-chronic Oral Toxicity Study - 90 days): Similar to OECD 407 but with a longer duration of 90 days to assess the effects of prolonged exposure.[13]
Scleral Fibroblast Culture and Analysis
-
Cell Culture: Human scleral fibroblasts are isolated and cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of 7-methylxanthine for a specified period.
-
Analysis of Extracellular Matrix Production: The production of collagen I and fibronectin is assessed. This is typically done by lysing the cells, separating the proteins by SDS-PAGE, and detecting the specific proteins using Western blotting with antibodies against collagen I and fibronectin.[10]
Metabolic Pathways
7-Methylxanthine is a central molecule in the metabolism of other common methylxanthines.
Conclusion
7-Methylxanthine, the active metabolite of this compound, presents a compelling pharmacological profile with significant therapeutic potential, particularly in the fields of ophthalmology and rheumatology. Its mechanism as an adenosine receptor antagonist underpins its effects on scleral remodeling and the inhibition of urate crystallization. Supported by a strong preclinical safety profile, 7-methylxanthine is a promising candidate for further drug development. Future research should focus on elucidating the specific adenosine receptor subtype affinities and downstream signaling pathways to fully characterize its molecular pharmacology.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pinpick.it [pinpick.it]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
7-methylxanthosine chemical structure and properties
An In-Depth Technical Guide to 7-Methylxanthine (B127787): Chemical Structure, Properties, and Biological Activity
Executive Summary
This technical guide provides a comprehensive overview of 7-methylxanthine (7-MX), a purine (B94841) alkaloid with significant pharmacological interest. It is crucial to distinguish 7-methylxanthine from its precursor in plant biosynthesis, 7-methylxanthosine. The latter is a nucleoside, containing a ribose sugar moiety, and serves as an intermediate in caffeine (B1668208) synthesis.[1][2] 7-methylxanthine, the subject of this guide, is the pharmacologically active compound, a metabolite of caffeine and theobromine (B1682246) in humans, and a molecule with therapeutic potential.[3][4] This document details the chemical structure, physicochemical properties, biological roles, signaling pathways, and relevant experimental protocols for 7-methylxanthine, intended for researchers, scientists, and professionals in drug development.
7-methylxanthine is an oxopurine derivative of xanthine, featuring a methyl group attached to the nitrogen at the 7-position of the purine ring.[5][6] It is a key intermediate in the biosynthesis of other methylxanthines like theobromine and caffeine.[7]
Caption: Chemical structure of 7-methylxanthine.
Chemical and Physical Data
The key identifiers and physicochemical properties of 7-methylxanthine are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 7-methyl-3H-purine-2,6-dione | [6] |
| CAS Number | 552-62-5 | [3][4][8][9] |
| Chemical Formula | C₆H₆N₄O₂ | [3][4][5] |
| Molecular Weight | 166.14 g/mol | [4][9][10] |
| Melting Point | ≥300 °C | [3][8][9] |
| Water Solubility | 18,070 mg/L at 25 °C (estimated) | [3][10] |
| LogP | -0.89 | [3][6] |
| Appearance | Solid, powder | [6][9] |
| Solubility | Soluble in DMSO, insoluble in water (conflicting reports exist) | [8][11] |
Biological Activity and Mechanisms of Action
7-methylxanthine is a biologically active molecule involved in several physiological and pathological processes. It is a metabolite of common dietary methylxanthines, caffeine and theobromine, and is found in human urine.[3][4]
Adenosine (B11128) Receptor Antagonism
Like other methylxanthines, 7-MX functions as a non-selective antagonist of adenosine receptors.[11][12] Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors (subtypes A1, A2A, A2B, and A3), 7-MX inhibits the effects of adenosine, leading to increased alertness and central nervous system stimulation.[12][13] This antagonism is a primary mechanism behind the stimulant effects of its parent compounds.
Caption: 7-Methylxanthine blocks adenosine receptors.
Role in Caffeine Biosynthesis
In plants such as coffee (Coffea arabica) and tea (Camellia sinensis), 7-methylxanthine is a central intermediate in the caffeine biosynthesis pathway.[7][14] The process involves a series of methylation steps starting from xanthosine. 7-methylxanthine is formed and subsequently methylated to produce theobromine, which is then methylated again to yield caffeine.[7]
Caption: Role of 7-methylxanthine in caffeine synthesis.
Therapeutic and Pharmacological Potential
Research has highlighted several potential therapeutic applications for 7-methylxanthine.
Anti-Myopia Activity
7-methylxanthine has been shown to have significant anti-myopia effects.[14] Studies in animal models and myopic children in Denmark have indicated that oral administration of 7-MX can reduce the progression of myopia and axial elongation of the eye.[14][15] It is considered a safe agent for long-term use in mitigating myopia progression.[15]
Gout and Urate Crystallization Inhibition
7-methylxanthine has demonstrated the ability to inhibit the crystallization of monosodium urate (MSU) in a concentration-dependent manner.[16] Since the formation of MSU crystals in joints is the hallmark of gout, 7-MX presents a potential therapeutic avenue for the prevention or treatment of this condition. Pharmacokinetic studies in rats show it reaches plasma concentrations sufficient to decrease MSU crystallization.[16]
Pharmacological Data Summary
| Parameter | Organism/System | Value / Observation | Reference(s) |
| Activity | Adenosine Receptors | Non-selective antagonist | [11] |
| Anti-Myopia Effect | Macaques (infant) | Eliminated myopic anisometropia from imposed defocus | [11] |
| MSU Crystallization | In vitro | Up to 74% inhibition at 100 µM | [16] |
| Pharmacokinetics | Rats (30 mg/kg oral) | Cmax: ~30 µM, tmax: 30 min, t½: ~1.4 h | [16] |
| Toxicity | Rats (oral) | No adverse effects observed up to 1000 mg/kg | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of 7-methylxanthine. Below are outlines of key experimental procedures.
Quantification by High-Performance Liquid Chromatography (HPLC)
Determining the concentration of 7-methylxanthine in biological samples is often performed using HPLC, frequently coupled with mass spectrometry (LC-MS).[16]
Objective: To quantify 7-MX in plasma samples.
Methodology:
-
Sample Preparation:
-
Precipitate proteins from plasma samples by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared supernatant into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a suitable column (e.g., a C18 column) for separation.
-
Employ a gradient elution program with a mobile phase consisting of, for example, an aqueous solution with formic acid and an organic solvent like methanol.
-
-
Detection and Quantification:
-
Couple the HPLC system to a tandem mass spectrometer (e.g., QExactive-Orbitrap Ms).
-
Monitor for the specific mass-to-charge ratio (m/z) of 7-methylxanthine and its fragments.
-
Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of 7-MX.[16]
-
Caption: Workflow for 7-methylxanthine quantification.
In Vitro Monosodium Urate (MSU) Crystallization Assay
This assay measures the ability of 7-MX to inhibit the formation of MSU crystals from a supersaturated uric acid solution.[16]
Objective: To determine the concentration-dependent inhibition of MSU crystallization by 7-MX.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of uric acid in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare a series of dilutions of 7-methylxanthine in Milli-Q water.
-
-
Assay Setup:
-
Use a 96-well plate for the assay.
-
To each well, add the uric acid solution to create a supersaturated condition (e.g., 400 mg/L).
-
Add different concentrations of the 7-MX solution to the wells (e.g., 0, 3, 10, 25, 50, 75, 100 µM).
-
Add a salt solution (e.g., 3.5 M NaCl) to initiate crystallization.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a physiological temperature (e.g., 32 °C) for an extended period (e.g., 96 hours) to allow for crystal formation.
-
After incubation, measure the amount of urate remaining in the solution using a uricase-based method.
-
-
Data Analysis:
-
Calculate the percentage of crystallization inhibition for each 7-MX concentration by comparing the amount of soluble urate in the test wells to the control wells (0 µM 7-MX).
-
Synthesis and Production
While 7-methylxanthine can be chemically synthesized, biotechnological production methods are also being developed.[8] One notable method involves the use of metabolically engineered E. coli. Strains engineered with specific N-demethylase genes (ndmB/D) can efficiently convert theobromine into 7-methylxanthine through specific N7-demethylation.[17] This biocatalytic process operates at mild conditions (30 °C and atmospheric pressure) and represents an environmentally friendly production route.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 29885-96-9 | FM165781 | Biosynth [biosynth.com]
- 3. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 4. scbt.com [scbt.com]
- 5. DNAmod: 7-methylxanthine [dnamod.hoffmanlab.org]
- 6. 7-Methylxanthine | C6H6N4O2 | CID 68374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-METHYLXANTHINE CAS#: 552-62-5 [m.chemicalbook.com]
- 9. 7-甲基黄嘌呤 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. 7-methyl xanthine, 552-62-5 [thegoodscentscompany.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caffeine - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
The Discovery and Characterization of 7-Methylxanthosine Synthase: A Key Enzyme in Caffeine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208), a purine (B94841) alkaloid, is a widely consumed psychoactive substance found in beverages like coffee and tea. The biosynthesis of this intricate molecule in plants involves a series of enzymatic steps, with 7-methylxanthosine (B1261978) synthase playing a pivotal role as the catalyst for the initial committed step. This enzyme, a type of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, is responsible for the methylation of xanthosine (B1684192) at the N7 position to produce this compound. This technical guide provides a comprehensive overview of the discovery, function, and experimental protocols related to this compound synthase, offering valuable insights for researchers in molecular biology, biochemistry, and drug development.
The Discovery of this compound Synthase
The elucidation of the caffeine biosynthetic pathway has been a subject of extensive research. Early studies suggested a pathway involving three methylation steps starting from xanthosine. The enzyme responsible for the first of these methylations, this compound synthase (EC 2.1.1.158), was definitively identified and characterized by Mizuno et al. in 2003.[1] Their work involved the isolation and characterization of a full-length cDNA, designated as CmXRS1, from coffee plants (Coffea arabica).[1] The recombinant protein, expressed in Escherichia coli, was shown to specifically catalyze the conversion of xanthosine to this compound, confirming its identity and crucial role in caffeine production.[1]
Biochemical Properties and Function
This compound synthase exhibits a high degree of substrate specificity. It utilizes xanthosine as its primary substrate and S-adenosyl-L-methionine (SAM) as the methyl group donor.[1] Notably, the enzyme does not act on xanthosine 5'-monophosphate (XMP), indicating that the methylation occurs at the nucleoside level.[1] The enzyme is homologous to other caffeine synthases involved in the subsequent methylation steps of the pathway.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for recombinant this compound synthase from Coffea arabica (CmXRS1).
| Parameter | Value | Reference |
| Km for Xanthosine | 73.7 µM | [1] |
| Substrate Specificity | Xanthosine | [1] |
| Inactive Substrate | Xanthosine 5'-monophosphate (XMP) | [1] |
Signaling Pathway: Caffeine Biosynthesis
This compound synthase catalyzes the initial step in the main pathway of caffeine biosynthesis. The subsequent steps involve the removal of the ribose group from this compound to form 7-methylxanthine, followed by two further methylation reactions to produce theobromine (B1682246) and finally caffeine.
Figure 1. The core caffeine biosynthesis pathway, highlighting the role of this compound synthase.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound synthase.
Cloning and Expression of Recombinant this compound Synthase
The following workflow outlines the general steps for cloning and expressing the His-tagged this compound synthase gene in E. coli.
References
7-Methylxanthosine: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylxanthosine (B1261978) is a purine (B94841) ribonucleoside that serves as a crucial intermediate in the biosynthesis of caffeine (B1668208) and other methylxanthines in select plant species. As the direct product of the first methylation step in the caffeine synthesis pathway, it represents a key metabolic control point. Understanding its natural occurrence, the pathways it participates in, and the methods to study it are vital for research in plant biochemistry, natural product synthesis, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, biosynthetic pathways, and the experimental protocols used for its study.
Natural Occurrence of this compound
This compound is not found in high concentrations in nature; it is a transient intermediate in the metabolic pathways of specific organisms. Its presence is primarily documented in:
-
Plants: The most significant natural sources of this compound are plants that synthesize caffeine. This includes commercially important species such as:
-
Tea Plants (Camellia sinensis): In tea leaves, this compound is synthesized from xanthosine (B1684192) as a precursor to theobromine (B1682246) and caffeine.[1] Its concentration is highest in young, developing leaves where caffeine biosynthesis is most active.[1]
-
Coffee Plants (Coffea spp.): Similar to tea, coffee plants produce this compound as part of the pathway leading to caffeine.[2][3] The enzymes responsible for its synthesis are found in various parts of the plant, including young leaves, stems with buds, and immature fruits.[2][3]
-
-
Microorganisms: While not a common natural product of microorganisms, engineered strains of bacteria, such as Escherichia coli, can be modified to produce methylxanthines.[4] These biosynthetic pathways can be designed to produce 7-methylxanthine (B127787) from theobromine, a process that is downstream of this compound.[4]
Quantitative Data on Methylxanthine Content
Direct quantitative analysis of this compound in natural sources is scarce in scientific literature. This is likely due to its nature as a short-lived intermediate that is quickly converted to 7-methylxanthine. However, the concentrations of its precursor and downstream products are well-documented. The following table provides context by summarizing the typical concentrations of major methylxanthines in tea and coffee.
| Compound | Source | Concentration | Reference(s) |
| This compound | Tea Leaves (Camellia sinensis) | Data not available in reviewed literature | |
| This compound | Coffee Beans (Coffea arabica) | Data not available in reviewed literature | |
| Caffeine | Black Tea Leaves | 2.7–3.2% of dry weight | [5] |
| Theobromine | Black Tea Leaves | 0.09–0.28% of dry weight | [5] |
| Theophylline | Black Tea Leaves | 0.02–0.06% of dry weight | [5] |
| Caffeine | Green Tea Leaves (methanolic extract) | 70.33–103.02 mg/g of dry extract | [6] |
| Theobromine | Green Tea Leaves (methanolic extract) | 3.89–6.07 mg/g of dry extract | [6] |
Biosynthesis and Metabolic Pathways
The primary pathway involving this compound is the biosynthesis of caffeine in plants. This pathway consists of a series of methylation and hydrolysis steps, starting from the purine nucleoside xanthosine.
The key steps are as follows:
-
Formation of this compound: Xanthosine is methylated at the N7 position by the enzyme xanthosine methyltransferase (XMT), also known as this compound synthase. This reaction uses S-adenosyl-L-methionine (SAM) as the methyl group donor.[7][8]
-
Conversion to 7-Methylxanthine: The ribose group is cleaved from this compound by a nucleosidase to yield 7-methylxanthine.[7]
-
Further Methylation: 7-methylxanthine is then sequentially methylated to form theobromine (3,7-dimethylxanthine) and finally caffeine (1,3,7-trimethylxanthine) by enzymes such as theobromine synthase and caffeine synthase.[7]
References
- 1. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. TEA - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tea (Camellia sinensis) cultivated in three agro-ecological regions of Bangladesh: Unveiling the variability of methylxanthine, bioactive phenolic compound, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]
- 8. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicology and Safety Profile of 7-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available research on the toxicology and safety of 7-methylxanthine (B127787). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive regulatory submission. While the terms 7-methylxanthine and 7-methylxanthosine (B1261978) are sometimes used interchangeably in the literature, this guide focuses on the toxicological data available for 7-methylxanthine (7-MX) , a metabolite of caffeine (B1668208) and theobromine (B1682246).
Executive Summary
7-Methylxanthine (7-MX) is a purine (B94841) alkaloid and a primary metabolite of dietary methylxanthines such as caffeine and theobromine.[1] It is under investigation as a potential therapeutic agent, notably for the management of myopia.[2][3] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety profile of 7-MX, drawing from a range of preclinical studies. The available data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and mutagenicity assays, indicate a favorable safety profile for 7-MX, particularly when compared to other methylxanthines like caffeine and theobromine.
Acute Oral Toxicity
Acute oral toxicity studies are designed to assess the adverse effects that may occur shortly after the oral administration of a single dose of a substance.
Quantitative Data Summary
| Species | Guideline | Doses Administered (mg/kg) | LD50 (mg/kg) | Key Findings |
| Rat | OECD 423 | 300 and 2000 | >2000-5000 | No mortality or clinical signs of toxicity observed. Classified under Globally Harmonized System (GHS) category 5.[2][4] |
| Mouse | OECD 423 | 300 and 2000 | >2000-5000 | No mortality or clinical signs of toxicity observed. Classified under GHS category 5.[2][4] |
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)
The acute toxic class method was utilized to assess the oral toxicity of 7-MX.
-
Test Animals: Healthy, young adult rodents (rats and mice) were used.[2]
-
Housing: Animals were housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They had free access to standard pellet diet and water.
-
Dose Administration: A single dose of 7-MX, suspended in a suitable vehicle, was administered by oral gavage.[5] The study followed a stepwise procedure with starting doses of 300 mg/kg and 2000 mg/kg.[2]
-
Observations: Animals were observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days post-administration.[6]
-
Necropsy: At the end of the observation period, all surviving animals were subjected to gross necropsy.[6]
Acute Oral Toxicity Workflow
Repeated Dose Toxicity
Repeated dose toxicity studies provide information on the potential adverse effects of a substance following prolonged exposure.
Quantitative Data Summary
| Study Duration | Species | Guideline | Doses Administered (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |
| 28-Day | Rat | OECD 407 | 250, 500, 1000 | 1000 | No mortality, clinical signs of toxicity, or significant changes in body weight, feed consumption, hematology, or clinical biochemistry.[2][4] |
| 90-Day (Sub-chronic) | Rat | OECD 408 | 250, 500, 1000 | 1000 | No mortality or signs of toxicity. In contrast, mortality was observed in caffeine (10%) and theobromine (40%) treated groups.[3][7] |
| 180-Day (Chronic) | Rat | OECD 452 | 1000 | 1000 | No mortality or signs of toxicity. No morphological changes in organs observed via ultrasound and X-ray.[3] |
Experimental Protocols
-
Test Animals: Wistar rats were divided into groups (typically 5 males and 5 females per group).[8]
-
Dose Administration: 7-MX was administered daily via oral gavage at doses of 250, 500, and 1000 mg/kg for 28 consecutive days.[2] A control group received the vehicle only.
-
Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements were recorded.[9]
-
Clinical Pathology: At the end of the treatment period, blood samples were collected for hematological and clinical biochemistry analysis.
-
Pathology: All animals were subjected to a full gross necropsy, and organs were weighed. Histopathological examination of selected organs was performed.[10]
The protocols for the sub-chronic (90-day) and chronic (180-day) studies were similar to the 28-day study, with an extended duration of dosing.[3][7] These studies also included comparative arms with caffeine and theobromine.[3] For the 180-day study, additional analyses such as ultrasound and X-rays were performed to detect any morphological changes in organs.[3]
In Vitro Cytotoxicity
In vitro cytotoxicity assays are used to assess the toxicity of a substance at the cellular level.
Quantitative Data Summary
| Cell Line | Cell Type | IC50 (µg/mL) |
| fR2 | Normal breast epithelial | 305.5 |
| C6 glioma | Rat brain glioma | 721 |
| Caco-2 | Human colorectal adenocarcinoma | High % cell viability |
Genotoxicity and Mutagenicity
A battery of tests was conducted to assess the potential of 7-MX to induce genetic mutations or chromosomal damage.
Summary of Findings
7-MX was found to be non-genotoxic and non-mutagenic in the conducted assays.[5]
-
Ames Test: Non-mutagenic in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation.[5]
-
In Vivo Comet Assay: No significant DNA damage was observed in the blood, bone marrow, lung, or liver of rats treated with single doses up to 2000 mg/kg or repeated doses up to 1000 mg/kg.[5]
-
In Vivo Chromosomal Aberration Assay: No significant increase in chromosomal deformities was observed in the bone marrow cells of treated rats.[5]
-
In Vivo Micronucleus Assay: No significant induction of micronuclei in the bone marrow of treated rats.[5]
Experimental Protocols
-
Strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) were used.[5]
-
Procedure: The plate incorporation method was employed. The bacterial strains were exposed to various concentrations of 7-MX in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver).[5]
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[12]
-
Test Animals: Wistar rats were used for all in vivo assays.[5]
-
Dose Regimens:
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
Procedure: Nuclei from blood, bone marrow, lung, and liver cells were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. DNA was stained and visualized, and the extent of DNA damage (tail length, tail moment, % tail DNA) was quantified.[5]
-
-
Chromosomal Aberration Assay:
-
Micronucleus Assay:
-
Principle: Detects chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, forming micronuclei.[14]
-
Procedure: Bone marrow was extracted, and smears were prepared on microscope slides. Polychromatic erythrocytes were scored for the presence of micronuclei.[5][15]
-
Genotoxicity Testing Workflow
Mechanism of Action and Signaling Pathways
The pharmacological and toxicological effects of methylxanthines are primarily attributed to two main mechanisms of action.
-
Adenosine (B11128) Receptor Antagonism: 7-MX acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, A3).[1][16][17] Adenosine is an endogenous nucleoside that modulates various physiological processes, including neurotransmission and inflammation. By blocking these receptors, 7-MX can counteract the effects of adenosine.[18]
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines, including 7-MX, are non-competitive inhibitors of PDE enzymes.[1][18] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular levels of cAMP and cGMP, which can result in effects such as smooth muscle relaxation.[18]
Signaling Pathways of 7-Methylxanthine
Conclusion
The comprehensive toxicological evaluation of 7-methylxanthine through acute, repeated-dose (28-day, 90-day, and 180-day), and in vitro cytotoxicity studies demonstrates a high margin of safety. The LD50 in both rats and mice is greater than 2000 mg/kg, and the No-Observed-Adverse-Effect Level (NOAEL) in a 28-day rat study was established at 1000 mg/kg/day, the highest dose tested.[2][4] Furthermore, a battery of in vivo and in vitro genotoxicity and mutagenicity assays, conducted in accordance with international guidelines, consistently showed no evidence of genotoxic or mutagenic potential.[5] These findings, particularly the lack of toxicity at high and prolonged doses, distinguish 7-MX from other methylxanthines and support its continued investigation as a therapeutic agent.
References
- 1. 7-Methylxanthine | 552-62-5 | Benchchem [benchchem.com]
- 2. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-chronic and chronic toxicity evaluation of 7-methylxanthine: a new molecule for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. oecd.org [oecd.org]
- 9. ecetoc.org [ecetoc.org]
- 10. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 14. criver.com [criver.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 18. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of N-Methyltransferases in 7-Methylxanthosine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of N-methyltransferases in the biosynthesis of 7-methylxanthosine (B1261978), a key intermediate in the metabolic pathway of caffeine (B1668208) and other purine (B94841) alkaloids. This document details the enzymatic reactions, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the core biochemical processes.
Introduction: The Gateway to Caffeine Biosynthesis
The synthesis of this compound marks the first committed step in the well-established caffeine biosynthetic pathway in plants such as coffee (Coffea sp.) and tea (Camellia sinensis).[1][2][3][4] This crucial reaction is catalyzed by a specific class of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. These enzymes, known as xanthosine (B1684192) N-methyltransferases (XMT) or this compound synthases, facilitate the transfer of a methyl group from the universal methyl donor SAM to the N-7 position of the purine ring of xanthosine.[5] This initial methylation is a rate-limiting step that channels purine metabolism towards the production of various methylxanthines.
The overall major pathway for caffeine biosynthesis proceeds as follows: Xanthosine → this compound → 7-methylxanthine (B127787) → Theobromine (B1682246) → Caffeine.[1][2][6]
Key N-Methyltransferases and Their Catalytic Properties
Several N-methyltransferases involved in the caffeine biosynthesis pathway have been isolated and characterized, particularly from Coffea arabica. These enzymes exhibit distinct substrate specificities that dictate the sequential methylation steps.
The primary enzyme of interest for this compound synthesis is Xanthosine Methyltransferase (XMT). In Coffea arabica, this enzyme is designated as CaXMT1.[6][7] It specifically catalyzes the methylation of xanthosine.[8]
Table 1: Quantitative Data for Key N-Methyltransferases in Caffeine Biosynthesis
| Enzyme Name | Organism | Substrate | K_m_ (μM) | Optimal pH | Reference |
| Xanthosine Methyltransferase (CaXMT1) | Coffea arabica | Xanthosine | 78 | - | [6][7] |
| Xanthosine Methyltransferase (CmXRS1) | Coffea arabica | Xanthosine | 73.7 | - | [8] |
| Tea Leaf N-Methyltransferase | Camellia sinensis | Xanthosine | 250 | 7.5 - 8.0 | |
| Tea Leaf N-Methyltransferase | Camellia sinensis | S-adenosylmethionine (SAM) | 3.3 | 7.5 - 8.0 | |
| 7-Methylxanthine Methyltransferase (CaMXMT) | Coffea arabica | 7-methylxanthine | 50 | 7.0 - 9.0 | [9] |
| 7-Methylxanthine Methyltransferase (CaMXMT2) | Coffea arabica | 7-methylxanthine | 251 | - | [6][7] |
| Caffeine Synthase (from tea leaves) | Camellia sinensis | 7-methylxanthine | 344 | 8.5 | [2] |
| Caffeine Synthase (from tea leaves) | Camellia sinensis | Theobromine | 186 | 8.5 | [2] |
| Caffeine Synthase (from tea leaves) | Camellia sinensis | Paraxanthine | 24 | 8.5 | [2] |
| Caffeine Synthase (from tea leaves) | Camellia sinensis | S-adenosylmethionine (SAM) | 21 | 8.5 | [2] |
| 3,7-dimethylxanthine methyltransferase (CaDXMT1) | Coffea arabica | Theobromine | 1,222 | - | [6][7] |
Note: '-' indicates data not specified in the cited sources.
Signaling Pathways and Metabolic Network
The synthesis of this compound is embedded within the broader purine metabolism of the plant cell. Xanthosine itself is derived from precursor purine nucleotides such as AMP and GMP.[10] The availability of both the substrate (xanthosine) and the methyl donor (SAM) are critical regulatory points for the pathway.
Caption: The core caffeine biosynthetic pathway.
Experimental Protocols
The characterization of N-methyltransferases involved in this compound synthesis typically involves the expression of recombinant enzymes and subsequent in vitro activity assays.
4.1. Recombinant Enzyme Expression and Purification
-
Gene Isolation : Isolate the cDNA encoding the N-methyltransferase (e.g., CaXMT1) from the source organism (e.g., immature coffee fruits) using RT-PCR with gene-specific primers.[6][7]
-
Vector Construction : Clone the amplified cDNA into an expression vector (e.g., pET-15b) that allows for the production of a tagged protein (e.g., N-terminal His-tag) in a suitable host.[11]
-
Host Transformation : Transform a suitable bacterial expression host, such as E. coli BL21(DE3), with the expression vector.
-
Protein Expression : Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD_600_ of ~0.5). Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) and incubate for a further period at a lower temperature (e.g., 16-20°C) to enhance protein solubility.
-
Cell Lysis : Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification : Centrifuge the lysate to pellet cell debris. Purify the tagged recombinant protein from the supernatant using affinity chromatography (e.g., a nickel-charged column for His-tagged proteins).[11]
-
Purity and Concentration Analysis : Assess the purity of the enzyme using SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.[11]
4.2. In Vitro N-Methyltransferase Activity Assay
This protocol is a generalized method based on common practices for assaying methyltransferase activity using a radiolabeled methyl donor.[12][13][14]
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture typically containing:
-
Buffer (e.g., 0.1 M PIPES-NaOH, pH 7.0)
-
Substrate (e.g., 0.4 mM Xanthosine)
-
Radiolabeled methyl donor (e.g., 1 μL of S-adenosyl-L-[methyl-³H]methionine or [¹⁴CH₃]SAM)
-
Purified recombinant N-methyltransferase (0.2-0.5 μg)
-
Add dH₂O to a final volume (e.g., 30-50 μL).
-
-
Initiation and Incubation : Initiate the reaction by adding the enzyme. Mix gently and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).[14]
-
Reaction Termination : Stop the reaction by adding a quenching agent, such as an equal volume of 10% perchloric acid or by heating.
-
Product Separation : Separate the radiolabeled product (this compound) from the unreacted radiolabeled SAM. This can be achieved by methods such as:
-
Thin-Layer Chromatography (TLC) : Spot the reaction mixture onto a TLC plate and develop it with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC) : Inject the mixture into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
-
-
Quantification : Quantify the amount of radiolabeled product formed using a scintillation counter or by integrating the peak from the radio-chromatogram.
-
Kinetic Analysis : To determine K_m_ values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Analyze the data using Michaelis-Menten kinetics.
Alternative Non-Radioactive Assays: Modern assays can also utilize non-radioactive methods. These often involve coupled enzymatic reactions where the product of the methyltransferase reaction, S-adenosylhomocysteine (SAH), is detected via fluorescence, luminescence, or spectrophotometry.[11][15][16] For instance, SAH can be hydrolyzed to adenine, which is then deaminated to hypoxanthine, leading to a measurable decrease in absorbance at 265 nm.[16]
Experimental and Logical Workflows
The process of identifying and characterizing a novel N-methyltransferase for this compound synthesis follows a logical progression from gene identification to enzymatic characterization.
Caption: Workflow for N-methyltransferase characterization.
Conclusion and Future Directions
N-methyltransferases, particularly xanthosine methyltransferase, are central to the biosynthesis of this compound and, by extension, caffeine. Understanding the structure, function, and regulation of these enzymes is critical for metabolic engineering efforts aimed at modifying caffeine content in crops. For drug development professionals, the unique substrate specificity of these plant-derived enzymes could offer insights into designing novel inhibitors or biocatalysts for the production of high-value purine derivatives. Future research will likely focus on the structural biology of these enzymes to elucidate the molecular basis of their substrate specificity and on the engineering of these enzymes for novel biocatalytic applications.[17][18]
References
- 1. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeine synthase and related methyltransferases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution, biosynthesis and catabolism of methylxanthines in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. In Vitro Characterization of the Enzyme Properties of the Phospholipid N-Methyltransferase PmtA from Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The structure of two N-methyltransferases from the caffeine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Structure of Two N-Methyltransferases from the Caffeine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 7-Methylxanthosine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylxanthosine (B1261978) is a purine (B94841) alkaloid and a key metabolite of caffeine (B1668208) and theobromine (B1682246) in humans.[1] Its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and understanding the physiological effects of dietary methylxanthines. This document provides detailed protocols for the sensitive and accurate quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of reported concentrations in biological samples.
Data Presentation: Quantitative Levels of this compound
The following table summarizes the reported concentrations of this compound in human biological samples. These values can vary significantly based on dietary intake of caffeine and theobromine.
| Biological Matrix | Concentration | Notes |
| Human Plasma | ~2.1 µM | After consumption of cocoa products. The concentration is approximately 13% of that of theobromine. |
| Human Urine | ~110.1 µM | After consumption of cocoa products. 7-Methylxanthine is a major metabolite found in urine. |
| Rat Plasma | ~5 µg/mL (Cmax) | After a 30 mg/kg oral dose of 7-methylxanthine. |
| Rat Plasma | ~10 µg/mL (Cmax) | After a 60 mg/kg oral dose of 7-methylxanthine. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by UHPLC-MS/MS
This protocol is designed for the sensitive quantification of this compound in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C₃-Caffeine).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions
| Parameter | Condition |
| UHPLC System | Thermo Scientific Dionex Ultimate 3000 or equivalent |
| Column | Nucleodur C18 polar, 50 x 2 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B (0-0.5 min), 10-90% B (0.5-2.5 min), 90% B (2.5-3.0 min), 90-10% B (3.0-3.1 min), 10% B (3.1-5.0 min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Thermo Scientific QExactive-Orbitrap MS or equivalent triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z): 181.07; Product Ions (m/z): 124.05, 96.04 (Quantifier and Qualifier) |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
Protocol 2: Quantification of this compound in Human Urine by SPE and HPLC-MS/MS
This protocol is suitable for the analysis of this compound in urine, which typically contains higher concentrations of the analyte and requires a cleanup step to remove matrix interferences.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulate matter.
-
Dilute 100 µL of urine with 900 µL of water containing the internal standard.
-
Condition a Discovery DSC-18 SPE cartridge (500 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 2 mL of methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[2]
-
Vortex and transfer to an autosampler vial.
2. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Ascentis Express RP Amide, 150 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Elution | Isocratic: 83% A, 17% B |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 35°C |
| Injection Volume | 10 µL[2] |
| Mass Spectrometer | AB Sciex QTrap 5500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z): 181.1; Product Ions (m/z): 124.1, 96.1 |
| Collision Energy | Optimized for the specific instrument |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 600°C |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Major pathway of caffeine biosynthesis highlighting this compound.
References
Application Notes and Protocols for the Extraction of 7-Methylxanthosine from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylxanthosine (B1261978) is a purine (B94841) alkaloid and a key intermediate in the biosynthesis of caffeine (B1668208) and other methylxanthines in plants such as tea (Camellia sinensis) and coffee (Coffea arabica)[1][2][3]. As a precursor to theobromine (B1682246) and caffeine, its accurate quantification and efficient extraction are crucial for metabolic studies, genetic engineering of caffeine content, and the development of novel therapeutic agents. This document provides detailed protocols for the extraction of this compound from plant tissues, methods for its quantification, and an overview of its biosynthetic pathway.
Biosynthesis of this compound
In plants, the primary pathway for caffeine biosynthesis begins with xanthosine (B1684192), which is methylated to form this compound[1][2]. This reaction is catalyzed by the enzyme xanthosine methyltransferase[1][3]. This compound is then hydrolyzed by a nucleosidase to yield 7-methylxanthine, which undergoes further methylation steps to produce theobromine and finally caffeine[2].
Caffeine Biosynthesis Pathway
Caption: The primary biosynthetic pathway of caffeine in plants, highlighting the central role of this compound.
Experimental Protocols
Protocol 1: Aqueous-Organic Solvent Extraction of this compound
This protocol is adapted from methods used for the extraction of methylxanthines from various plant matrices and is suitable for general laboratory use.
1. Sample Preparation:
- Harvest fresh, young plant leaves, as they typically have higher concentrations of methylxanthine precursors[1].
- Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
- Lyophilize the frozen samples to dryness and then grind them into a fine powder using a mortar and pestle or a cryogenic grinder.
- Store the powdered sample at -80°C until extraction.
2. Extraction Procedure:
- Weigh approximately 0.5 g of the dried plant powder into a 50 mL centrifuge tube.
- Add 15 mL of an extraction solution consisting of 74% water and 26% ethanol[4].
- Seal the tubes and place them in a shaking water bath at 60°C for 22 minutes, with agitation at 240 rpm[4].
- After incubation, centrifuge the tubes at 4000 x g for 15 minutes to pellet the solid material.
- Carefully decant the supernatant into a clean tube.
- To maximize yield, re-extract the pellet with an additional 10 mL of the extraction solution, repeat the incubation and centrifugation steps, and combine the supernatants.
3. Extract Purification:
- Filter the combined supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
- For further purification and to remove pigments and other interfering substances, solid-phase extraction (SPE) can be employed.
- Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
- Load the filtered extract onto the cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the methylxanthines with a methanol-water solution. The optimal ratio should be determined empirically.
4. Quantification:
- Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) with a C18 column[5].
- Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water with 1% formic acid[6]. An isocratic elution is often sufficient for separating methylxanthines[5][6].
- Detection is typically performed using a UV detector at approximately 273-280 nm[5][7].
- Quantify this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.
General Experimental Workflow
Caption: A generalized workflow for the extraction and analysis of this compound from plant tissues.
Data Presentation
The following tables provide a summary of typical extraction conditions and analytical parameters for methylxanthines, which can be adapted for this compound.
Table 1: Comparison of Extraction Solvents for Methylxanthines
| Solvent System | Plant Material | Target Analytes | Reported Efficiency | Reference |
| Supercritical CO₂ with Ethanol (B145695) | Guaraná seeds, Maté leaves | Caffeine, Theobromine | High (up to 98% for caffeine) | [8] |
| 74% Water: 26% Ethanol | Various Herbs | Caffeine, Theophylline, Theobromine | Matrix-dependent | [4] |
| 0.2 M NaOH / Ethyl Acetate | Guaraná seeds | Caffeine, Theobromine | Effective for separation | [9] |
| Hot Water | General | Purine alkaloids | Good solvent, but non-selective | [10] |
Table 2: HPLC Parameters for Methylxanthine Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., Nucleodur, Poroshell) | [5][6][11] |
| Mobile Phase | Acetonitrile:Water with 1% Formic Acid (e.g., 10:90) | [6] |
| Methanol:Water:Acetic Acid (e.g., 15:85:0.5) | [11] | |
| Flow Rate | 0.5 - 1.0 mL/min | [5][6] |
| Detection | UV at 273-280 nm | [5][7] |
| Temperature | Ambient or controlled (e.g., 25°C) | [12] |
Concluding Remarks
The protocols outlined in this document provide a robust framework for the extraction and quantification of this compound from plant tissues. Researchers should note that optimization of extraction parameters, such as solvent composition, temperature, and time, may be necessary depending on the specific plant matrix. The use of appropriate analytical standards and validation of the methodology are critical for obtaining accurate and reproducible results. The provided diagrams offer a clear visual representation of the biosynthetic context and the experimental process, aiding in the planning and execution of research in this area.
References
- 1. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]
- 3. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scielo.br [scielo.br]
- 6. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Extraction of methylxanthines from guaraná seeds, maté leaves, and cocoa beans using supercritical carbon dioxide and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylxanthine and Flavonoid Contents from Guarana Seeds (Paullinia cupana): Comparison of Different Drying Techniques and Effects of UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production of 7-Methylxanthosine Using Engineered E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Methylxanthosine (B1261978) (7-MX), a purine (B94841) alkaloid, is a metabolite of caffeine (B1668208) and theobromine (B1682246). It is of significant interest to the pharmaceutical industry due to its potential therapeutic applications, including in ophthalmology for the treatment and prevention of myopia progression. Traditional chemical synthesis of 7-MX is often complex, expensive, and environmentally unfriendly.[1][2] The use of engineered Escherichia coli as a biocatalyst offers a promising alternative for the sustainable and efficient production of 7-MX. This document provides detailed application notes and protocols for three distinct biosynthetic strategies for 7-MX production using engineered E. coli.
Strategy 1: Production of this compound from Theobromine
This method utilizes E. coli engineered to express the N-demethylase genes ndmB and ndmD from Pseudomonas putida CBB5, which catalyze the conversion of theobromine to this compound.[2][3][4]
Metabolic Pathway
The conversion of theobromine to this compound is a single-step enzymatic reaction catalyzed by the NdmB enzyme, which requires the reductase NdmD for electron transfer from NADH.[2]
Caption: Conversion of theobromine to this compound by NdmB/NdmD.
Quantitative Data Summary
| Parameter | Value | Reference Strain |
| Substrate | Theobromine | E. coli BL21(DE3) pBD2dDB |
| Substrate Concentration | 0.5 mM | E. coli BL21(DE3) pBD2dDB |
| Biocatalyst Concentration | 5 mg/mL (wet cells) | E. coli BL21(DE3) pBD2dDB |
| Reaction Temperature | 30°C | E. coli BL21(DE3) pBD2dDB |
| Reaction pH | 7.0 | E. coli BL21(DE3) pBD2dDB |
| Reaction Time | 2 hours | E. coli BL21(DE3) pBD2dDB |
| Conversion Rate | 100% | E. coli BL21(DE3) pBD2dDB |
| Final Product Yield (Lab Scale) | 127 mg from a 2 L reaction | E. coli BL21(DE3) pBD2dDB |
Experimental Protocols
1. Strain and Plasmid Construction:
-
The N-demethylase genes ndmB and ndmD from Pseudomonas putida CBB5 are cloned into compatible expression vectors. For instance, different copy numbers of these genes can be introduced into vectors like pET-32a(+) and pACYCDuet-1.[3]
-
The resulting plasmids are transformed into a suitable expression host, such as E. coli BL21(DE3).[3][4] The strain pBD2dDB has been identified as having high activity for this conversion.[3][4][5]
2. Cell Culture and Induction:
-
Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
For larger scale cell production, use Super Broth (SB) medium, which has been shown to produce a higher cell paste yield.[3][4]
-
Inoculate the main culture with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches a suitable level for induction (e.g., 0.6-0.8).
-
Induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture at a lower temperature (e.g., 30°C) for a specified period (e.g., 14-16 hours).[6]
3. Biocatalyst Preparation (Resting Cell Assay):
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer, such as 50 mM potassium phosphate (B84403) buffer (pH 7.0).[4]
-
The resulting wet cell paste can be used immediately or stored at 4°C for later use.[2]
4. Bioconversion Reaction:
-
Resuspend the prepared cell paste in 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 5 mg/mL.[4]
-
Add theobromine to a final concentration of 0.5 mM.[4]
-
Incubate the reaction mixture at 30°C with shaking (e.g., 250 rpm) for 2 hours.[4]
-
Monitor the conversion of theobromine to this compound using High-Performance Liquid Chromatography (HPLC).
5. Product Purification:
-
Separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing the this compound can be purified using preparative chromatography.[4]
-
The collected fractions containing the product can be dried to obtain pure this compound powder.[4]
Strategy 2: Production of this compound from Caffeine via a Mixed-Culture System
This innovative approach employs a co-culture of two "specialist" E. coli strains. The first strain converts caffeine to theobromine, and the second strain converts theobromine to this compound, enabling the use of the more abundant and less expensive substrate, caffeine.[1][7]
Metabolic Pathway
Caption: Mixed-culture system for this compound production from caffeine.
Quantitative Data Summary
| Parameter | Value |
| Substrate | Caffeine |
| Substrate Concentration | 2.5 mM |
| Biocatalyst | Mixed culture of E. coli pADP1 and pBDP1 |
| Cell Ratio | 1:1 (pADP1:pBDP1) |
| Total Cell Density | OD600 of 50 |
| Reaction Time | 5 hours |
| Molar Conversion (Caffeine to 7-MX) | 85.6% |
| Final Product Yield (Lab Scale) | 183.81 mg from a 560 mL reaction |
| Product Recovery after Purification | 83.4% (153.3 mg) |
Experimental Protocols
1. Strain Preparation:
-
Two engineered E. coli strains are required:
-
"Caffeine specialist" (e.g., pADP1): Expresses genes for the conversion of caffeine to theobromine.
-
"Theobromine specialist" (e.g., pBDP1): Expresses genes for the conversion of theobromine to this compound.[1]
-
2. Cell Culture:
-
Grow each strain separately in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Scale up the cultures as needed for the desired reaction volume.
3. Mixed-Culture Bioconversion:
-
Harvest the cells from both cultures by centrifugation.
-
Wash the cells with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[1]
-
Resuspend and mix the two cell types in equal concentrations to achieve a total optical density (OD600) of 50.[1][7]
-
Add caffeine to the cell suspension to a final concentration of 2.5 mM.[1][7]
-
Incubate the reaction for 5 hours under ambient conditions.[1][7]
-
Monitor the reaction progress by analyzing samples for caffeine, theobromine, and this compound concentrations using HPLC.
4. Product Purification:
-
Remove the cells by centrifugation.
-
Filter the supernatant through a 0.2 µm filter.[1]
-
Purify the this compound from the supernatant using preparatory-scale HPLC.[1][8]
-
Evaporate the solvent from the collected fractions to obtain the final product.[1][8]
Strategy 3: Production of this compound from Caffeine via Paraxanthine (B195701)
This method utilizes a single engineered E. coli strain expressing a mutant N-demethylase (NdmA4) that can catalyze the N3-demethylation of caffeine to produce paraxanthine, which is then further N1-demethylated to this compound.[9]
Metabolic Pathway
Caption: Production of this compound from caffeine via paraxanthine.
Quantitative Data Summary
| Parameter | Value | Reference Strain |
| Substrate | Caffeine | E. coli MBM019 |
| Reaction Type | Four serial resting cell assays | E. coli MBM019 |
| Total Substrate Consumed | 4,331 µM | E. coli MBM019 |
| Total 7-MX Produced | 2,120 µM | E. coli MBM019 |
| Purified 7-MX Yield | 177.3 mg | E. coli MBM019 |
| Purified Paraxanthine Yield | 48.1 mg | E. coli MBM019 |
Experimental Protocols
1. Strain and Culture:
-
Utilize E. coli strain MBM019, which is engineered for the production of paraxanthine and also demonstrates activity towards this compound production.[9]
-
Culture the strain in a suitable growth medium and induce protein expression as previously described.
2. Serial Resting Cell Assays:
-
This process involves multiple rounds of bioconversion to achieve higher product concentrations.
-
Prepare resting cells as described in Strategy 1.
-
For each round, incubate the resting cells with the caffeine substrate.
-
After a set reaction time, separate the cells from the supernatant.
-
Replenish the reaction with fresh resting cells for the subsequent round, using the supernatant from the previous round.[9]
-
Repeat for a total of four rounds to maximize the conversion of caffeine.[9]
3. Product Purification:
-
After the final round, collect the supernatant.
-
Purify this compound and paraxanthine from the supernatant using preparatory-scale HPLC.[9]
High-Yield Fermentation Strategy
For industrial-scale production, a fed-batch fermentation process can be optimized to achieve significantly higher titers of this compound. A reported yield of 8.37 g/L with a purity of 98.9% has been achieved through such a strategy.[10] Key aspects of this approach include:
-
Cofactor Regeneration: Overexpression of a cofactor regeneration system (e.g., using frmA, frmB, and FDH) to regenerate NADH, which is consumed during the N-demethylation reaction.[10]
-
Optimization of Fermentation Parameters: Fine-tuning of dissolved oxygen levels, addition of surfactants, initial cell density (OD), and initial substrate concentration.[10]
Experimental Workflow
Caption: High-yield fed-batch fermentation workflow for 7-MX production.
The biocatalytic production of this compound using engineered E. coli is a versatile and powerful approach. The choice of strategy depends on factors such as the desired scale of production, the available substrate (theobromine vs. caffeine), and the required purity of the final product. The protocols outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to establish and optimize the biosynthesis of this high-value compound.
References
- 1. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 3. scispace.com [scispace.com]
- 4. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 5. Research Portal [iro.uiowa.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic production of 7-methylxanthine by a caffeine-degrading Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: 7-Methylxanthosine and its Metabolite 7-Methylxanthine as Potential Biomarkers for Coffee Consumption
Introduction
These application notes provide a comprehensive overview of the potential use of methylxanthines derived from coffee as biomarkers for its consumption. While 7-methylxanthosine (B1261978) is a key intermediate in the biosynthesis of caffeine (B1668208) within the coffee plant, it is its metabolite, 7-methylxanthine (B127787) (7-MX), that is detected in human physiological fluids following coffee intake. Therefore, 7-methylxanthine serves as a viable biomarker for assessing coffee consumption in clinical and research settings.
In coffee plants, the synthesis of caffeine is a multi-step process that begins with xanthosine.[1][2] Xanthosine is first methylated to form this compound, which is then converted to 7-methylxanthine.[1] Subsequent enzymatic reactions lead to the production of theobromine (B1682246) and finally caffeine.
Following human consumption of coffee, caffeine and other methylxanthines like theobromine are metabolized in the liver. This metabolic process involves a series of demethylation reactions that result in various metabolites, including 7-methylxanthine.[3][4] Consequently, the presence and concentration of 7-methylxanthine in biological samples such as plasma and urine can be correlated with coffee consumption.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of 7-methylxanthine and other relevant methylxanthines in human plasma and urine following the consumption of methylxanthine-containing products like coffee or cocoa. These data are essential for establishing a quantitative relationship between biomarker levels and consumption.
Table 1: Pharmacokinetic Parameters of Methylxanthines in Human Plasma
| Analyte | Cmax (µM) | Tmax (h) |
| Caffeine | 10.50 | 1.2 |
| Paraxanthine | 3.36 | Not Reported |
| 1-Methyluric Acid | 1.44 | Not Reported |
| 1-Methylxanthine | 1.27 | Not Reported |
| 7-Methylxanthine | ~13% of theobromine concentration | Not Reported |
Data compiled from studies on the consumption of a soluble green/roasted coffee blend and cocoa products.[3][4]
Table 2: Urinary Concentrations of Caffeine and its Metabolites
| Analyte | Median Concentration (µmol/L) |
| 1-Methyluric Acid | 58.6 |
| 7-Methylxanthine | 37.55 |
| 5-acetylamino-6-amino-3-methyluracil (AAMU) | Not Reported |
| 3-Methylxanthine | 22.95 |
| 1-Methylxanthine | 26.30 |
| 1,7-Dimethyluric Acid | 24.40 |
| Theobromine | 13.45 |
| 7-Methyluric Acid | 11.10 |
| Paraxanthine | 16.10 |
| 1,3-Dimethyluric Acid | 6.28 |
| Caffeine | 3.08 |
| Theophylline | 1.65 |
| 1,3,7-Trimethyluric Acid | 1.24 |
| 3,7-Dimethyluric Acid | 0.73 |
| 3-Methyluric Acid | 0.43 |
Data from a study on the US population, reflecting typical dietary intake.[5][6]
Experimental Protocols
Protocol 1: Quantification of 7-Methylxanthine in Human Plasma by LC-MS/MS
This protocol describes a method for the simultaneous determination of 7-methylxanthine and other caffeine metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 100 µL of plasma sample with an appropriate internal standard (e.g., isotope-labeled 7-methylxanthine).
-
Add 1 mL of purified water to the sample.
-
Condition a solid-phase extraction (SPE) column (e.g., Discovery DSC 18, 500 mg/3 cc) with 2 mL of methanol (B129727) followed by 2 mL of purified water.[7][8]
-
Load the diluted plasma sample onto the SPE column.
-
Wash the column with a suitable solvent to remove interfering substances.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 25 °C.[7][8]
-
Reconstitute the dried residue in 200 µL of the LC mobile phase.[7][8]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
3. Quantification
-
Construct a calibration curve using blank plasma samples spiked with known concentrations of 7-methylxanthine and other analytes.
-
Calculate the concentration of 7-methylxanthine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Metabolic pathway of caffeine leading to the formation of 7-methylxanthine.
Caption: Experimental workflow for the analysis of 7-methylxanthine in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application of 7-Methylxanthine in Animal Models of Myopia: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of 7-methylxanthine (B127787) (7-MX) in preclinical animal models of myopia. 7-MX, a metabolite of caffeine (B1668208) and a non-selective adenosine (B11128) antagonist, has demonstrated significant potential in controlling the progression of myopia by mitigating axial elongation and scleral thinning.[1][2]
This guide synthesizes findings from key studies, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating critical biological pathways and workflows through diagrams. These resources are intended to facilitate the design and execution of further research into the therapeutic efficacy of 7-MX for myopia.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of 7-methylxanthine administration in various animal models of experimentally induced myopia.
Table 1: Effects of 7-Methylxanthine on Refractive Error and Axial Length in Animal Models of Myopia
| Animal Model | Myopia Induction Method | 7-MX Dosage & Administration | Duration | Change in Refractive Error (Diopters, D) | Change in Axial Length (mm) | Reference |
| Guinea Pig | Monocular Form Deprivation (Diffuser) | 300 mg/kg, oral, once daily | 21 days | 7-MX Treated: -2.75 ± 0.50 DVehicle Control: -5.40 ± 1.08 D | 7-MX Treated: 0.66 ± 0.21 mmVehicle Control: 1.00 ± 0.07 mm | [3][4] |
| Pigmented Rabbit | Monocular Form Deprivation (Eyelid Suture) | 30 mg/kg, oral, once daily | 30 days | 7-MX Treated: -0.21 ± 0.11 DVehicle Control: -1.10 ± 0.78 D | 7-MX Treated: 0.07 ± 0.10 mmVehicle Control: 0.51 ± 0.09 mm | [5][6][7] |
| Rhesus Monkey | Form Deprivation | 100 mg/kg, oral, twice daily | 5 months | Showed reduction in myopia progression (specific data not available in snippets) | Showed reduction in axial eye growth (specific data not available in snippets) | [1] |
| Chicken | Lens-Induced Myopia (-10 D lens) | 30 mg/kg, oral, twice daily | 10 days | 7-MX Treated: -6.43 ± 1.30 DVehicle Control: -8.30 ± 1.53 D | Smaller interocular difference in optical length in 7-MX group | [8] |
| Chicken | Form Deprivation Myopia (Diffuser) | 30 mg/kg, oral, twice daily | 10 days | 7-MX Treated: -10.19 ± 7.89 DVehicle Control: -10.77 ± 7.20 D (No significant effect) | No significant intergroup differences | [8] |
| Chicken | Form Deprivation Myopia (Diffuser) | 100 µg/g, oral (tube-feeding), twice daily | 13 days | No significant inhibition of myopia | No significant differences in axial length | [9][10][11] |
Table 2: Effects of 7-Methylxanthine on Scleral Structure in Animal Models of Myopia
| Animal Model | Myopia Induction Method | 7-MX Dosage & Administration | Duration | Effect on Scleral Thickness | Effect on Scleral Collagen Fibril Diameter | Reference |
| Guinea Pig | Monocular Form Deprivation (Diffuser) | 300 mg/kg, oral, once daily | 21 days | Prevented thinning of the posterior sclera; induced thickening in both deprived and contralateral eyes. | Prevented the reduction of collagen fibril diameter in the posterior sclera. | [3] |
| Pigmented Rabbit | Monocular Form Deprivation (Eyelid Suture) | 30 mg/kg, oral, once daily | 30 days | Not explicitly stated, but prevented FDM-related scleral changes. | Increased in both eyes; prevented FDM-related reduction. Inner layer: 111.34±28.30nm (contralateral 7-MX) vs 94.80±27.52nm (myopic vehicle). Outer layer: 167.92±55.82nm (contralateral 7-MX) vs 144.04±47.02nm (myopic vehicle). | [5][6][7] |
| Normal Rabbit | None | 30 mg/kg, oral, once daily | 10 weeks | Increased thickness of the posterior sclera. | Increased diameter of collagen fibrils. | [1] |
Experimental Protocols
Protocol 1: Induction of Form-Deprivation Myopia and 7-MX Treatment in Guinea Pigs
This protocol is based on studies demonstrating the efficacy of orally administered 7-MX in a guinea pig model.[3][4]
1. Animal Model:
-
Species: Three-week-old guinea pigs.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Myopia Induction:
-
Method: Monocular form deprivation (MD).
-
Procedure: A diffuser is placed over one eye to obscure clear vision. The contralateral eye serves as a control.
3. 7-Methylxanthine Administration:
-
Dosage: 300 mg/kg body weight.
-
Formulation: Suspended in saline.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 21 days.
-
Control Group: Administered an equal volume of saline (vehicle).
4. Outcome Measures:
-
Refractive Error: Measured using retinoscopy at the beginning and end of the 21-day period.
-
Axial Length: Measured using A-scan ultrasonography at the start and end of the experiment.
-
Scleral Analysis (post-euthanasia):
-
Thickness: The posterior sclera is dissected, fixed, and sectioned. Thickness is measured using light microscopy.
-
Collagen Fibril Diameter: Scleral tissue is processed for transmission electron microscopy to measure the diameter of collagen fibrils in the inner, middle, and outer layers.
-
Protocol 2: Induction of Form-Deprivation Myopia and 7-MX Treatment in Pigmented Rabbits
This protocol is adapted from studies in pigmented rabbits, a model that also shows a robust response to 7-MX.[5][6][7]
1. Animal Model:
-
Species: Ten-day-old pigmented rabbits.
-
Housing: Maternally reared in large cages with a 12-hour light/dark cycle, maintained at 25°C, with ad libitum access to food and water.
2. Myopia Induction:
-
Method: Monocular deprivation (MD) by eyelid suture.
-
Procedure: The eyelids of the right eye are sutured closed after natural eye opening.
3. 7-Methylxanthine Administration:
-
Dosage: 30 mg/kg body weight.
-
Formulation: Dissolved in saline.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 30 days.
-
Control Group: Administered an equal volume of saline (vehicle).
4. Outcome Measures:
-
Refractive Error and Axial Length: Measured at the start and end of the 30-day experiment.
-
Body Weight: Monitored throughout the study.
-
Scleral Collagen Fibril Diameter (post-euthanasia): The posterior pole of the sclera is analyzed by electron microscopy to determine collagen fibril diameters.
Visualizations: Pathways and Workflows
Signaling Pathway of 7-Methylxanthine in Scleral Remodeling
7-Methylxanthine is a non-selective adenosine receptor antagonist. In the context of myopia, it is hypothesized to counteract the scleral remodeling that leads to axial elongation. The excessive eye elongation in myopia is associated with collagen depletion due to increased activity of matrix metalloproteinases (MMPs), resulting in a thinner, less resistant sclera.[1] 7-MX appears to stimulate the synthesis of collagen I and fibronectin in scleral fibroblasts.[1]
Caption: Proposed mechanism of 7-MX in preventing myopia-related scleral remodeling.
Experimental Workflow for Evaluating 7-MX in Animal Models
The following diagram outlines a typical experimental workflow for assessing the efficacy of 7-methylxanthine in an animal model of induced myopia.
Caption: Standard experimental workflow for preclinical testing of 7-MX.
Logical Relationship: 7-MX Efficacy Across Species
Studies have shown that the effectiveness of 7-MX can vary between species, which may be linked to differences in scleral anatomy. Mammalian models like guinea pigs and rabbits show significant positive effects, while the avian (chicken) model shows limited to no effect on form-deprivation myopia.[8][9] This is potentially due to the presence of a cartilaginous layer in the avian sclera, which is absent in mammals.
Caption: Species-dependent efficacy of 7-MX linked to scleral structure.
References
- 1. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 7-methylxanthine on form-deprivation myopia in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijo.cn [ijo.cn]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. karger.com [karger.com]
- 10. karger.com [karger.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Kinetic Analysis of 7-Methylxanthosine Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylxanthosine (B1261978) synthase (EC 2.1.1.158) is a key enzyme in the caffeine (B1668208) biosynthesis pathway in plants like coffee and tea. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of xanthosine (B1684192), producing this compound and S-adenosyl-L-homocysteine (SAH). The activity of this enzyme is a critical determinant of caffeine content and is therefore of significant interest to the food and beverage industry, as well as to researchers studying plant secondary metabolism. Furthermore, as a methyltransferase, it serves as a model for studying enzyme kinetics and inhibition, which is relevant for drug development professionals.
These application notes provide a detailed protocol for the expression, purification, and kinetic analysis of recombinant this compound synthase.
Data Presentation
Table 1: Kinetic Parameters of this compound Synthase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Xanthosine | ~75 | Not Reported | Not Reported | [1] |
| S-adenosyl-L-methionine (SAM) | ~10 | Not Reported | Not Reported | [1] |
| Xanthosine (recombinant CmXRS1) | 73.7 | Not Reported | Not Reported | [2] |
Note: Vmax and kcat values are often dependent on the specific assay conditions and purity of the enzyme preparation and may need to be determined empirically.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound Synthase (CmXRS1) from E. coli
This protocol is based on the method described for the coffee enzyme CmXRS1.[2]
1. Expression: a. The full-length cDNA of this compound synthase (e.g., CmXRS1 from Coffea arabica) is cloned into an E. coli expression vector, such as pET with an N-terminal His-tag. b. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme. e. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl) containing increasing concentrations of imidazole (e.g., 20 mM and 50 mM). f. Elute the recombinant protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). g. Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C. h. Assess the purity of the protein by SDS-PAGE.
Protocol 2: Kinetic Analysis of this compound Synthase Activity using HPLC
This protocol describes a discontinuous assay where the reaction is stopped at specific time points and the product is quantified by High-Performance Liquid Chromatography (HPLC).
1. Reaction Mixture Setup: a. Prepare a reaction buffer: 100 mM Tris-HCl, pH 8.5.[3] b. Prepare stock solutions of xanthosine (in reaction buffer) and SAM (in water). c. The final reaction mixture (e.g., 100 µL) should contain:
- 100 mM Tris-HCl, pH 8.5
- Varying concentrations of xanthosine (e.g., 10, 25, 50, 100, 200 µM) for Km determination of xanthosine.
- A saturating concentration of SAM (e.g., 200 µM) for Km determination of xanthosine.
- Varying concentrations of SAM (e.g., 2, 5, 10, 20, 50 µM) for Km determination of SAM.
- A saturating concentration of xanthosine (e.g., 500 µM) for Km determination of SAM.
- Purified this compound synthase (concentration to be optimized to ensure linear product formation over time).
2. Enzymatic Reaction: a. Pre-warm all solutions to the desired reaction temperature (e.g., 30°C). b. Initiate the reaction by adding the enzyme to the reaction mixture. c. Incubate the reaction for a specific period (e.g., 10, 20, 30 minutes) ensuring the reaction is in the linear range. d. Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic acid or by heating at 95°C for 5 minutes). e. Centrifuge the quenched reaction mixture at high speed to pellet any precipitated protein.
3. HPLC Analysis: a. Analyze the supernatant from the quenched reaction by reverse-phase HPLC. b. HPLC Conditions (example):
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous solution of a buffer like phosphoric acid or formic acid for MS compatibility.[4] A simple isocratic method may also be developed.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at a wavelength where this compound has a strong absorbance (e.g., ~270 nm). c. Create a standard curve using known concentrations of this compound to quantify the amount of product formed in the enzymatic reaction.
4. Data Analysis: a. Calculate the initial velocity (v) of the reaction at each substrate concentration. b. Plot the initial velocity against the substrate concentration. c. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Mandatory Visualizations
Caption: Enzymatic reaction catalyzed by this compound synthase.
Caption: Workflow for the kinetic analysis of this compound synthase.
References
- 1. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 7-Methylxanthine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Cloning and Expression of Xanthosine Methyltransferase for Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of xanthosine (B1684192) methyltransferase (XMT), a key enzyme in the biosynthesis of methylxanthines such as caffeine (B1668208). The methodologies described herein are based on established research and are intended to guide researchers in producing active recombinant XMT for various applications, including metabolic engineering and drug development.
Introduction
Xanthosine methyltransferase (XMT), also known as 7-methylxanthosine (B1261978) synthase, is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. It catalyzes the first committed step in the caffeine biosynthesis pathway in plants like coffee (Coffea arabica) and tea (Camellia sinensis).[1][2][3] This enzyme specifically transfers a methyl group from SAM to the N7 position of xanthosine, yielding this compound.[4][5][6] The subsequent steps in the pathway involve the removal of the ribose group and further methylations to produce theobromine (B1682246) and finally caffeine.[3][7][8][9] The ability to recombinantly produce and engineer XMT opens avenues for the biotechnological production of valuable methylxanthines and the development of novel therapeutic agents.
Core Biosynthetic Pathway
The biosynthesis of caffeine from xanthosine is a multi-step process involving several key enzymes. XMT initiates this pathway. The major route is as follows: Xanthosine → this compound → 7-methylxanthine (B127787) → Theobromine → Caffeine.[2][3][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for xanthosine methyltransferases from various sources.
Table 1: Kinetic Parameters of Xanthosine Methyltransferases
| Enzyme Source | Substrate | Kₘ (µM) | Optimal pH | Reference |
| Coffea arabica (CaXMT1) | Xanthosine | 78 | 7.0 - 9.0 | [7][8] |
| Camellia sinensis | Xanthosine | 250 | 7.5 - 8.0 | [10] |
| Camellia sinensis | S-adenosyl-L-methionine | 3.3 | 7.5 - 8.0 | [10] |
| Coffea arabica (CaMXMT) | 7-methylxanthine | 50 | 7.0 - 9.0 | [11] |
| Coffea arabica (CaMXMT) | S-adenosyl-L-methionine | 12 | 7.0 - 9.0 | [11] |
Table 2: Molecular Properties of Recombinant Xanthosine Methyltransferases
| Gene Name | Source Organism | Recombinant Protein | Calculated Molecular Mass (kDa) | Apparent Molecular Mass (kDa) | Reference |
| CaXMT1 | Coffea arabica | GST-CaXMT1 fusion | ~70 | 69 | [7][8] |
| CaMXMT2 | Coffea arabica | GST-CaMXMT2 fusion | ~70 | 74 | [7][8] |
| CaDXMT1 | Coffea arabica | GST-CaDXMT1 fusion | ~70 | 81 | [7][8] |
Experimental Protocols
The following protocols are detailed guides for the cloning and expression of xanthosine methyltransferase.
Protocol 1: Molecular Cloning of Xanthosine Methyltransferase
This protocol describes the isolation of the XMT gene from plant tissue and its cloning into an expression vector.
Methodology:
-
RNA Isolation: Total RNA is extracted from young, immature fruits or leaves of Coffea arabica using a suitable plant RNA isolation kit or a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The coding sequence of the XMT gene (e.g., CaXMT1, GenBank accession number AB048793) is amplified from the cDNA library using gene-specific primers.[8] These primers should incorporate restriction sites for directional cloning into the chosen expression vector (e.g., pGEX for GST-fusion proteins).
-
Cloning: The amplified PCR product and the expression vector are digested with the corresponding restriction enzymes, ligated together, and transformed into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.
-
Verification: Transformants are screened by colony PCR and positive clones are further verified by plasmid sequencing to ensure the correct in-frame insertion of the XMT gene.
Protocol 2: Recombinant Expression and Purification of XMT
This protocol details the expression of the cloned XMT gene in E. coli and the subsequent purification of the recombinant protein.
Methodology:
-
Transformation: The verified expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture (e.g., 5 mL of LB broth with the appropriate antibiotic), which is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
-
Induction of Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for an additional 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to potentially increase the yield of soluble protein.[12]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., cold 1X PBS with protease inhibitors), and lysed by sonication on ice.[12] The cell lysate is then centrifuged to separate the soluble fraction (supernatant) from the insoluble debris (pellet).
-
Affinity Purification: If a GST-fusion protein is expressed, the soluble fraction is incubated with glutathione-Sepharose beads.[7][8][12] After binding, the beads are washed several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The recombinant GST-tagged XMT is eluted from the beads using an elution buffer containing reduced glutathione.[12]
-
Verification and Storage: The purity and size of the eluted protein are assessed by SDS-PAGE. The purified protein can be dialyzed against a suitable storage buffer and stored at -80°C.
Protocol 3: In Vitro Enzyme Activity Assay
This protocol is for determining the catalytic activity of the purified recombinant XMT.
Methodology:
-
Reaction Mixture: The standard reaction mixture should contain a buffer (e.g., Tris-HCl, pH 7.5-8.5), the purified XMT enzyme, the substrate xanthosine, and the methyl donor S-adenosyl-L-methionine (SAM).[1][10][11]
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination: The reaction is stopped, for example, by adding an acid or by heat inactivation.
-
Product Analysis: The reaction products are analyzed to detect the formation of this compound or 7-methylxanthine. This can be achieved through:
-
Thin-Layer Chromatography (TLC): The reaction mixture is spotted on a TLC plate and developed in a suitable solvent system. The spots corresponding to the substrate and product can be visualized under UV light and quantified.[7][8]
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate and product.[7][8]
-
-
Note on Nucleosidase Activity: It has been observed that crude extracts of E. coli can contain nucleosidase activity that converts the primary product, this compound, into 7-methylxanthine.[7][8] When using crude lysates for activity assays, the formation of 7-methylxanthine is often observed.[7][8] For assays with purified XMT, the primary product should be this compound.[8]
Conclusion
The protocols and data presented provide a solid foundation for the successful cloning, expression, and functional characterization of xanthosine methyltransferase. This enables further research into the biosynthesis of methylxanthines, the engineering of metabolic pathways for the production of novel compounds, and the exploration of XMT as a potential target in drug development.
References
- 1. The Structure of Two N-Methyltransferases from the Caffeine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Understanding the Catalytic Mechanism of Xanthosine Methyltransferase in Caffeine Biosynthesis from QM/MM Molecular Dynamics and Free Energy Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. static.igem.org [static.igem.org]
- 8. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
Application Notes and Protocols for 7-Methylxanthosine in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylxanthosine (B1261978) is a purine (B94841) derivative and a metabolite of caffeine (B1668208) and theobromine. It is recognized for its role as a non-selective adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor. These mechanisms of action make it a compound of interest for various cell culture-based assays in drug discovery and biomedical research, particularly in studies related to neurology, inflammation, and metabolic diseases. This document provides detailed application notes and protocols for the effective use of this compound in in vitro experimental settings.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in cell culture assays.
Solubility: this compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions.
Stock Solution Protocol:
-
Reagent: this compound powder.
-
Solvent: High-quality, sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.99 mg of this compound (Molecular Weight: 299.26 g/mol ) in 1 mL of DMSO.
-
Warm the solution gently and sonicate if necessary to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Cytotoxicity of 7-Methylxanthine (B127787)
While specific IC50 values for this compound are not widely reported across a broad range of cell lines, data from its close analog, 7-methylxanthine (7-MX), provides valuable insight into its low cytotoxic potential.
| Compound | Cell Line | Cell Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| 7-Methylxanthine | fR2 | Normal Breast Epithelial | Not Specified | 305.5 | ~1838 | [1] |
| 7-Methylxanthine | C6 Glioma | Rat Brain Glioma | Not Specified | 721 | ~4338 | [1] |
| 7-Methylxanthine | RPE | Human Retinal Pigment Epithelium | MTT | >100 µM (No significant effect on proliferation) | >100 | [2] |
These high IC50 values suggest that 7-methylxanthine, and likely this compound, exhibit low toxicity, allowing for their use across a wide range of concentrations in cell-based assays without inducing significant cell death.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from 1 µM to 1000 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Workflow for determining cell viability using the MTT assay.
Protocol 2: Adenosine Receptor Antagonism Assay (cAMP Assay)
This protocol measures the ability of this compound to antagonize the effects of an adenosine receptor agonist on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell line expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells stably expressing A1 or A2A receptors).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Adenosine receptor agonist (e.g., NECA for non-selective, CGS-21680 for A2A-selective).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Include a vehicle control.
-
-
Agonist Stimulation:
-
Stimulate the cells with a fixed concentration of an adenosine receptor agonist (typically at its EC80 concentration) in the presence of a PDE inhibitor.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
Adenosine receptor signaling and the antagonistic action of this compound.
Protocol 3: Phosphodiesterase (PDE) Inhibition Assay
This protocol assesses the inhibitory effect of this compound on PDE activity, which leads to an increase in cyclic nucleotide (cAMP or cGMP) levels.
Materials:
-
Purified PDE enzyme or cell lysate containing PDE activity.
-
This compound stock solution (10 mM in DMSO).
-
PDE assay buffer.
-
cAMP or cGMP substrate.
-
PDE inhibitor (e.g., IBMX as a positive control).
-
PDE activity assay kit (colorimetric or fluorometric).
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the PDE assay buffer, purified PDE enzyme or cell lysate, and varying concentrations of this compound.
-
Include a positive control (a known PDE inhibitor like IBMX) and a no-inhibitor control.
-
-
Initiate Reaction:
-
Add the cAMP or cGMP substrate to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for a specific duration as per the kit instructions.
-
-
Detection:
-
Stop the reaction and measure the amount of remaining substrate or the product formed using the detection reagents provided in the assay kit.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Inhibition of phosphodiesterase by this compound.
Conclusion
This compound is a valuable tool for in vitro research, primarily acting as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases. The provided protocols offer a comprehensive guide for its application in cell culture-based assays. Due to its low cytotoxicity, it can be tested over a broad concentration range. Researchers should empirically determine the optimal concentrations and incubation times for their specific cell lines and experimental conditions. These application notes and protocols are intended to facilitate the effective use of this compound in advancing research in various therapeutic areas.
References
Application Notes and Protocols for Microbial Fermentation of 7-Methylxanthine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of 7-methylxanthine (B127787) (7-MX) via microbial fermentation. 7-MX is a high-value biochemical with significant therapeutic potential, particularly in the management of myopia.[1][2] This document outlines the biosynthetic pathways, microbial strains, fermentation strategies, and purification methods described in recent scientific literature.
Introduction
7-Methylxanthine is a derivative of caffeine (B1668208) that has garnered attention for its ability to treat and potentially prevent the progression of myopia.[2][3] Traditional chemical synthesis of 7-MX is often complex, requires hazardous chemicals, and can result in low yields and product mixtures.[2][4] Microbial fermentation offers a more sustainable and specific alternative for 7-MX production, primarily utilizing caffeine or theobromine (B1682246) as a feedstock.[2][5][6] Engineered strains of Escherichia coli and Pseudomonas putida have been successfully developed to catalyze the N-demethylation of these substrates to produce 7-MX.[4][5][7]
The core of the biosynthetic pathway involves a set of N-demethylase enzymes, particularly NdmA and NdmB, originally identified in Pseudomonas putida CBB5.[2][8][9] NdmA is responsible for the N1-demethylation of caffeine to theobromine, and NdmB catalyzes the N3-demethylation of theobromine to 7-methylxanthine.[2][8] These enzymes require a reductase partner, NdmD, for electron transfer from NADH.[6]
Biosynthetic Pathways
The microbial conversion of caffeine to 7-methylxanthine can proceed through two primary routes, both leveraging the N-demethylase enzyme system.
-
Caffeine to Theobromine to 7-Methylxanthine: This is the most commonly engineered pathway.
-
Step 1: Caffeine is converted to theobromine through the action of N1-demethylase (NdmA).
-
Step 2: Theobromine is then converted to 7-methylxanthine by N3-demethylase (NdmB).
-
-
Caffeine to Paraxanthine to 7-Methylxanthine: An alternative pathway utilizing a mutant N-demethylase.
-
Step 1: A mutant N-demethylase, NdmA4, catalyzes the N3-demethylation of caffeine to produce paraxanthine.
-
Step 2: NdmA4 also exhibits N1-demethylation activity towards paraxanthine, converting it to 7-methylxanthine.[1]
-
Diagram of the primary biosynthetic pathway from caffeine to 7-methylxanthine:
Caption: Conversion of caffeine to 7-methylxanthine via theobromine intermediate.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the microbial production of 7-MX.
Table 1: 7-Methylxanthine Production Titers and Yields
| Microorganism | Production Strategy | Substrate | Titer (g/L) | Molar Conversion (%) | Reference |
| Engineered P. putida | Monoculture | Caffeine & Glycerol | 9.2 ± 0.42 | 100% (from caffeine) | [7] |
| Engineered E. coli | Whole-cell biocatalysis | Caffeine | 8.37 | Not specified | [8][10] |
| Engineered E. coli | Mixed-culture | 2.5 mM Caffeine | 0.37 (183.81 mg from 560 mL) | 85.6% | [2][3] |
| Engineered E. coli (pBD2dDB) | Whole-cell biocatalysis | 0.5 mM Theobromine | Not specified | 100% | [4][5][6] |
| Engineered E. coli (MBM019) | Serial resting cell assays | 4.331 mM Caffeine | Not specified (2120 µM produced) | ~49% | [1] |
Table 2: Key Fermentation and Reaction Parameters
| Microorganism / Strain | Temperature (°C) | Shaker Speed (rpm) | pH | Medium | Reference |
| Engineered P. putida | Not specified | Not specified | Not specified | Minimal salt media | [7] |
| Engineered E. coli (pBD2dDB) | 30 | 250 | 7.0 | 50 mM potassium phosphate (B84403) buffer | [5][6] |
| Engineered E. coli (Mixed-culture) | 30 | 200 | Not specified | Not specified | [2] |
| Engineered E. coli (MBM019) | Not specified | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Production of 7-Methylxanthine from Theobromine using Engineered E. coli
This protocol is based on the methodology for whole-cell biocatalysis using an E. coli strain engineered with ndmB and ndmD genes.[5][6]
1. Strain and Culture Media:
-
Strain: E. coli BL21(DE3) carrying a plasmid with ndmB and ndmD genes (e.g., strain pBD2dDB).[4][5][6]
-
Growth Media: Super Broth or Luria-Bertani (LB) Broth. Super Broth was found to yield a higher cell paste.[5][6]
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.0).[5][6]
2. Cell Growth and Harvest:
-
Inoculate a single colony of the engineered E. coli strain into a starter culture of LB or Super Broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of growth medium.
-
Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the N-demethylase genes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to allow for protein expression.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with the reaction buffer and resuspend to the desired cell concentration (e.g., 5 mg/mL wet cell weight).[4][5][6]
3. Biocatalytic Reaction:
-
Set up the reaction in a shaker flask containing the reaction buffer.
-
Add the resuspended cells to the buffer.
-
Add theobromine to the desired starting concentration (e.g., 0.5 mM).[5][6]
-
Incubate the reaction at 30°C with shaking at 250 rpm for 2 hours or until complete conversion is achieved.[5][6]
-
Monitor the progress of the reaction by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).
4. Product Recovery and Purification:
-
Separate the cells from the reaction mixture by centrifugation or filtration.
-
The supernatant containing the 7-methylxanthine can be purified using preparative chromatography.[5][6]
-
The collected fractions containing 7-MX are then pooled and dried (e.g., at 120-140°C for 4 hours) to obtain the purified product.[5][6]
Diagram of the experimental workflow for 7-MX production from theobromine:
Caption: Workflow for 7-MX production from theobromine using engineered E. coli.
Protocol 2: Mixed-Culture Production of 7-Methylxanthine from Caffeine
This protocol is based on a mixed-culture system of two engineered E. coli strains, one specialized for caffeine conversion to theobromine and the other for theobromine to 7-MX.[2]
1. Strains and Culture:
-
Caffeine Specialist: E. coli strain expressing ndmA and ndmD.
-
Theobromine Specialist: E. coli strain expressing ndmB and ndmD.
-
Follow the cell growth, induction, and harvesting procedures as described in Protocol 1 for each strain individually.
2. Mixed-Culture Biocatalytic Reaction:
-
Prepare the reaction mixture with the appropriate buffer.
-
Combine the harvested and washed cells of the caffeine specialist and theobromine specialist strains in the desired ratio (e.g., a 1:1 ratio based on OD600).[3]
-
Adjust the total cell density to the optimal OD600 (e.g., 50).[2][3]
-
Add caffeine to the reaction mixture to the desired starting concentration (e.g., 2.5 mM).[2][3]
-
Incubate the reaction at 30°C with shaking at 200 rpm for approximately 5 hours.[2]
-
Monitor the concentrations of caffeine, theobromine, and 7-methylxanthine over time using HPLC.
3. Product Recovery:
-
Follow the same product recovery and purification steps as outlined in Protocol 1.
Diagram of the mixed-culture reaction logic:
Caption: Logic of the mixed-culture system for 7-MX production from caffeine.
Safety Precautions
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling chemicals and microbial cultures.
-
Work with genetically modified microorganisms should be conducted in accordance with institutional biosafety guidelines.
-
Ensure proper sterilization of all media and equipment to prevent contamination.
-
Handle organic solvents used for HPLC and purification in a well-ventilated area or a fume hood.
These protocols and application notes provide a solid foundation for researchers to embark on the microbial production of 7-methylxanthine. Further optimization of fermentation parameters, strain engineering, and purification processes may lead to even higher yields and process efficiencies.
References
- 1. Biocatalytic production of 7-methylxanthine by a caffeine-degrading Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 6. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 7. Engineered Pseudomonas putida monoculture system for green synthesis of 7-methylxanthine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: HPLC-MS/MS Method for the Simultaneous Analysis of Methylxanthines
This application note details a robust and sensitive method for the simultaneous quantification of major methylxanthines—caffeine, theobromine (B1682246), and theophylline—in various matrices, including biological fluids and beverages, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
Methylxanthines are a class of purine (B94841) alkaloids commonly found in products like coffee, tea, and chocolate.[1] The most prominent members are caffeine, theophylline, and theobromine.[1] These compounds exhibit various physiological effects, making their accurate quantification crucial in clinical studies, food quality control, and drug development.[2][3] Due to the structural similarity of these compounds, particularly isomers like theobromine and theophylline, a highly selective and sensitive analytical method is required for simultaneous analysis.[4][5] Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) offers the necessary specificity and sensitivity for this purpose.[6] This document provides a comprehensive protocol for sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Caffeine, Theobromine, Theophylline (analytical grade, >99% purity).
-
Internal Standard (IS): Isocaffeine or a stable isotope-labeled version of the analytes.
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Additives: Formic acid (LC-MS grade).
-
SPE Cartridges: C18 Solid-Phase Extraction cartridges (e.g., 500 mg, 3 mL).[6]
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve each standard in water or methanol to prepare individual stock solutions.[4] Store at 4°C.
-
Working Standards: Prepare a series of mixed working standard solutions by diluting the stock solutions in the mobile phase to construct a calibration curve.
Sample Preparation Protocol
Two primary methods are presented, depending on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Urine)
This protocol is adapted for complex matrices to remove interferences.[1][7]
-
Pre-treatment: Take 100 µL of the plasma sample and spike with the internal standard.[6] Dilute with 1 mL of water.[6] For urine samples, a similar dilution and acidification step may be applied.[8]
-
SPE Cartridge Conditioning: Condition the C18 SPE column sequentially with 2 mL of methanol followed by 2 mL of water.[6][8]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of water to remove hydrophilic impurities.[7]
-
Elution: Elute the target analytes with 2 mL of methanol.[6] Other solvents like a chloroform (B151607) and 2-propanol mixture have also been reported.[7]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 25°C.[6] Reconstitute the residue in 200 µL of the initial HPLC mobile phase.[6] The sample is now ready for injection.
Protocol 2: Direct Analysis for Beverage Samples
For cleaner matrices like tea or coffee, a simpler "dilute-and-shoot" approach is often sufficient.
-
Extraction: For solid samples like tea leaves or coffee grounds, perform an aqueous extraction, for example, by heating 0.5g of the sample in ultra-pure water for 15 minutes at 80°C.[9]
-
Filtration: Centrifuge and filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered sample with the mobile phase to bring the analyte concentrations within the calibration range.
-
Injection: The sample is now ready for HPLC-MS/MS analysis.
Instrumentation and Analytical Conditions
The following tables summarize the instrumental parameters for the HPLC-MS/MS analysis.
Table 1: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[4][10] |
| Mobile Phase A | Water with 0.1% Formic Acid[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate[8] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 30-40°C |
Table 2: Mass Spectrometry and MRM Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive[6] | | Scan Type | Multiple Reaction Monitoring (MRM) | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temp. | 350°C | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Caffeine | 195.1 | 138.1 | 20 | | Theobromine | 181.1 | 138.1 | 22 | | Theophylline | 181.1 | 124.0 | 25 |
Note: Theobromine and Theophylline are isomers and share the same precursor ion; they are differentiated by their distinct retention times and fragmentation patterns.[5]
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized below.
Table 3: Method Validation and Quantitative Performance
| Analyte | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
|---|---|---|---|---|---|
| Caffeine | 0.05 - 10 | >0.998 | 0.015 | 0.050 | 80 - 89[12] |
| Theobromine | 0.05 - 10 | >0.998 | 0.018 | 0.060 | 72 (Methanol elution)[7] |
| Theophylline | 0.05 - 10 | >0.998 | 0.015 | 0.050 | 52 (Methanol elution)[7] |
Recovery values can be optimized by selecting different SPE elution solvents.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structures of the target analytes.
Caption: Figure 1: General workflow for methylxanthine analysis by HPLC-MS/MS.
Caption: Figure 2: Chemical structures of primary methylxanthines and their isomeric relationship.
References
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. Methylxanthines | PDF [slideshare.net]
- 10. lcms.cz [lcms.cz]
- 11. Separation of 7-Methylxanthine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Microbial Synthesis of 7-Methylxanthosine
Welcome to the technical support center for the microbial synthesis of 7-methylxanthosine (B1261978) (7-MX). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve experimental yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial routes for this compound (7-MX) synthesis?
A1: There are two main biosynthetic routes for 7-MX production in microbes:
-
De Novo Synthesis: This pathway starts from xanthosine, which is methylated to form this compound. This is subsequently hydrolyzed to 7-methylxanthine (B127787). This pathway mimics the initial steps found in caffeine-producing plants like coffee and tea.[1][2][3]
-
Biotransformation (N-demethylation): This is a more common and often higher-yielding approach in engineered microbes. It typically uses caffeine (B1668208) or theobromine (B1682246) as a starting substrate. Specific enzymes, known as N-demethylases, are used to sequentially remove methyl groups. For instance, the conversion from caffeine involves the N-1 demethylation to theobromine, followed by the N-3 demethylation of theobromine to produce 7-MX.[4][5]
Q2: Which host organisms are commonly used for 7-MX production?
A2: Escherichia coli is the most frequently used host for engineering 7-MX production due to its well-understood genetics and rapid growth.[4][6] However, Pseudomonas putida has also been successfully engineered and has shown high titers, demonstrating its robustness for industrial applications.[7]
Q3: What are the key enzymes involved in the biotransformation of caffeine to 7-MX?
A3: The key enzymes are N-demethylases, primarily sourced from bacteria like Pseudomonas putida. The essential enzymes in the pathway from caffeine to 7-MX are:
-
NdmA: Catalyzes the N-1 demethylation of caffeine to theobromine.[4]
-
NdmB: Catalyzes the N-3 demethylation of theobromine to 7-MX.[4]
-
NdmD: A crucial reductase that transfers electrons to NdmA and NdmB, which is essential for their catalytic activity.[4]
Q4: What is a realistic yield for microbial 7-MX synthesis?
A4: Recent advancements in metabolic engineering and process optimization have led to significant yields. Titers as high as 8.37 g/L in E. coli and 9.2 g/L in P. putida have been reported, representing the highest yields to date.[4][7][8] Achieving such high yields typically requires extensive optimization of both the strain and the fermentation process.
Troubleshooting Guide
This guide addresses common issues encountered during 7-MX synthesis experiments.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Enzyme Expression or Activity | 1. Verify Protein Expression: Use SDS-PAGE or Western blot to confirm the expression of your N-demethylases (NdmA, NdmB) and reductase (NdmD).2. Optimize Codons: Ensure the DNA sequences of your expressed genes are optimized for the host organism (e.g., E. coli).3. Check Enzyme Solubility: Insoluble protein in inclusion bodies is a common issue. Try lowering the induction temperature (e.g., to 16-20°C) or using a weaker promoter. |
| Cofactor (NADH) Limitation | 1. Cofactor Regeneration: The N-demethylation process consumes NADH.[4] Co-express a cofactor regeneration system, such as one composed of formaldehyde (B43269) dehydrogenase (FDH), to replenish the NADH pool.[4]2. Supplement Media: Add precursors or supplements to the media that can boost the intracellular NADH pool. |
| Inefficient Substrate Uptake | 1. Transport Proteins: Investigate and potentially overexpress native transporters that facilitate the uptake of caffeine or theobromine.[7]2. Increase Substrate Solubility: Low solubility of substrates like theobromine can be limiting. Optimize pH or consider the use of surfactants, though this should be tested for effects on cell viability.[4] |
Issue 2: Accumulation of Intermediates (e.g., Theobromine)
| Possible Cause | Troubleshooting Steps |
| Bottleneck at a Specific Enzymatic Step | 1. Enzyme Ratios: The conversion of theobromine to 7-MX by NdmB might be slower than the conversion of caffeine to theobromine by NdmA. Adjust the expression levels of NdmA and NdmB. This can be done by using promoters of different strengths or by adjusting gene copy numbers.[8]2. Mixed-Culture System: Employ a "specialist" cell strategy. Use one E. coli strain engineered to convert caffeine to theobromine and a second strain to convert theobromine to 7-MX. Co-culturing these allows for optimization of each step.[5] |
| Sub-optimal Reaction Conditions for a Specific Enzyme | 1. Optimize pH and Temperature: While the overall process may have an optimal temperature and pH, individual enzymes might have slightly different optima. If possible, perform in vitro assays to characterize your enzymes.2. Reaction Time: The complete conversion of theobromine may require a longer reaction time than the initial conversion of caffeine.[5] Extend the fermentation/reaction time and monitor intermediate levels. |
Issue 3: Poor Cell Growth or Low Cell Density
| Possible Cause | Troubleshooting Steps |
| Substrate or Product Toxicity | 1. Fed-Batch Strategy: High concentrations of caffeine can be toxic to microbes.[2] Instead of adding all the substrate at the beginning, use a fed-batch approach to maintain a lower, non-toxic concentration.[5]2. Cell Immobilization: Immobilizing cells can improve their tolerance to toxic compounds and simplify product recovery.[5] |
| Sub-optimal Fermentation Media | 1. Media Optimization: Test different growth media. For example, Super Broth has been shown to produce higher cell paste compared to LB Broth for some engineered strains.[6][9]2. Optimize Fermentation Parameters: Systematically optimize parameters like dissolved oxygen, pH, and initial cell OD to maximize biomass before and during production.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a baseline for expected outcomes.
Table 1: Comparison of 7-MX Production Yields in Different Systems
| Host Organism | Production Strategy | Substrate | Titer / Yield | Reference |
| E. coli | Mixed-culture with specialist cells | Caffeine | 85.6% molar conversion | [5] |
| E. coli | Cofactor regeneration system | Caffeine | 8.37 g/L | [4][8] |
| P. putida | Engineered monoculture | Caffeine | 9.2 g/L | [7] |
| E. coli | Engineered pBD2dDB strain | Theobromine | 0.72 mg 7-MX / mg theobromine | [4][10] |
Table 2: Optimized Reaction Conditions for 7-MX Production
| Parameter | Optimized Value | Host/System | Reference |
| Cell Density (OD600) | 50 | E. coli (mixed-culture) | [5][11] |
| Initial Substrate Conc. | 2.5 mM Caffeine | E. coli (mixed-culture) | [5][11] |
| Reaction Temperature | 30°C | E. coli (resting cells) | [5][9] |
| Reaction Time | 5 hours | E. coli (mixed-culture) | [5][11] |
| pH | 7.0 - 7.5 | E. coli (resting cells) | [5][9] |
Experimental Protocols & Visualizations
Protocol 1: Resting Cell Assay for 7-MX Production
This protocol is adapted from studies using engineered E. coli for biotransformation.[5][6]
-
Cell Culture and Induction:
-
Grow the engineered E. coli strain (e.g., expressing NdmB and NdmD) in an appropriate medium (e.g., Super Broth) at 37°C.
-
When the culture reaches an OD600 of ~0.6-0.8, induce protein expression with IPTG (or other appropriate inducer) and grow for an additional 12-16 hours at a lower temperature (e.g., 20°C).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with a cold buffer, such as 50 mM potassium phosphate (B84403) (KPi) buffer (pH 7.5).
-
Resuspend the final cell pellet in the same cold buffer to a desired final concentration (e.g., to achieve a reaction OD600 of 50).
-
-
Biotransformation Reaction:
-
Set up the reaction in a suitable vessel (e.g., shake flask).
-
Add the resuspended cells and the substrate (e.g., theobromine to a final concentration of 0.5 mM or caffeine to 2.5 mM).
-
Incubate at 30°C with shaking (e.g., 200-250 rpm) for a set duration (e.g., 2-5 hours).
-
-
Sampling and Analysis:
-
Take samples at regular intervals.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for substrate consumption and product formation using HPLC.
-
Biosynthetic and Biotransformation Pathways
The following diagrams illustrate the key pathways for 7-MX synthesis.
Caption: De novo synthesis pathway of 7-methylxanthine from xanthosine.
Caption: Biotransformation pathway of caffeine to 7-methylxanthine via N-demethylation.
Troubleshooting Workflow
This diagram provides a logical workflow for addressing low 7-MX yield.
Caption: A logical workflow for troubleshooting low yields in 7-MX microbial synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering a microbial platform for de novo biosynthesis of diverse methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution, biosynthesis and catabolism of methylxanthines in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Pseudomonas putida monoculture system for green synthesis of 7-methylxanthine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 10. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of 7-Methylxanthine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 7-methylxanthine (B127787).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chemical synthesis of 7-methylxanthine?
The primary challenges in the chemical synthesis of 7-methylxanthine include:
-
Lack of Selectivity: The xanthine (B1682287) core possesses multiple nitrogen atoms (N1, N3, N7, and N9) that are susceptible to methylation. Direct alkylation often results in a mixture of isomers, as the acidity of the N-H protons at the N3 and N7 positions is very similar, followed closely by the N1 position.[1][2] This leads to the formation of undesirable side products and complicates the purification process.
-
Harsh Reaction Conditions: Traditional chemical synthesis methods, such as the Traube purine (B94841) synthesis, can be lengthy and require harsh reaction conditions.[2]
-
Hazardous Materials: The synthesis may necessitate the use of hazardous reagents and solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[1][2]
-
Low Yields and Difficult Purification: Due to the lack of selectivity and potential for side reactions, the final product yield can be low, and the purification of 7-methylxanthine from isomeric byproducts can be challenging.[2][3][4]
Q2: Why is achieving regioselectivity in the methylation of xanthine so difficult?
The difficulty in achieving regioselective methylation of xanthine arises from the similar chemical environments of the nitrogen atoms on the purine ring. The N3 and N7 positions have comparable acidity, making them both likely sites for methylation.[2] This often leads to a mixture of products, including 3-methylxanthine, 7-methylxanthine, and 1,7-dimethylxanthine, among others.
Q3: What are some alternative and greener approaches to the chemical synthesis of 7-methylxanthine?
Biosynthetic routes using engineered microorganisms are emerging as a promising alternative to traditional chemical synthesis.[2][3] These methods offer several advantages:
-
High Selectivity: Enzymatic reactions can be highly specific, leading to the desired product with minimal byproducts.
-
Milder Reaction Conditions: Biocatalytic processes typically occur in aqueous media at or near ambient temperature and pressure.[2][5]
-
Reduced Use of Hazardous Materials: These methods avoid the need for hazardous organic solvents and reagents.[2]
-
Sustainability: Biocatalysis can utilize renewable feedstocks.[6]
Engineered E. coli strains have been successfully used to produce 7-methylxanthine from caffeine (B1668208) or theobromine (B1682246) with high efficiency.[2][5][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chemical synthesis of 7-methylxanthine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 7-Methylxanthine | - Incomplete reaction.[1] - Formation of multiple isomers due to lack of selectivity.[1][2] - Product degradation. | - Monitor the reaction progress using TLC or HPLC to ensure completion.[1] - Increase reaction time or temperature.[1] - Employ protecting groups to block undesired methylation sites. - Consider using a more selective methylating agent. - Optimize the base used for deprotonation to ensure it is sufficiently strong.[1] |
| Presence of Multiple Isomers in the Final Product | - Non-selective methylation of the xanthine ring.[1][2] | - Utilize chromatographic techniques such as preparative HPLC for better separation of isomers.[1] - Explore different stationary phases or solvent systems for column chromatography.[1] - Consider a biosynthetic approach for higher selectivity.[1] |
| Difficulty in Product Purification | - Similar polarity of the desired product and isomeric byproducts.[1] - Product is insoluble in common recrystallization solvents.[1] - Oily product after purification due to residual solvent.[1] | - For similar polarity issues, preparative HPLC is recommended.[1] - For insolubility, screen a wider range of solvents or solvent mixtures for recrystallization. Hot filtration can also be used to remove insoluble impurities.[1] - If the product is oily, dry it under a high vacuum for an extended period to remove residual solvent. Re-purification by another method may be necessary.[1] |
| Low Recovery After Purification | - Product loss during transfers between purification steps.[1] - Incomplete precipitation or dissolution during recrystallization.[1] | - Minimize the number of transfer steps. - Ensure complete dissolution of the crude product and allow for sufficient time for complete precipitation during recrystallization.[1] |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis of 7-methylxanthine, primarily focusing on biosynthetic methods due to the limited recent data on optimized chemical synthesis yields.
| Synthesis Method | Starting Material | Product Concentration / Yield | Recovery | Reference |
| Biocatalysis with mixed-culture engineered E. coli | Caffeine (2.5 mM) | 85.6% molar conversion to 7-methylxanthine | 83.4% | [2] |
| Biocatalysis with engineered E. coli (scaled-up) | Caffeine (238.38 mg) | 183.81 mg 7-methylxanthine produced | 83.8% | [2] |
| Biocatalysis with engineered E. coli | Theobromine (0.5 mM) | 100% conversion | 78% | [7] |
| Biocatalysis with engineered P. putida | Caffeine and glycerol | 9.2 ± 0.42 g/L | Not specified | [6] |
| Serial resting cell assays with engineered E. coli | Caffeine (4,331 µM) | 2,120 µM 7-methylxanthine | Not specified for 7-MX alone | [8] |
Experimental Protocols
Protocol 1: General Chemical Synthesis of 7-Methylxanthine (Illustrative)
This protocol outlines a general procedure for the N-methylation of a xanthine precursor. Optimization of specific reagents, solvents, and reaction conditions is crucial for success.
-
Dissolution: Dissolve the xanthine precursor in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).[1]
-
Deprotonation: Add a base (e.g., potassium carbonate) to the solution and stir at room temperature. The base will deprotonate the acidic N-H protons of the xanthine ring.[1]
-
Methylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.[1]
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).[1]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Biosynthesis of 7-Methylxanthine from Caffeine using Engineered E. coli
This protocol is based on a whole-cell biocatalysis approach.
-
Cell Culture: Grow the engineered E. coli strain, harboring the necessary N-demethylase genes, in a suitable growth medium (e.g., Luria-Bertani broth) with the appropriate antibiotic selection.[1]
-
Cell Harvest: Harvest the cells by centrifugation when they reach the desired optical density.[1]
-
Resting Cell Reaction: Resuspend the cell pellet in a reaction buffer (e.g., potassium phosphate (B84403) buffer) containing the caffeine substrate.[1]
-
Bioconversion: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking. Monitor the conversion of caffeine to 7-methylxanthine over time using HPLC.[1][2]
-
Product Isolation: After the reaction is complete, separate the cells from the supernatant by centrifugation.[1]
-
Purification: The supernatant containing the 7-methylxanthine can be purified using methods like preparative HPLC.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 6. Engineered Pseudomonas putida monoculture system for green synthesis of 7-methylxanthine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 7-Methylxanthosine by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-methylxanthosine (B1261978) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for this compound analysis is reversed-phase HPLC. A typical setup includes a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] The mobile phase is often acidified with a small amount of an acid such as formic acid, acetic acid, or trifluoroacetic acid to control the ionization of the analyte and improve peak shape.[1][2] Detection is commonly performed using a UV detector at a wavelength of around 272 nm.
Q2: Why is the pH of the mobile phase critical for this compound analysis?
A2: The pH of the mobile phase is crucial because this compound is an ionizable compound.[3][4] Changes in pH can alter its ionization state, which in turn significantly affects its retention time and peak shape.[3][4] Operating at a pH that is at least two units away from the pKa of this compound can help ensure that the analyte is in a single ionic form, leading to more symmetrical and reproducible peaks.[5] Inconsistent pH is a common cause of retention time drift.[4]
Q3: What causes peak tailing in the analysis of this compound and how can it be resolved?
A3: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[6][7] This can be addressed by:
-
Lowering the mobile phase pH: Acidifying the mobile phase (e.g., to pH 3-4) protonates the silanol groups, reducing their interaction with the basic analyte.[7]
-
Using a mobile phase additive: Adding a small concentration of a basic compound like triethylamine (B128534) (TEA) can compete with the analyte for interaction with the active sites on the stationary phase.
-
Employing an end-capped column: These columns have fewer accessible silanol groups, minimizing the potential for secondary interactions.[7]
-
Increasing the buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.[6]
Q4: My this compound peak is showing fronting. What are the likely causes?
A4: Peak fronting can be caused by several factors, including:
-
Sample overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. It is best to dissolve the sample in the mobile phase itself.
-
Low column temperature: In some cases, a low column temperature can contribute to peak fronting. Using a column oven to maintain a consistent and slightly elevated temperature can help.
Q5: How can I improve the resolution between this compound and other related methylxanthines?
A5: To improve the resolution between this compound and other methylxanthines like theobromine, caffeine, and their metabolites, you can try the following:
-
Optimize the mobile phase composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can alter the selectivity of the separation.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can change the elution order and improve resolution.
-
Adjust the mobile phase pH: As each methylxanthine has a slightly different pKa, fine-tuning the pH can improve their separation.
-
Use a different stationary phase: If a C18 column does not provide adequate resolution, consider a column with a different chemistry, such as a phenyl or a polar-embedded phase.
Troubleshooting Guides
Impact of Mobile Phase Composition on this compound Peak Characteristics
The following table provides illustrative data on how changes in mobile phase parameters can affect the retention time and peak asymmetry of this compound. These are representative values to demonstrate expected trends. Actual results may vary depending on the specific HPLC system, column, and other experimental conditions.
| Parameter Variation | Condition A | Retention Time (min) | Peak Asymmetry (As) | Condition B | Retention Time (min) | Peak Asymmetry (As) |
| Mobile Phase pH | 3.0 | 8.5 | 1.1 | 5.0 | 6.2 | 1.8 |
| Acetonitrile % | 15% | 10.2 | 1.2 | 25% | 5.8 | 1.1 |
| Buffer Concentration | 10 mM | 7.8 | 1.6 | 50 mM | 7.6 | 1.2 |
Note: The data in this table is illustrative and intended to demonstrate the general effects of changing mobile phase parameters.
Experimental Protocols
Standard HPLC Method for the Quantification of this compound
This protocol describes a general method for the quantification of this compound in a simple matrix.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acidifier)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Preparation of Mobile Phase
-
Prepare the aqueous phase by adding 0.1% (v/v) formic acid to HPLC-grade water.
-
The mobile phase is a mixture of the acidified aqueous phase and acetonitrile. A typical starting ratio is 85:15 (v/v) aqueous:acetonitrile.
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a small amount of methanol followed by dilution with the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. HPLC Conditions
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 85:15 (v/v) 0.1% formic acid in water : acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
7. Data Analysis
-
Create a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
- 1. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. moravek.com [moravek.com]
- 4. controlling retention time and pH - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of 7-Methylxanthosine Fermentation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the optimization of fermentation conditions for 7-methylxanthosine (B1261978) (7-MX) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial systems used for this compound (7-MX) production?
A1: The most common approach for 7-MX production is through metabolically engineered microorganisms. Escherichia coli is frequently used due to its rapid growth and well-understood genetics.[1][2] Strains are typically engineered with N-demethylase genes (such as ndmA, ndmB, ndmD) from organisms like Pseudomonas putida to convert substrates like caffeine (B1668208) or theobromine (B1682246) into 7-MX.[1][3] Additionally, yeast such as Saccharomyces cerevisiae has been engineered for the de novo biosynthesis of methylxanthines, including 7-MX, from basic nutrient sources.[4][5]
Q2: What is the biosynthetic pathway leading to this compound?
A2: In plants, this compound is a key intermediate in the biosynthesis of caffeine. The main pathway begins with xanthosine, which is methylated to form this compound.[6][7] This is followed by the removal of the ribose group to produce 7-methylxanthine (B127787) (7-MX), which is then further methylated to theobromine and finally caffeine.[8][9] Engineered microbial systems often utilize a more direct conversion from other methylxanthines, such as the N3-demethylation of theobromine to produce 7-MX.[3]
Caption: Biosynthetic pathways for this compound (7-MX) formation.
Q3: Which fermentation parameters are most critical for optimizing 7-MX yield?
A3: Key parameters that significantly influence 7-MX yield include the composition of the fermentation medium (carbon and nitrogen sources), environmental conditions (pH, temperature, dissolved oxygen), initial cell density (OD), and substrate concentration.[3][10][11] For engineered strains, optimizing the ratio of different "specialist" cells in a mixed-culture system can also be crucial for maximizing the conversion of substrates to the final product.[12]
Troubleshooting Guide
Problem: Low or No 7-MX Yield
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Verify and optimize critical parameters such as pH, temperature, and dissolved oxygen. Ensure the medium provides adequate carbon and nitrogen sources. Refer to the optimized parameters in Table 1.[10][13] |
| Inefficient Enzyme Activity or Expression | Confirm the integrity of the engineered plasmid. Consider codon optimization of the heterologous genes for the host organism. Experiment with different promoters or induction strategies to enhance enzyme expression.[1][2] |
| Precursor or Substrate Limitation | If using a de novo synthesis pathway, ensure the flux through the endogenous purine (B94841) pathway is sufficient.[4] For bioconversion pathways, optimize the initial substrate concentration; high concentrations can sometimes be toxic or inhibitory.[3] |
| Cell Viability Issues | High concentrations of the substrate or product might be toxic to the cells. Perform toxicity assays to determine the tolerance of your strain.[4] Consider implementing a fed-batch or continuous culture system to maintain concentrations within a non-toxic range.[12] |
Problem: High Concentration of Unconverted Substrate or Intermediates
| Possible Cause | Suggested Solution |
| Incomplete Bioconversion | Increase the reaction time to allow for complete conversion. Optimize the cell density; a higher concentration of biocatalyst can drive the reaction to completion more quickly.[1][2] In a 5-hour reaction, caffeine was fully consumed within three hours, but it took the remaining two hours to convert the intermediate theobromine to 7-MX.[12] |
| Imbalanced Mixed-Culture Ratio | If using a co-culture system (e.g., one strain converts caffeine to theobromine, a second converts theobromine to 7-MX), optimize the ratio of the two specialist strains. An equal ratio of caffeine- and theobromine-specialist cells was found to be optimal in one study.[12] |
| Cofactor Limitation | Some demethylase enzymes require cofactors like NADH. Ensure the host cell's metabolic activity is sufficient to regenerate the necessary cofactors. A cofactor regeneration system can be engineered into the host to overcome this bottleneck.[3] |
Problem: General Fermentation Issues
| Possible Cause | Suggested Solution |
| Excessive Foaming | Foaming is often caused by carbon dioxide production during fermentation.[14] Add a sterile antifoaming agent to the medium before starting or during the fermentation process as needed. |
| Contamination | Observe the culture for unusual growth or odors. Perform microscopy and plating on selective media to identify contaminants. Review and reinforce aseptic techniques during media preparation, inoculation, and sampling. |
| Product Purity is Low | Low purity can result from byproducts or unconsumed media components.[15] Consider metabolic engineering to disrupt pathways leading to major impurities. Optimize downstream purification protocols, such as chromatography or extraction, to effectively separate 7-MX.[15] |
Data Presentation
Table 1: Optimized Fermentation Parameters for 7-MX Production This table summarizes optimized conditions from studies using engineered E. coli for bioconversion.
| Parameter | Optimized Value | Substrate | Host System | Reference |
| Initial Cell Density | 15 mg/mL (wet weight) | 0.5 mM Theobromine | E. coli BL21(DE3) pBD2dDB | [1] |
| Initial Cell Density | OD₆₀₀ of 50 | 2.5 mM Caffeine | Mixed-culture E. coli | [12] |
| Temperature | 30°C | Theobromine/Caffeine | E. coli BL21(DE3) | [1][2] |
| pH | 7.0 | Theobromine/Caffeine | E. coli in Phosphate Buffer | [1][2] |
| Agitation | 250 rpm | 0.5 mM Theobromine | E. coli BL21(DE3) | [2] |
| Highest Reported Yield | 8.37 g/L | Caffeine | E. coli | [3] |
Table 2: Example of Mixed-Culture Optimization for 7-MX Production from Caffeine Data adapted from a study optimizing the ratio of caffeine-specialist (E. coli pADP1) to theobromine-specialist (E. coli pBDP1) cells.[12]
| Ratio (Caffeine:Theobromine Cells) | Initial Substrate (Caffeine) | Final Product (7-MX) | Molar Conversion |
| 100A : 0B | ~2.5 mM | 0 mM | 0% |
| 75A : 25B | ~2.5 mM | ~1.1 mM | ~44% |
| 50A : 50B | ~2.5 mM | ~2.14 mM | 85.6% |
| 25A : 75B | ~2.5 mM | ~0.9 mM | ~36% |
| 0A : 100B | ~2.5 mM | 0 mM | 0% |
Experimental Protocols & Workflows
Caption: A general workflow for the systematic optimization of fermentation conditions.
Protocol 1: Batch Fermentation for 7-MX Production in Engineered E. coli
-
Strain Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of growth medium (e.g., Luria-Bertani or Super Broth) containing the appropriate antibiotic.[2] Incubate overnight at 37°C with shaking (250 rpm).
-
Inoculation: Transfer the overnight culture to a larger volume of fresh growth medium in a baffled flask or bioreactor to achieve a starting OD₆₀₀ of ~0.1.
-
Cell Growth: Grow the cells at 37°C until they reach the desired OD for induction (typically mid-log phase, OD₆₀₀ ≈ 0.6-0.8).
-
Induction: If using an inducible promoter, add the inducing agent (e.g., IPTG) and continue the culture for a specified time to allow for protein expression.
-
Bioconversion: Harvest the cells by centrifugation. Wash and resuspend the cell pellet in a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0) to the desired final cell concentration (e.g., OD₆₀₀ of 50).[1][12]
-
Reaction: Add the substrate (e.g., caffeine or theobromine) to the desired final concentration (e.g., 2.5 mM).[12] Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation for a set duration (e.g., 5 hours).[2][12]
-
Sampling: Withdraw samples periodically to monitor substrate consumption and product formation using HPLC.
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (or a dilute acid like phosphoric acid) is common. The exact ratio should be optimized for best separation.
-
Flow Rate: Set a flow rate appropriate for the column, typically 0.5-1.0 mL/min.
-
Detection: Use a UV detector set to the absorbance maximum for 7-MX (approx. 273 nm).
-
Quantification: Prepare a standard curve using known concentrations of pure 7-methylxanthine. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Engineering a microbial platform for de novo biosynthesis of diverse methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distribution, biosynthesis and catabolism of methylxanthines in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 11. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. editverse.com [editverse.com]
- 14. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Recombinant Enzymes for 7-Methylxanthosine Metabolism
A Note on Terminology: 7-methylxanthosine (B1261978) is a small organic molecule and, as such, cannot be "recombinant." Recombinant technology is utilized to produce proteins. This guide is tailored for researchers purifying a recombinant enzyme that acts upon or is involved in the metabolism of this compound, such as this compound synthase. The principles and troubleshooting steps provided are broadly applicable to the purification of recombinant proteins, with a focus on commonly used affinity tag systems like the polyhistidine (His)-tag.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of recombinant enzymes.
Q1: I have a very low or no yield of my target enzyme after purification. What could be the problem?
A1: Low yield is a frequent issue in recombinant protein production and can stem from several factors throughout the workflow.[1] Key areas to investigate include protein expression levels, cell lysis efficiency, and the purification protocol itself. It's also possible that the protein is degrading during the process.
Troubleshooting Steps:
-
Confirm Expression: Before starting purification, confirm that the target protein is being expressed. Analyze a sample of the cell lysate using SDS-PAGE and Western blot with an anti-His-tag antibody.
-
Optimize Expression Conditions: Low expression can be improved by optimizing parameters such as induction time, temperature, and media composition.[2] Reducing the expression temperature (e.g., to 15-25°C) can sometimes enhance the solubility and proper folding of the protein.[2]
-
Prevent Protein Degradation: Add protease inhibitors to your lysis buffer to prevent degradation by endogenous proteases.
-
Improve Lysis Efficiency: Ensure your cells are being lysed effectively. You can try different methods such as sonication, high-pressure homogenization, or enzymatic lysis.
-
Check for Solubility: Your protein might be expressed as insoluble aggregates known as inclusion bodies.[1] To check for this, analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE. If the protein is in the insoluble fraction, you may need to optimize expression for better solubility or purify under denaturing conditions.[1]
Q2: My His-tagged enzyme is in the crude lysate, but it won't bind to the Ni-NTA affinity column. Why is this happening?
A2: Failure to bind to the affinity resin is a common problem, often related to the accessibility of the His-tag or the composition of the buffers used.[3]
Troubleshooting Steps:
-
Inaccessible His-tag: The polyhistidine tag might be buried within the three-dimensional structure of the folded protein, making it inaccessible to the nickel or cobalt ions on the resin.[3] To test this, you can attempt a small-scale purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride.[3] If the protein binds under these conditions, it indicates a hidden tag. You might consider moving the tag to the other terminus of the protein or adding a flexible linker sequence between the tag and the protein.
-
Incorrect Buffer Conditions: The pH and composition of your binding buffer are critical. Ensure the pH is optimal for His-tag binding (typically around 7.5-8.0).[4] Avoid chelating agents like EDTA and reducing agents like DTT in your buffers, as these can strip the metal ions from the resin. It's also important to note that imidazole (B134444) can lower the pH of a buffer, so it's recommended to adjust the pH after adding imidazole.[3]
-
Compromised Resin: The affinity resin may be old or have been stripped of its metal ions. Try using fresh resin or regenerating the used resin according to the manufacturer's protocol.
-
Low Imidazole Concentration: A small amount of imidazole (10-20 mM) in the binding and wash buffers can help prevent non-specific binding of contaminating proteins.[5]
Q3: My eluted enzyme is not pure and has many contaminating protein bands on an SDS-PAGE gel. How can I improve purity?
A3: Co-elution of contaminating proteins is a common issue, often due to non-specific binding to the affinity resin.[1]
Troubleshooting Steps:
-
Optimize Wash Steps: Increase the stringency of your wash steps. This can be achieved by increasing the concentration of imidazole in the wash buffer (e.g., in a step gradient from 20 mM to 50 mM or higher) to elute weakly bound, non-specific proteins.
-
Add a Second Purification Step: For very high purity requirements, a single affinity chromatography step may not be sufficient.[1] Consider adding a second purification step, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), to remove remaining impurities.[2] SEC is particularly useful for removing protein aggregates.
-
Reduce the Amount of Resin: Using an excessive amount of affinity resin can lead to increased non-specific binding.[5] Try reducing the resin volume to better match the amount of your target protein.
Q4: My enzyme precipitates after elution from the column. How can I prevent this?
A4: Protein precipitation after elution is often due to high protein concentration, suboptimal buffer conditions, or inherent instability of the protein.
Troubleshooting Steps:
-
Optimize Elution Buffer: The elution buffer might not be suitable for maintaining the protein's stability. Consider eluting into a buffer containing stabilizing agents like glycerol (B35011) (5-20%), or immediately exchanging the eluted fraction into a more suitable storage buffer via dialysis or a desalting column.
-
Adjust pH and Ionic Strength: The pH of the elution buffer can affect protein solubility. Ensure the final pH of the eluted sample is within the protein's stability range.[4] The ionic strength of the buffer can also be optimized to improve solubility.[2]
-
Reduce Protein Concentration: High protein concentrations can lead to aggregation and precipitation. Try to elute the protein in a larger volume to reduce its concentration.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of the buffers for His-tag purification?
A1:
-
Lysis/Binding Buffer: Typically contains a buffering agent (e.g., Tris-HCl, phosphate (B84403) buffer) at a pH of 7.5-8.0, NaCl (300-500 mM) to reduce non-specific ionic interactions, and a low concentration of imidazole (10-20 mM) to minimize non-specific binding. Protease inhibitors should also be included.
-
Wash Buffer: Similar to the binding buffer but with an increased concentration of imidazole (e.g., 20-50 mM) to remove weakly bound contaminants.
-
Elution Buffer: Similar to the binding buffer but with a high concentration of imidazole (e.g., 250-500 mM) to compete with the His-tag for binding to the resin and elute the target protein. Alternatively, a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) can be used, but this may denature the protein.[6]
Q2: How can I remove the affinity tag from my purified enzyme?
A2: Many expression vectors are designed with a protease cleavage site (e.g., TEV or thrombin) between the affinity tag and the target protein. After purification, the tag can be cleaved off by incubating the purified protein with the specific protease. The cleaved tag and the protease (which is often also His-tagged) can then be removed by a second round of affinity chromatography.
Q3: What is the best way to store my purified enzyme?
A3: The optimal storage conditions depend on the specific enzyme. However, general recommendations include:
-
Storing at -80°C for long-term storage.
-
Including glycerol (10-50%) in the storage buffer to act as a cryoprotectant.
-
Keeping the protein concentration at an appropriate level (typically > 0.5 mg/mL) to minimize loss due to adsorption to storage tubes.
-
Aliquoting the purified protein into single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of Common Affinity Resins for His-tagged Proteins
| Resin Type | Metal Ion | Binding Capacity (mg/mL) | Comments |
| Ni-NTA | Nickel (Ni²⁺) | Up to 60 | High capacity, most commonly used. |
| Co-Talon | Cobalt (Co²⁺) | 10-15 | Higher specificity than Ni-NTA, may result in purer protein. |
| Ni-Sepharose Excel | Nickel (Ni²⁺) | Up to 40 | Resistant to stripping by EDTA and other chelators, good for secreted proteins in cell culture media.[7] |
Table 2: Summary of Troubleshooting Strategies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Yield | Poor expression, protein degradation, inefficient lysis, formation of inclusion bodies. | Optimize expression, add protease inhibitors, try different lysis methods, purify under denaturing conditions. |
| No Binding to Resin | Inaccessible His-tag, incorrect buffer conditions, compromised resin. | Purify under denaturing conditions, check buffer pH and composition, use fresh/regenerated resin.[3] |
| Contamination | Non-specific binding, insufficient washing. | Increase imidazole in wash buffer, add a second purification step (IEX, SEC).[1] |
| Precipitation | High protein concentration, suboptimal buffer conditions. | Elute in larger volumes, add stabilizing agents (e.g., glycerol), perform buffer exchange. |
Experimental Protocols
Protocol: Purification of a His-tagged Recombinant Enzyme
This protocol provides a general workflow for purifying a His-tagged enzyme expressed in E. coli.
1. Cell Lysis a. Thaw the frozen cell pellet on ice. b. Resuspend the cells in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. c. Lyse the cells by sonication on ice. Perform short bursts to avoid overheating the sample. d. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant (clarified lysate) which contains the soluble proteins.
2. Affinity Chromatography a. Equilibrate the Ni-NTA resin in a chromatography column by washing with 5-10 column volumes of Lysis Buffer. b. Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump. c. Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the target enzyme with 5-10 column volumes of Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions during the elution step and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
3. Buffer Exchange (Optional but Recommended) a. Pool the fractions containing the pure protein. b. To remove the high concentration of imidazole and exchange the protein into a suitable storage buffer, perform dialysis against the desired Storage Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) overnight at 4°C.
Visualizations
Caption: General workflow for recombinant enzyme purification.
Caption: Decision tree for troubleshooting low protein yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 4. PurificationDB: database of purification conditions for proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
increasing the solubility of 7-methylxanthosine for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-methylxanthosine (B1261978) for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a purine (B94841) nucleoside, a class of compounds composed of a purine base linked to a sugar moiety.[1][2] It is classified as a very weakly acidic compound and is known to be only slightly soluble in water.[1] Like other xanthine (B1682287) derivatives, its limited aqueous solubility can be attributed to factors such as strong intermolecular hydrogen bonds.
Q2: I am observing precipitation when adding my this compound solution to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue when a compound has low aqueous solubility. The precipitation likely occurs because the concentration of this compound exceeds its solubility limit in your final aqueous medium. The standard approach to overcome this involves:
-
Using a concentrated stock solution: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), where solubility is higher.[3][4]
-
Serial dilution: Dilute the stock solution into your final assay medium. It is crucial to add the stock solution to the medium slowly while stirring or vortexing to facilitate proper mixing and prevent localized high concentrations that can lead to immediate precipitation.
-
Controlling final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your in vitro assay is low enough (typically <0.5%) to avoid cytotoxicity.
Troubleshooting Guide: Enhancing this compound Solubility
If you are facing difficulties dissolving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
Direct quantitative solubility data for this compound is limited. However, data for the related compound 7-methylxanthine (B127787) and other xanthine derivatives can provide a useful reference.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| This compound | Water | Slightly Soluble | Not Specified | [1] |
| 7-Methylxanthine | Water | Insoluble | Not Specified | [3] |
| 7-Methylxanthine | DMSO | 2.2 mg/mL (13.24 mM) | Not Specified | [4] |
| Theophylline | Water | 8.3 mg/mL | 25 | [5] |
| Caffeine | Water | Sparingly Soluble | Room Temp | [6] |
| Caffeine | Boiling Water | Freely Soluble | 100 | [6] |
| Theobromine | Water | Very Slightly Soluble | Not Specified | [6] |
Note: Sonication is often recommended to achieve the reported solubility in DMSO.[4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be adjusted based on experimental needs.
Caption: Protocol for preparing a 10 mM this compound stock in DMSO.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of your concentrated DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm your cell culture medium or aqueous buffer to 37°C to slightly increase solubility and prevent temperature shock to cells.
-
Prepare Intermediate Dilution (If necessary): For very low final concentrations, it is best to perform a serial dilution. For example, dilute your 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed medium. Crucially, add the solution drop-wise into the vortex of the stirring medium to ensure rapid dispersal and minimize precipitation.
-
Mix Thoroughly: Gently mix the final solution before adding it to your cells or assay plate.
Mechanism of Action: Adenosine (B11128) Receptor Antagonism
Xanthine derivatives, including 7-methylxanthine, are known to act as non-selective antagonists of adenosine receptors.[7][8] This is a primary mechanism for their biological effects, such as CNS stimulation.
Caption: this compound as an antagonist of adenosine receptors.
References
- 1. Showing Compound this compound (FDB001620) - FooDB [foodb.ca]
- 2. This compound | 29885-96-9 | FM165781 | Biosynth [biosynth.com]
- 3. 7-METHYLXANTHINE CAS#: 552-62-5 [m.chemicalbook.com]
- 4. 7-Methylxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Xanthine - Wikipedia [en.wikipedia.org]
- 8. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
Technical Support Center: 7-Methylxanthosine Metabolic Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the 7-methylxanthosine (B1261978) metabolic pathway.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound and its related metabolites.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting) for this compound
Q: My this compound peak is showing significant tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
A: Peak tailing for xanthine-related compounds is a common issue, often stemming from secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can help to suppress the ionization of silanol groups, thereby reducing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "caps" the residual silanol groups, providing a more inert surface.
-
Solution 3: Competing Base: Adding a small amount of a competing base to the mobile phase can also help, but this may require significant method redevelopment.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column will capture particulates and strongly retained compounds, protecting the primary column.[1]
-
Solution 2: Column Flushing: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile) to remove contaminants. Always ensure the flushing solvent is miscible with your mobile phase.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Issue 2: Inaccurate or Non-Reproducible Quantification of Metabolites
Q: I am observing high variability in the quantification of this compound and 7-methylxanthine (B127787) between replicate injections using LC-MS/MS. What could be the problem?
A: Quantitative variability in LC-MS/MS analysis can arise from sample preparation, matrix effects, or instrument instability.
-
Matrix Effects: Co-eluting compounds from a complex matrix (like a plant extract) can suppress or enhance the ionization of your target analytes in the mass spectrometer source, leading to inconsistent results.[4]
-
Solution 1: Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components before injection.[5]
-
Solution 2: Use Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C- or 15N-labeled analogs) is the most effective way to correct for matrix effects and variations in sample preparation and injection volume.[6]
-
Solution 3: Dilute the Sample: A simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering compounds. However, this may compromise the limit of detection for low-abundance metabolites.
-
-
Sample Degradation: Metabolites can be unstable and degrade during sample preparation and storage.
-
Solution: Keep samples cold (on ice) during processing and store extracts at -80°C. Minimize the time between extraction and analysis. For plant tissues, rapid quenching of metabolic activity by flash-freezing in liquid nitrogen immediately after harvesting is critical.
-
-
Instrument Instability: Fluctuations in the LC pump flow rate or inconsistent performance of the MS ion source can lead to variable signal intensity.
-
Solution 1: System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Solution 2: Source Cleaning: The ion source, particularly the capillary and orifice, can become dirty over time, leading to a drop in sensitivity. Regular cleaning as per the manufacturer's instructions is essential.[6]
-
Issue 3: Unexpected Peaks or Interferences in the Chromatogram
Q: I am seeing an unexpected peak with a similar mass-to-charge ratio (m/z) to 7-methylxanthine. How can I confirm the identity of my peak and resolve this interference?
A: Isomeric compounds are a common challenge in metabolomics. 7-methylxanthine has several isomers, including theobromine (B1682246) (3,7-dimethylxanthine is not an isomer, but other monomethylxanthines are) and paraxanthine (B195701) (1,7-dimethylxanthine is not an isomer, but 1-methylxanthine (B19228) and 3-methylxanthine (B41622) are).
-
Isomeric Interference: 1-Methylxanthine and 3-methylxanthine are isomers of 7-methylxanthine and may be present in biological samples.
-
Solution 1: Optimize Chromatographic Separation: The most reliable solution is to improve the HPLC separation. Modify the mobile phase gradient (make it shallower), change the organic solvent (e.g., methanol (B129727) instead of acetonitrile), or try a different column chemistry (e.g., a phenyl-hexyl column) to achieve baseline separation of the isomers.
-
Solution 2: High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers, it can confirm the elemental composition and rule out other isobaric (same nominal mass) interferences.
-
Solution 3: Tandem MS (MS/MS): Isomers often produce different fragmentation patterns. Develop an MS/MS method and compare the fragmentation spectrum of your unknown peak to that of an authentic 7-methylxanthine standard.
-
-
In-Source Fragmentation or Adduct Formation: The analyte might be forming different adducts (e.g., [M+Na]⁺, [M+K]⁺) or fragmenting in the ion source, which can be mistaken for other compounds.
-
Solution: Review the full scan mass spectrum for the presence of common adducts. Optimize ion source parameters (e.g., temperatures, voltages) to minimize in-source fragmentation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway involving this compound?
A1: this compound is a key intermediate in the biosynthesis of caffeine (B1668208) in plants like coffee (Coffea sp.) and tea (Camellia sinensis).[7][8][9][10] The main pathway is a sequence of reactions starting from xanthosine (B1684192).[7][9][10]
-
Methylation: Xanthosine is methylated at the N7 position to form this compound. This reaction is catalyzed by the enzyme xanthosine methyltransferase (XMT).[11]
-
Hydrolysis: The ribose group is cleaved from this compound to yield 7-methylxanthine. This step is catalyzed by N-methyl nucleosidase.[11][12][13]
-
Further Methylation: 7-methylxanthine is then converted to theobromine and subsequently to caffeine through further methylation steps catalyzed by caffeine synthase.[11]
Q2: Which enzymes are critical for the conversion of xanthosine to 7-methylxanthine, and what are their kinetic properties?
A2: Two key enzymes are involved:
-
Xanthosine Methyltransferase (XMT): This enzyme catalyzes the first committed step in the caffeine biosynthesis pathway, the conversion of xanthosine to this compound.[9] It is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
-
N-methyl nucleosidase: This enzyme hydrolyzes the glycosidic bond in this compound to release 7-methylxanthine and D-ribose.[13][14]
The kinetic parameters for these enzymes can vary between species. Below is a summary of representative kinetic data for methyltransferases in the caffeine pathway.
| Enzyme/Substrate | Species | Km (µM) | Reference |
| Xanthosine Methyltransferase (for Xanthosine) | Camellia sinensis | 250 | |
| 7-Methylxanthine Methyltransferase (for 7-Methylxanthine) | Coffea arabica | 50 | |
| Caffeine Synthase (for 7-Methylxanthine) | Camellia sinensis | 344 | [10] |
| Caffeine Synthase (for Theobromine) | Camellia sinensis | 186 | [10] |
| Caffeine Synthase (for Paraxanthine) | Camellia sinensis | 24 | [10] |
Q3: What are typical concentrations of this compound and related metabolites in plant tissues?
A3: The concentrations of these metabolites are highly dependent on the plant species, tissue type (e.g., young vs. mature leaves), and environmental conditions. Young leaves and buds typically have the highest concentrations.[7]
| Compound | Plant/Tissue | Concentration Range (% Dry Weight) | Reference |
| Caffeine | Coffea canephora (Young Leaves) | ~3.0% | |
| Caffeine | Coffea arabica (Young Leaves) | ~1.6% | |
| Theobromine | Coffea canephora (Young Leaves) | ~1.4% | |
| Theobromine | Coffea arabica (Young Leaves) | ~0.7% | |
| Caffeine | Black Tea (Camellia sinensis) | 2.0% - 5.0% | |
| Theobromine | Black Tea (Camellia sinensis) | 0.1% - 0.2% |
Note: Data for this compound itself is scarce as it is a transient intermediate. Its concentration is expected to be significantly lower than the major alkaloids like caffeine and theobromine.
Q4: How should I prepare plant samples for this compound analysis to ensure metabolite stability?
A4: Proper sample preparation is crucial to prevent enzymatic degradation and accurately reflect the in vivo metabolic state.
-
Harvesting and Quenching: Immediately upon harvesting, flash-freeze the plant tissue in liquid nitrogen to halt all enzymatic activity.
-
Storage: Store the frozen samples at -80°C until you are ready for extraction.
-
Grinding: Keep the tissue frozen during grinding. This can be achieved by pre-chilling a mortar and pestle with liquid nitrogen or using a cryogenic grinder.
-
Extraction: Use a cold extraction solvent. A common choice for polar metabolites like methylxanthines is a mixture of methanol, acetonitrile, and water. The extraction should be performed on ice.
-
Clarification: After extraction, centrifuge the samples at a high speed and low temperature (e.g., 14,000 x g at 4°C) to pellet cell debris.
-
Final Preparation: Collect the supernatant for analysis. If needed, perform an SPE cleanup step or simply dilute the sample before injection into the LC-MS system.
Experimental Protocols
Protocol 1: General Xanthosine Methyltransferase (XMT) Activity Assay
This protocol is adapted from methods used for assaying S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
Materials:
-
Enzyme extract (from plant tissue)
-
Xanthosine (substrate)
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂
-
Reaction stop solution (e.g., 2M HCl)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume:
-
25 µL of 2x Tris-HCl buffer with MgCl₂
-
5 µL of Xanthosine solution (to achieve a final concentration in the desired range, e.g., 500 µM)
-
10 µL of enzyme extract
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 27°C or 30°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of [¹⁴C]SAM (e.g., to a final concentration of 16 µM).
-
Incubate for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of the stop solution.
-
Extract the radiolabeled product. This may involve liquid-liquid extraction (e.g., with chloroform) if the product is sufficiently non-polar, or separation by TLC or HPLC.
-
Quantify the amount of radiolabeled product formed using a liquid scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in pkat/mg protein).
Protocol 2: LC-MS/MS Method for 7-Methylxanthine Quantification
This protocol provides a starting point for developing a quantitative method for 7-methylxanthine and related metabolites.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-9 min: 40% to 95% B
-
9-11 min: Hold at 95% B
-
11-12 min: 95% to 5% B
-
12-15 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: +4500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Methylxanthine: Precursor ion (Q1) m/z 167.1 -> Product ion (Q3) m/z 124.0
-
Theobromine: Precursor ion (Q1) m/z 181.1 -> Product ion (Q3) m/z 138.0
-
Caffeine: Precursor ion (Q1) m/z 195.1 -> Product ion (Q3) m/z 138.0
-
Note: These transitions should be optimized for your specific instrument.
-
Visualizations
Diagram 1: this compound Metabolic Pathway
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Biosynthesis of Caffeine in Leaves of Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. EC 3.2.2.25 [iubmb.qmul.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Differential regulation of caffeine metabolism in Coffeaarabica (Arabica) and Coffea canephora (Robusta) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. www2.hcmuaf.edu.vn [www2.hcmuaf.edu.vn]
Technical Support Center: Refining Extraction Protocols for 7-Methylxanthosine from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for 7-methylxanthosine (B1261978) from complex matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent and effective methods for the extraction of this compound and other methylxanthines from complex biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4] Protein precipitation is also a common sample pre-treatment step, particularly for plasma and serum samples, to remove proteins that can interfere with analysis.[5]
Q2: Which analytical technique is most suitable for the quantification of this compound after extraction?
A2: High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of this compound.[1][2][6][7][8] UV detection is also used, but it may have lower selectivity in complex matrices.[6][9]
Q3: What are the key properties of this compound to consider during method development?
A3: this compound is a purine (B94841) nucleoside. It is slightly soluble in water and is a very weakly acidic compound.[10] Understanding its polarity and ionization state at different pH values is crucial for optimizing both SPE and LLE methods.
Q4: What is the main biological pathway involving this compound?
A4: this compound is a key intermediate in the biosynthesis of caffeine (B1668208) and theobromine (B1682246) in plants.[11][12][13] The pathway involves the conversion of xanthosine (B1684192) to this compound, which is then further metabolized. In humans, it is a metabolite of caffeine and theobromine.[10]
Troubleshooting Guides
Low Analyte Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte found in the load or wash fraction | The sample solvent is too strong, or the pH is incorrect, preventing analyte retention. | - Ensure the sample is adequately diluted with an aqueous buffer to reduce the organic solvent concentration.- Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase sorbents. |
| The loading flow rate is too high. | Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent. | |
| Insufficient sorbent mass for the sample volume (breakthrough). | Increase the sorbent bed mass or reduce the sample volume. The capacity of SPE devices is typically 1-5% of the sorbent bed weight.[14] | |
| Analyte not found in load or wash, but recovery is still low | The elution solvent is too weak to desorb the analyte completely. | - Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).- Consider adding a small amount of acid or base to the elution solvent to modify the analyte's ionization state and facilitate elution. |
| The elution volume is insufficient. | Increase the volume of the elution solvent and consider a second elution step. | |
| Inconsistent recovery between samples | The SPE cartridge was allowed to dry out between conditioning/equilibration and sample loading. | Ensure the sorbent bed remains wetted throughout these steps to maintain its activation.[15] |
| Incomplete protein precipitation (for plasma/serum). | Optimize the protein precipitation step to ensure complete removal of proteins that can clog the SPE cartridge. |
Low Analyte Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Step |
| Low recovery of this compound | Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous sample to ensure this compound is in its neutral, less polar form to enhance partitioning into the organic solvent.[16] |
| Suboptimal choice of extraction solvent. | Test a range of organic solvents with varying polarities (e.g., ethyl acetate, diethyl ether, chloroform-isopropanol mixtures) to find the one that provides the best partitioning for this compound.[2][16] | |
| Insufficient mixing of the two phases. | Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to maximize the surface area for mass transfer between the aqueous and organic phases.[16][17] | |
| Formation of an emulsion at the interface. | - Centrifuge the sample to help break the emulsion.- Add a small amount of salt to the aqueous phase. | |
| Incomplete phase separation. | Allow adequate time for the phases to separate completely. Freezing the aqueous layer can aid in decanting the organic layer.[17] |
HPLC/LC-MS/MS Analysis Issues
| Symptom | Potential Cause | Troubleshooting Step |
| Poor peak shape (tailing or fronting) | Incompatible injection solvent with the mobile phase. | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid or formic acid). | |
| Signal suppression or enhancement (Matrix Effects) | Co-eluting endogenous compounds from the matrix are affecting the ionization of this compound in the MS source. | - Improve the sample cleanup during SPE or LLE to remove more interfering compounds.- Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components.- Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[18] |
| Inconsistent retention times | Issues with the HPLC system (e.g., pump, column temperature). | - Ensure the HPLC system is properly equilibrated and maintained.- Use a column thermostat to maintain a consistent temperature. |
Data Presentation: Comparison of Extraction & Quantification Parameters
Table 1: Solid-Phase Extraction Parameters for Methylxanthines
| Parameter | Urine | Plasma/Serum | Reference |
| SPE Sorbent | Reversed-Phase C18 (RP-18) | Reversed-Phase C18, Oasis HLB | [1][3][7] |
| Conditioning Solvent | Methanol (B129727) | Methanol | [7][14] |
| Equilibration Solvent | Water | Water or Buffer | [7][14] |
| Wash Solvent | Water, Weak acidic or basic solutions | Water, Weak organic/aqueous mixtures | [3] |
| Elution Solvent | Methanol, Acetonitrile, or mixtures thereof | Methanol, Acetonitrile, or mixtures thereof | [1][3][7] |
| Typical Recovery | >70% | 79-94% for some methods | [3][19] |
Table 2: Liquid-Liquid Extraction Parameters for Methylxanthines
| Parameter | Plasma/Serum | Reference |
| Extraction Solvent | Chloroform:Isopropanol (B130326) (e.g., 20% isopropanol in chloroform) | [2] |
| Diethyl ether:Dichloromethane (3:2, v/v) | [4] | |
| Ethyl acetate | [16] | |
| Solvent to Sample Ratio | 5:1 (v/v) | [17] |
Table 3: LC-MS/MS Quantification Limits for Methylxanthines
| Analyte | Matrix | Limit of Quantification (LOQ) | Reference |
| 3- and 7-methylxanthine | Plasma | 100 ng/mL | [2] |
| 1-methylxanthine | Plasma | 500 ng/mL | [2] |
| Various Methylxanthines | Plasma | 2.5 - 5 ng/mL | [1] |
| Theophylline | Urine | 14 - 41 ng/mL | [20] |
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample 1:1 (v/v) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6-7) to normalize the pH.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase C18 SPE cartridge.
-
Pass 2-3 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 2-3 mL of deionized water or the dilution buffer through the cartridge to equilibrate the sorbent. Ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2-3 mL of a weak solvent, such as deionized water or 5% methanol in water, to remove hydrophilic interferences.
-
-
Elution:
-
Elute the retained this compound and other methylxanthines with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.
-
Mandatory Visualizations
Caffeine Biosynthesis Pathway
Caption: Simplified caffeine biosynthesis pathway highlighting the role of this compound.
General Experimental Workflow for this compound Analysis
Caption: A typical workflow for the extraction and analysis of this compound.
Mechanism of Action of Methylxanthines
Caption: Dual mechanism of action of methylxanthines on cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous assay of the methylxanthine metabolites of caffeine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of methylxanthines in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multivariate optimisation of the experimental conditions for determination of three methylxanthines by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. arborassays.com [arborassays.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 7-Methylxanthosine Enzymatic Conversion
Welcome to the technical support center for 7-methylxanthosine (B1261978) (7-MX) enzymatic conversion. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the biocatalytic synthesis of 7-MX.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for producing this compound?
A1: There are two main biosynthetic routes for this compound production:
-
N-demethylation of Methylxanthines: This is the most common approach using engineered microorganisms, typically E. coli. The process can start from caffeine (B1668208) or theobromine (B1682246).
-
From Caffeine: A two-step enzymatic process where caffeine is first demethylated at the N-1 position to theobromine by the enzyme NdmA. The resulting theobromine is then demethylated at the N-3 position by NdmB to yield 7-methylxanthine (B127787).[1][2] Both steps require the reductase NdmD as a cofactor.[2]
-
From Theobromine: A single-step N-3 demethylation of theobromine to 7-methylxanthine, catalyzed by the NdmB/NdmD enzyme system.[1]
-
-
Methylation of Xanthosine (B1684192): In plants, the biosynthesis of caffeine begins with the methylation of xanthosine to form this compound, a reaction catalyzed by this compound synthase.[3][4] The this compound is subsequently hydrolyzed by a nucleosidase to produce 7-methylxanthine.[1]
Q2: My reaction yield is very low. What are the most common causes?
A2: Low yields in the enzymatic conversion to 7-MX often stem from several factors:
-
Inefficient Cofactor Regeneration: The N-demethylase enzymes (NdmA, NdmB) are dependent on a reductase (NdmD) and a continuous supply of reduced cofactors like NADH.[1][2] Insufficient regeneration of these cofactors can create a significant bottleneck.
-
Suboptimal Enzyme Ratios: When co-expressing enzymes, such as NdmB and the reductase NdmD, an improper ratio can limit the overall reaction rate.[1][5]
-
Poor Substrate Solubility: Theobromine, a common substrate, has very low solubility in aqueous solutions, which can limit its availability to the enzyme and hinder large-scale production.[1][5]
-
Substrate or Product Inhibition: High concentrations of the initial substrate (e.g., caffeine) or the accumulation of the product (7-MX) can potentially inhibit enzyme activity.[2]
-
Low Enzyme Activity: The specific activity of the expressed enzymes may be insufficient. This can be due to issues with protein expression, folding, or the use of less active enzyme variants.[6][7]
Q3: Is it better to use a single engineered strain or a mixed-culture system for converting caffeine to 7-MX?
A3: A mixed-culture system is often more efficient for the two-step conversion of caffeine to 7-MX.[2][8] This approach uses two "specialist" E. coli strains: one engineered to convert caffeine to theobromine, and a second to convert theobromine to 7-MX. This strategy avoids potential metabolic burden or unexpected enzymatic interference that can occur when co-expressing both NdmA and NdmB in a single cell.[8] Optimizing the ratio of these two cell types is crucial for maximizing yield.[1]
Q4: What role does the NdmD enzyme play, and is it always necessary?
A4: The NdmD enzyme is a highly specific reductase that is absolutely required for the N-demethylation activity of NdmA, NdmB, and NdmC.[1][2] It functions by transferring electrons to these enzymes, which is essential for the catalytic cycle. Therefore, for any bioconversion relying on the Ndm family of N-demethylases, co-expression of NdmD is mandatory for a successful reaction.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no conversion of theobromine to 7-MX | 1. Inactive NdmB or NdmD enzyme. 2. Incorrect ratio of expressed NdmB to NdmD. 3. Insufficient cell density. | 1. Verify Enzyme Expression: Confirm the expression and activity of both NdmB and NdmD via SDS-PAGE and individual activity assays. 2. Optimize Gene Ratio: Studies show a 1:1 plasmid copy ratio of ndmB to ndmD can be more efficient than other ratios.[1][5] 3. Increase Cell Concentration: Higher cell densities (e.g., 15 mg/mL or an OD600 of 50) can significantly reduce reaction times and improve conversion rates.[1][2][5] |
| Reaction stalls after partial conversion (Caffeine or Theobromine) | 1. Depletion of NADH cofactor. 2. Substrate inhibition at high caffeine concentrations. 3. pH drift in the reaction buffer. | 1. Implement Cofactor Regeneration: Co-express enzymes like formate (B1220265) dehydrogenase (FDH) to regenerate NADH from NAD+.[1] 2. Optimize Substrate Concentration: For caffeine conversion, starting with a lower concentration (e.g., 2.5 mM) was found to be optimal to avoid inhibition.[2] 3. Maintain pH: Ensure the use of a robust buffer system (e.g., 50 mM potassium phosphate (B84403), pH 7.0) to maintain optimal enzymatic conditions.[6][7] |
| Inconsistent yields in mixed-culture system (Caffeine → 7-MX) | 1. Incorrect ratio of "caffeine specialist" cells to "theobromine specialist" cells. 2. Theobromine accumulation. | 1. Optimize Cell Ratio: The optimal ratio should be determined experimentally. An equal concentration (1:1 ratio) of both specialist strains at an OD600 of 50 has proven effective.[1][2] 2. Monitor Intermediates: Track the concentration of the theobromine intermediate. If it accumulates, it indicates the second step (theobromine → 7-MX) is the rate-limiting step. Increase the proportion of the "theobromine specialist" cells. |
| Difficulty purifying 7-MX from the reaction mixture | 1. Presence of unreacted substrate and byproducts. 2. Similar chromatographic properties of methylxanthines. | 1. Maximize Conversion: Ensure the reaction goes to completion to minimize starting material in the final mixture. 2. Use Preparative HPLC: High-performance liquid chromatography (HPLC) is the most effective method for separating 7-MX from other methylxanthines like caffeine, theobromine, and paraxanthine.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data from successful this compound conversion experiments.
Table 1: Optimized Biocatalytic Conversion Parameters
| Parameter | Substrate | System | Optimal Value | Result | Reference |
| Cell Ratio | Caffeine | Mixed E. coli Culture | 1:1 ratio of specialist strains | 85.6% molar conversion | [1][2] |
| Cell Density | Caffeine | Mixed E. coli Culture | OD600 of 50 | Complete conversion in 5 hours | [2] |
| Cell Density | Theobromine | Single E. coli Strain | 15 mg/mL | 100% conversion in 60 minutes | [1][5] |
| Substrate Conc. | Caffeine | Mixed E. coli Culture | 2.5 mM | 85.6% molar conversion to 7-MX | [1][2] |
| Gene Ratio | Theobromine | Single E. coli Strain | 50:50 (ndmB to ndmD) | 100% conversion (10% more efficient than 40:60) | [1][5] |
Table 2: Reported Yields and Recoveries
| Substrate | System | Scale | Yield / Conversion | Final Product Recovered | Reference |
| Caffeine (2.5 mM) | Mixed E. coli Culture | 560 mL | 85.6% molar conversion | 153.3 mg (83.4% recovery) | [2][9] |
| Theobromine (0.5 mM) | Single E. coli Strain | 2 L | 100% conversion | 127 mg | [6][7] |
| Theobromine | Single E. coli Strain | Lab Scale | 0.72 mg 7-MX / mg cells | High-purity powder | [1] |
| Coffee Grounds | Fermentation | Bioreactor | 8.37 g/L | 98.9% purity | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of Theobromine to 7-Methylxanthine
This protocol describes the use of an engineered E. coli strain expressing NdmB and NdmD to convert theobromine to 7-MX.
-
Cell Culture and Induction:
-
Inoculate a single colony of the engineered E. coli strain (harboring plasmids for ndmB and ndmD expression) into an appropriate growth medium (e.g., Super Broth) with antibiotics.
-
Grow the culture at 37°C with shaking (250 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Reduce the temperature to 20°C and continue shaking for 16-18 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.0).
-
Resuspend the cells in the same buffer to achieve the desired final cell concentration (e.g., 15 mg/mL). These are now your "resting cells".
-
-
Bioconversion Reaction:
-
Add the substrate, theobromine, to the resting cell suspension. Due to low solubility, theobromine can be added as a solid or from a concentrated stock in DMSO (ensure final DMSO concentration is <1%). A typical starting concentration is 0.5 mM.[6][7]
-
Incubate the reaction mixture at 30°C with vigorous shaking (250 rpm).[6][7]
-
Monitor the reaction progress by taking samples at regular intervals. Centrifuge the samples to pellet the cells and analyze the supernatant using HPLC.
-
-
Product Isolation:
-
Once the reaction has reached completion (typically 1-2 hours), pellet the cells by centrifugation (10,000 x g, 15 min).
-
Collect the supernatant, which contains the soluble 7-methylxanthine.
-
The product can be purified from the supernatant using preparative HPLC.
-
Protocol 2: Mixed-Culture Bioconversion of Caffeine to 7-Methylxanthine
This protocol uses two distinct E. coli strains in a single reaction vessel.
-
Cell Preparation:
-
Separately grow and induce the "caffeine specialist" (E. coli expressing NdmA/NdmD) and "theobromine specialist" (E. coli expressing NdmB/NdmD) strains as described in Protocol 1.
-
Harvest and wash both cell types separately.
-
Resuspend each cell type in 50 mM potassium phosphate buffer (pH 7.0). Measure the OD600 of each suspension.
-
-
Bioconversion Reaction:
-
In a reaction vessel, combine the two cell suspensions to achieve a final OD600 of 50, with a 1:1 ratio of each specialist strain (i.e., final OD600 of 25 for each).[2]
-
Add caffeine to the mixed cell suspension to a final concentration of 2.5 mM.[2]
-
Incubate the reaction at 30°C with shaking (250 rpm).
-
Monitor the disappearance of caffeine and the appearance of theobromine and 7-MX via HPLC. The reaction may take up to 5 hours for complete conversion.[2]
-
-
Purification:
-
Follow the product isolation steps as outlined in Protocol 1.
-
Visualizations
Caption: Enzymatic pathways for 7-methylxanthine synthesis.
Caption: Troubleshooting workflow for low 7-MX yield.
Caption: Workflow for mixed-culture biocatalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substrate Specificity for 7-Methylxanthosine Synthase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of 7-methylxanthosine (B1261978) synthase substrate specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound synthase?
A1: this compound synthase is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase that catalyzes the first committed step in the caffeine (B1668208) biosynthesis pathway in plants like coffee (Coffea arabica) and tea (Camellia sinensis).[1][2][3][4] It specifically transfers a methyl group from SAM to the N7 position of xanthosine (B1684192), forming this compound.[1][5] This reaction is the rate-limiting step in caffeine production.[6]
Q2: What are the natural substrates for this compound synthase?
A2: The natural substrates are xanthosine and S-adenosyl-L-methionine (SAM).[1][3] The enzyme exhibits high specificity for xanthosine and does not utilize xanthine, monomethylxanthines, or dimethylxanthines as substrates.[1] Xanthosine 5'-monophosphate (XMP) is also not a substrate for this enzyme.[2][7]
Q3: What is the typical kinetic behavior of this compound synthase?
A3: The enzyme generally displays Michaelis-Menten kinetics. Published K_m values for xanthosine are approximately 74-75 µM, and for SAM, around 10-13 µM.[1][2][5]
Q4: At what pH and temperature does this compound synthase exhibit optimal activity?
A4: While specific optimal conditions can vary slightly depending on the source organism and buffer system, related methyltransferases in the caffeine biosynthesis pathway show optimal pH ranging from 7.0 to 9.0.[8][9] For enzymes in general, activity increases with temperature up to an optimum before denaturation occurs.[10] For enzymes from tea leaves, maximum activity has been observed at around 20°C, with a rapid decrease above 30°C.[11]
Q5: Why would I want to optimize the substrate specificity of this compound synthase?
A5: Optimizing the substrate specificity can enable the enzyme to accept a wider range of substrate analogs. This is highly valuable in metabolic engineering and synthetic biology for producing novel alkaloids or other methylated compounds with potential applications in pharmaceuticals, agriculture, or as research tools.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
-
Question: I have expressed and purified my this compound synthase, but I'm seeing very low or no activity in my assay. What could be the problem?
-
Answer:
-
Incorrect Assay Conditions:
-
pH: Ensure your assay buffer is within the optimal pH range (typically 7.0-9.0).[8][9]
-
Temperature: Incubate your reaction at an optimal temperature, avoiding extremes that could lead to low activity or denaturation.[10] Start with room temperature or 20-30°C.[11]
-
Cofactors: The enzyme requires Mg2+ ions for activity.[5] Ensure this is present in your buffer.
-
-
Enzyme Integrity:
-
Protein Misfolding/Degradation: Verify the integrity of your purified protein on an SDS-PAGE gel. The presence of multiple bands or bands of lower molecular weight could indicate degradation. Consider optimizing your purification protocol, including the use of protease inhibitors.
-
Inactivation: The enzyme may be unstable. Check for activity immediately after purification and assess its stability at different storage temperatures. Extracts from tea leaves have been shown to lose activity over 24-72 hours at 4°C.[11]
-
-
Substrate Quality:
-
Substrate Degradation: Ensure your xanthosine and SAM solutions are fresh and have not degraded. SAM, in particular, is unstable at neutral or alkaline pH.
-
Inhibitors: Your substrate solutions or buffers might contain contaminants that inhibit the enzyme. For instance, S-adenosyl-L-homocysteine (SAH), a product of the reaction, is a known inhibitor of many methyltransferases.
-
-
Issue 2: High Background Signal in Control Reactions
-
Question: My negative control reactions (without enzyme or without one of the substrates) show a high background signal. How can I resolve this?
-
Answer:
-
Substrate Instability: One of your substrates might be unstable under the assay conditions and breaking down into a product that is detected by your analytical method (e.g., HPLC, spectrophotometry). Run a control with each substrate individually in the reaction buffer to check for degradation.
-
Contamination: Your substrate stocks or buffers may be contaminated with the product (this compound). Use high-purity reagents and prepare fresh solutions.
-
Non-enzymatic Reaction: Although unlikely for this specific reaction, some reactions can proceed non-enzymatically. This can be tested by running the reaction with a heat-inactivated enzyme.
-
Issue 3: Inconsistent Results Between Replicates
-
Question: I'm getting a lot of variability in my enzyme activity measurements between identical replicates. What are the common causes?
-
Answer:
-
Pipetting Errors: Small volumes of enzyme or substrate solutions can be difficult to pipette accurately. Ensure your pipettes are calibrated and use appropriate pipetting techniques. Prepare a master mix for the common reaction components to minimize pipetting variations.
-
Reaction Timing: For kinetic assays, the timing of starting and stopping the reaction is critical. Stagger the start of your reactions and ensure you can stop them precisely at the intended time point.
-
Incomplete Mixing: Ensure all components of the reaction are thoroughly mixed before starting the incubation.
-
Enzyme Precipitation: High concentrations of protein or certain buffer conditions can cause the enzyme to precipitate during the assay, leading to inconsistent activity. Visually inspect your reaction tubes and consider reducing the enzyme concentration or optimizing the buffer.
-
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type this compound Synthase
| Enzyme Source | Substrate | K_m (µM) | V_max (pmol/sec/mg) | Reference |
| Coffea arabica (recombinant) | Xanthosine | 73.7 | 11.8 | [2][5] |
| Coffea arabica (recombinant) | S-adenosyl-L-methionine | 13 | Not Reported | [5] |
| Tea Leaves (extract) | Xanthosine | 250 | Not Reported | [11] |
| Tea Leaves (extract) | S-adenosyl-L-methionine | 3.3 | Not Reported | [11] |
Table 2: Substrate Specificity of Related N-Methyltransferases in Caffeine Biosynthesis
| Enzyme | Primary Substrate | K_m (µM) | Product | Reference |
| This compound synthase (XMT) | Xanthosine | ~74 | This compound | [2] |
| 7-methylxanthine methyltransferase (MXMT) | 7-methylxanthine | 50 | Theobromine | [8][9] |
| Caffeine Synthase (CS) from Tea | Paraxanthine | 24 | Caffeine | [7] |
| Caffeine Synthase (CS) from Tea | 7-methylxanthine | 186 | Theobromine | [7] |
| Caffeine Synthase (CS) from Tea | Theobromine | 344 | Caffeine | [7] |
Detailed Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay for this compound Synthase
This protocol is designed to measure the initial reaction velocity of this compound synthase by quantifying the formation of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified this compound synthase
-
Xanthosine stock solution (e.g., 10 mM in 10 mM NaOH, stored at -20°C)
-
S-adenosyl-L-methionine (SAM) stock solution (e.g., 10 mM in 10 mM H₂SO₄, stored at -80°C)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 1 mM DTT.
-
Stop Solution: 1 M HCl
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the reaction buffer, xanthosine, and SAM. A typical 100 µL reaction might contain:
-
70 µL Reaction Buffer
-
10 µL of 1 mM Xanthosine (final concentration 100 µM)
-
10 µL of 0.5 mM SAM (final concentration 50 µM)
-
-
Pre-incubation: Aliquot 90 µL of the master mix into microcentrifuge tubes. Pre-incubate the tubes at the desired reaction temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 10 µL of appropriately diluted purified enzyme to each tube. Mix gently by flicking the tube.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 10 minutes). This time should be within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding 10 µL of the Stop Solution (1 M HCl).
-
Sample Preparation for HPLC: Centrifuge the stopped reactions at high speed (e.g., >13,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Quantification: Elute the compounds using an appropriate gradient of a mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid). Monitor the absorbance at a suitable wavelength (e.g., 270 nm). Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
Protocol 2: Site-Directed Mutagenesis for Altering Substrate Specificity
This protocol outlines a general workflow for introducing point mutations into the gene encoding this compound synthase to explore changes in substrate specificity.
Materials:
-
Plasmid DNA containing the this compound synthase gene
-
Custom-designed mutagenic primers
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells (for cloning)
-
DNA sequencing service
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation in the center. The primers should be 15-25 nucleotides long on either side of the mismatch.
-
PCR Mutagenesis: Set up a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: After the PCR, digest the parental (non-mutated) plasmid DNA by adding DpnI directly to the PCR product. DpnI specifically cleaves methylated DNA (i.e., the template plasmid isolated from E. coli), leaving the newly synthesized, unmethylated, and mutated plasmid intact. Incubate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Plasmid Purification: Plate the transformed cells on an appropriate antibiotic selection plate. Select individual colonies, grow overnight cultures, and purify the plasmid DNA.
-
Sequence Verification: Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
-
Protein Expression and Characterization: Once the mutation is confirmed, proceed with expressing the mutant protein and characterizing its activity and substrate specificity using Protocol 1, testing a range of substrate analogs.
Mandatory Visualizations
Caption: The core caffeine biosynthesis pathway in plants.
Caption: Workflow for optimizing enzyme substrate specificity.
Caption: A logical guide for troubleshooting low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The first committed step reaction of caffeine biosynthesis: this compound synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Catalytic Mechanism of Xanthosine Methyltransferase in Caffeine Biosynthesis from QM/MM Molecular Dynamics and Free Energy Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. uniprot.org [uniprot.org]
- 6. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 7-Methylxanthosine and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of two methylxanthine compounds: 7-methylxanthosine (B1261978) and theophylline (B1681296). Both molecules share a core xanthine (B1682287) structure and exhibit notable biological activities, primarily through antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases. This document summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant signaling pathways to facilitate a deeper understanding of their respective pharmacological profiles.
Executive Summary
7-Methylxanthine, a metabolite of caffeine (B1668208) and theobromine, and theophylline, a long-established therapeutic agent for respiratory diseases, both act as competitive non-selective antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[1] While theophylline's bioactivity is extensively characterized, research on this compound is less comprehensive, with a primary focus on its potential applications in myopia and gout. This guide aims to bridge this knowledge gap by presenting a side-by-side comparison of their known biological effects and pharmacokinetic properties.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for this compound and theophylline, focusing on their interactions with key molecular targets and their pharmacokinetic profiles.
Table 1: Adenosine Receptor Binding Affinity (Ki in µM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Theophylline | ~14[2] | ~14[2] | Weak antagonist[3] | Weak antagonist[3] |
Table 2: Phosphodiesterase Inhibition (IC50 in µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Theophylline | >100 | >100 | >100 | ~100 | >100 |
Note: Theophylline is considered a weak, non-selective PDE inhibitor.[3][4]
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Theophylline |
| Bioavailability (Oral) | Data not available (Human) | ~96% (Human)[5] |
| Half-life (t½) | ~3.3 hours (Human, single 400mg dose)[6] | 8-9 hours (Adult non-smokers)[7][8] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (Human, single 400mg dose)[6] | 1-2 hours (Immediate-release)[7] |
| Metabolism | Metabolite of caffeine and theobromine[6] | Primarily hepatic (CYP1A2)[9] |
| Excretion | Primarily renal[6] | Renal (as metabolites and unchanged drug)[5] |
Signaling Pathways and Mechanisms of Action
Both this compound and theophylline exert their effects through two primary mechanisms: adenosine receptor antagonism and phosphodiesterase inhibition.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling molecule that acts on four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By competitively blocking these receptors, methylxanthines can modulate a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle tone.
Caption: Adenosine receptor antagonism by this compound and theophylline.
Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in many signaling cascades. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation and reduced inflammation. Theophylline is a non-selective inhibitor of PDEs.[1]
Caption: Phosphodiesterase inhibition by this compound and theophylline.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of this compound and theophylline bioactivity.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and theophylline for adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the desired human adenosine receptor subtype (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Radioligand Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a specific radioligand for the receptor subtype being tested (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Add increasing concentrations of the unlabeled competitor (this compound or theophylline).
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of a known non-radioactive ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for an adenosine receptor binding assay.
Phosphodiesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and theophylline against various phosphodiesterase isoenzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant human PDE isoenzymes (e.g., PDE1-5).
-
Prepare a reaction buffer appropriate for the specific PDE isoenzyme being tested.
-
Prepare a solution of the cyclic nucleotide substrate (cAMP or cGMP) at a concentration below its Km value for the enzyme.
-
-
Inhibition Assay:
-
In a 96-well plate, add the PDE enzyme to the reaction buffer.
-
Add increasing concentrations of the inhibitor (this compound or theophylline).
-
Pre-incubate the enzyme and inhibitor for a short period.
-
Initiate the enzymatic reaction by adding the cyclic nucleotide substrate.
-
Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).
-
-
Quantification of Product:
-
The amount of remaining substrate or the amount of product formed (5'-AMP or 5'-GMP) is quantified. This can be done using various methods, including:
-
Radioimmunoassay (RIA): Using a radiolabeled substrate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies.
-
High-Performance Liquid Chromatography (HPLC): Separating and quantifying the substrate and product.
-
Luminescence-based assays: Using commercially available kits that couple the production of 5'-AMP or 5'-GMP to a luminescent signal.
-
-
-
Data Analysis:
-
Calculate the percentage of PDE activity inhibited at each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Anti-inflammatory Activity: Cytokine Release Assay
Objective: To evaluate the effect of this compound and theophylline on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a relevant immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or theophylline for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.[10]
-
Include appropriate controls: unstimulated cells, cells stimulated with LPS only, and vehicle controls.
-
-
Sample Collection:
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate and add a substrate for the enzyme (e.g., TMB).
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known cytokine concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of cytokine release by this compound or theophylline compared to the LPS-stimulated control.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of this compound and theophylline on cultured cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or theophylline.
-
Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Remove the culture medium from the wells and replace it with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).[12]
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity, if applicable.
-
Conclusion
This comparative guide highlights the current understanding of the bioactivities of this compound and theophylline. While both compounds share fundamental mechanisms of action as adenosine receptor antagonists and phosphodiesterase inhibitors, there are significant gaps in the quantitative data for this compound, which limits a direct and comprehensive comparison. Theophylline is a well-characterized drug with a broad range of documented effects and established pharmacokinetic parameters in humans. The available data for this compound suggests a similar pharmacological profile, but further research is required to fully elucidate its potency, selectivity, and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing our understanding of these and other methylxanthine compounds in drug discovery and development.
References
- 1. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 6. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Theophylline does not exert an effect on the early phase of TNF-alpha through the activity of human monocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
The Central Role of 7-Methylxanthosine in Purine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the role of 7-methylxanthosine (B1261978) in the purine (B94841) metabolism pathway, specifically focusing on its pivotal position in the biosynthesis of methylxanthines like caffeine (B1668208). By comparing the main metabolic route involving this compound with alternative pathways and presenting key experimental data, this document serves as a valuable resource for researchers in drug development and metabolic engineering.
I. The Established Pathway: this compound as a Key Intermediate
In the intricate network of purine metabolism, this compound stands out as a crucial intermediate in the biosynthesis of pharmacologically significant methylxanthines, most notably caffeine. The primary and most recognized pathway involves a series of enzymatic reactions that progressively methylate a xanthosine (B1684192) precursor.
The established sequence of this pathway is as follows:
Xanthosine → this compound → 7-Methylxanthine (B127787) → Theobromine (B1682246) → Caffeine [1][2]
This pathway is particularly prominent in caffeine-producing plants such as coffee (Coffea species) and tea (Camellia sinensis). The initial and rate-limiting step is the methylation of xanthosine at the N-7 position to form this compound, a reaction catalyzed by the enzyme this compound synthase.[2][3] Subsequent enzymatic steps lead to the formation of theobromine and finally caffeine.
II. Comparative Analysis of Key Enzymes and Pathways
While the this compound-mediated pathway is considered the major route for caffeine biosynthesis, the existence of alternative or minor pathways has been identified. These alternative routes are largely a consequence of the broad substrate specificity of some enzymes involved, particularly caffeine synthase.
Below is a comparative table summarizing the kinetic data of the key enzymes in the main pathway and their substrates, offering insights into the efficiency and specificity of these reactions.
Table 1: Quantitative Comparison of Key Enzymes in Methylxanthine Biosynthesis
| Enzyme | Substrate | Product | Km (µM) | Vmax (nkat/mg protein) | Organism |
| This compound Synthase | Xanthosine | This compound | 73.7 - 78 | Not Reported | Coffea arabica |
| Theobromine Synthase (7-Methylxanthine N-Methyltransferase) | 7-Methylxanthine | Theobromine | 50 - 251 | Not Reported | Coffea arabica |
| Caffeine Synthase | 7-Methylxanthine | Theobromine | 344 | 2.7 | Camellia sinensis |
| Theobromine | Caffeine | 186 | 0.72 | Camellia sinensis | |
| Paraxanthine | Caffeine | 24 | 5.7 | Camellia sinensis |
Note: Kinetic data for enzymes can vary depending on the experimental conditions and the specific isoform of the enzyme. The data presented here is a compilation from multiple sources for comparative purposes.
The broad substrate specificity of caffeine synthase allows it to catalyze the methylation of other xanthine (B1682287) derivatives, leading to minor pathways. For instance, caffeine synthase can also methylate 7-methylxanthine to produce paraxanthine, which is then converted to caffeine.[4] However, the main metabolic flux proceeds through theobromine.
III. Experimental Protocols
Accurate quantification of this compound and other methylxanthines is crucial for validating their roles in metabolic pathways. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for this purpose.
A. Protocol for Quantification of Methylxanthines by HPLC
This protocol provides a general framework for the separation and quantification of this compound and other methylxanthines from biological samples.
1. Sample Preparation:
-
For plant tissues, homogenize the sample in a suitable extraction buffer (e.g., 80% methanol).
-
For liquid samples (e.g., cell culture media, urine), perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Centrifuge the extract to remove particulate matter and filter through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 273 nm.
-
Quantification: Generate a standard curve using known concentrations of this compound and other methylxanthine standards.
B. Protocol for Quantification of this compound by LC-MS/MS
This protocol offers higher sensitivity and specificity for the detection and quantification of this compound.
1. Sample Preparation:
-
Follow the same sample preparation steps as for HPLC analysis. The use of an internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for accurate quantification.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reverse-phase column for polar compounds.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) or formic acid in water and an organic modifier.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
IV. Visualizing the Metabolic Network
To better understand the position of this compound within the broader purine metabolism, the following diagrams illustrate the key pathways and experimental workflows.
V. Conclusion
The evidence strongly supports the central and indispensable role of this compound as a primary intermediate in the biosynthesis of caffeine and other methylxanthines in many plant species. While alternative pathways exist, the main metabolic flux proceeds through the sequential methylation of xanthosine via this compound. Understanding the kinetics and regulation of the enzymes involved in this pathway is critical for applications in metabolic engineering to modulate caffeine content in crops and for the synthesis of novel pharmaceutical compounds. The provided experimental protocols offer a solid foundation for researchers to accurately quantify these key metabolites and further investigate the intricacies of purine metabolism.
References
- 1. Biosynthesis of Caffeine in Leaves of Coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 7-Methylxanthine and Atropine for Myopia Progression: A Guide for Researchers
Introduction
The increasing global prevalence of myopia, particularly high myopia, poses a significant risk for sight-threatening conditions such as retinal detachment and myopic maculopathy.[1] This has spurred research into pharmacological interventions aimed at slowing its progression in children. Among the most studied agents are atropine (B194438), a non-selective muscarinic antagonist, and 7-methylxanthine (B127787) (7-MX), a caffeine (B1668208) metabolite and non-selective adenosine (B11128) receptor antagonist.[1][2][3] This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, tailored for researchers and drug development professionals.
Mechanism of Action: Divergent Pathways in Myopia Control
While the precise mechanisms for both agents are not fully elucidated, current evidence points to distinct signaling pathways.[4][5]
Atropine: Initially thought to work through accommodative mechanisms, evidence now suggests a non-accommodative pathway.[4] Atropine is a non-selective muscarinic antagonist that blocks all muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][5] Its effect on myopia is likely multifactorial, involving actions on the retina, retinal pigment epithelium (RPE), choroid, and sclera.[2][5] One leading hypothesis is that atropine blocks mAChRs on retinal cells, potentially modulating dopamine (B1211576) release, a neurotransmitter linked to the inhibition of eye growth.[4][5][6][7] It may also directly or indirectly influence the scleral matrix, inhibiting the scleral thinning and stretching that characterizes axial elongation.[2][4] Furthermore, atropine has been shown to induce choroidal thickening, a response that may be linked to its growth-inhibitory effects.[5]
7-Methylxanthine (7-MX): As a non-selective adenosine receptor antagonist, 7-MX's primary proposed mechanism involves blocking these receptors.[1][3] The specific receptor subtype and target tissue—be it the retina, RPE, choroid, or sclera—are still under investigation.[1] Preclinical studies in animal models have shown that 7-MX can increase the collagen concentration and fibril diameter in the posterior sclera, suggesting it strengthens the scleral structure to resist axial elongation.[1][8] Unlike atropine, 7-MX has limited ability to cross the blood-retina barrier, making the sclera, choroid, or RPE more probable targets than the retina itself.[1]
Signaling Pathway Diagrams
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head randomized controlled trials (RCTs) comparing 7-MX and atropine are lacking. However, data from separate clinical studies provide a basis for comparison. Atropine is widely considered the most effective pharmacological agent for myopia control.[5] Low-dose concentrations (0.01% - 0.05%) have gained popularity due to a favorable balance of efficacy and minimal side effects.[6] 7-MX, administered orally, has also shown promise in reducing both myopia progression and axial elongation.[1][9][10]
Quantitative Data Summary
| Treatment | Study (Representative) | Duration | Mean Change in Spherical Equivalent (Diopters/Year) | Mean Change in Axial Length (mm/Year) | Key Findings |
| Atropine 0.01% | CHAMP | 3 Years | Reduced progression vs. placebo.[11] | Reduced elongation vs. placebo.[11] | Statistically significant reduction in both SER progression and axial elongation.[11][12] |
| Atropine 0.05% | LAMP | 1 Year | -0.27 D | 0.20 mm | Showed the best efficacy among 0.05%, 0.025%, and 0.01% concentrations.[4][13] |
| Placebo | LAMP | 1 Year | -0.81 D | 0.41 mm | Provided a baseline for progression in an untreated group.[13] |
| 7-MX (Oral) | Trier et al. (Observational) | ~3.6 Years | Progression slowed with increased dosage.[9] | Elongation slowed with increased dosage.[9] | A 1000 mg daily dose was associated with a reduction of 0.84 D in myopia and 0.17 mm in axial length over 6 years compared to no treatment.[9][10] |
| 7-MX (Pilot Study) | Trier et al. (Pilot) | 2 Years | Myopia progression was lower in the 7-MX group vs. placebo/7-MX group, though not always statistically significant.[8][14] | Axial growth was significantly reduced in children treated with 7-MX for 24 months vs. 12 months.[8][14] | Systemic 7-MX appears efficient in retarding axial elongation.[8][14] |
Note: Data are derived from different studies with varying methodologies and populations, so direct comparison should be made with caution. The 7-MX data is from an observational study and a pilot study, and causality needs confirmation from RCTs.[3][9]
Experimental Protocols and Methodologies
Standardized protocols are crucial for comparing clinical trial data. The International Myopia Institute (IMI) recommends a minimum study length of three years to evaluate efficacy beyond initial treatment effects.[15]
Key Components of a Typical Myopia Control Clinical Trial:
-
Study Design: Randomized, double-masked, placebo-controlled trials are the gold standard.[2][15][16] A concurrent control group is essential to account for natural changes in myopia progression.[15]
-
Participant Selection: Inclusion criteria typically involve children within a specific age range (e.g., 6-12 years) and a defined range of myopic spherical equivalent refraction (SER) (e.g., -0.5 D to -6.0 D).[12][16][17]
-
Intervention:
-
Primary Outcome Measures:
-
Change in Spherical Equivalent Refraction (SER): Measured using cycloplegic autorefraction. Cycloplegia, induced by agents like tropicamide (B1683271) or cyclopentolate, is critical for accuracy.[15][17][19]
-
Change in Axial Length (AL): Measured with optical biometry. This is a key anatomical correlate of myopia progression.[8][16][17]
-
-
Follow-up: Participants are typically monitored at 6-month or 12-month intervals for the duration of the study.[17][18] A "washout" period after treatment cessation is often included to assess for any rebound effect.[16]
Experimental Workflow Diagram
Conclusion and Future Directions
Low-dose atropine is a well-established treatment for slowing myopia progression with a robust body of evidence from numerous RCTs.[2][4] 7-MX is an emerging oral treatment that shows significant promise based on observational and pilot studies, which indicate good efficacy and safety with no reported side effects.[1][3][9]
The primary distinction lies in their administration route and proposed mechanism. Atropine's topical application targets ocular structures directly, while 7-MX's systemic administration appears to act on the sclera to prevent excessive elongation.[1] The oral route of 7-MX may offer a convenient alternative for patients who are non-compliant with or experience local side effects from eye drops.[1]
Crucially, the evidence for 7-MX is not yet at the same level as for atropine. Large-scale, long-term, randomized placebo-controlled trials are necessary to definitively establish the causality and effect size of 7-MX and to allow for a direct, evidence-based comparison with atropine.[1][3][9][10] Future research should also explore the potential for combination therapies to achieve synergistic effects in myopia control.
References
- 1. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myopia Management: Does Atropine Work? - Optometrists.org [optometrists.org]
- 3. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 4. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofmm.com [reviewofmm.com]
- 6. Atropine in Myopia Management: A Deep Dive into Its Mechanism and Efficacy [westoncontactlens.com]
- 7. How Do Atropine Eye Drops Help Control Myopia in Kids? [specialtyeye.com]
- 8. Systemic 7-methylxanthine in retarding axial eye growth and myopia progression: a 36-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simhcottumwa.org [simhcottumwa.org]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. Efficacy and Safety of 0.01% and 0.02% Atropine for the Treatment of Pediatric Myopia Progression Over 3 Years: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reviewofoptometry.com [reviewofoptometry.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. myopiainstitute.org [myopiainstitute.org]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. Low-dose AtropIne for Myopia Control in Children (AIM): protocol for a randomised, controlled, double-blind, multicentre, clinical trial with two parallel arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A safety and efficacy profile for low-dose atropine | Myopia Profile [myopiaprofile.com]
- 19. moh.gov.sa [moh.gov.sa]
A Structural Showdown: 7-Methylxanthosine and Its Isomers in the World of Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparison of 7-methylxanthosine (B1261978) and its key isomers—7-methylxanthine, theobromine (B1682246), theophylline (B1681296), and paraxanthine. By examining their structural variations, physicochemical properties, and biological activities, we aim to furnish a valuable resource for navigating the potential of these compounds in therapeutic development.
At the heart of this comparison lies the xanthine (B1682287) scaffold, a purine (B94841) base that serves as the foundation for these neurologically and physiologically active compounds. The presence and position of methyl groups on this core structure dramatically influence their interaction with biological targets, leading to a diverse range of pharmacological effects. This compound, a ribonucleoside, stands apart from its isomers due to the presence of a ribose sugar moiety, a feature that significantly impacts its solubility and pharmacokinetic profile.
Physicochemical and Pharmacokinetic Properties: A Quantitative Comparison
The seemingly minor distinctions in methylation and the addition of a ribose group translate into significant differences in the physicochemical and pharmacokinetic behaviors of these compounds. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 7-Methylxanthine | Theobromine | Theophylline | Paraxanthine |
| Molecular Formula | C₁₁H₁₄N₄O₆ | C₆H₆N₄O₂ | C₇H₈N₄O₂ | C₇H₈N₄O₂ | C₇H₈N₄O₂ |
| Molecular Weight ( g/mol ) | 298.26 | 166.14 | 180.16 | 180.16 | 180.16 |
| Water Solubility | ~5.05 g/L (Predicted)[1] | ~18.07 g/L (Estimated)[2] | Slightly soluble | 8.3 g/L[3] | Soluble |
| LogP (Octanol-Water) | -1.4 (Predicted)[1] | -0.89[4] | -0.78 | -0.02 | 0.04 |
| Cmax (in rats, oral) | Data not available | ~30 µM (30 mg/kg)[5][6] | Data not available | Data not available | Data not available |
| Tmax (in rats, oral) | Data not available | ~30 min (30 mg/kg)[5][6] | Data not available | Data not available | Data not available |
| Half-life (t½) | Data not available | ~1.4 hours (in rats)[5][6] | ~7.2 hours (in humans)[7][8] | ~6.2 hours (in humans)[7][8] | ~3.1 hours (in humans)[7][8] |
Biological Activity: Targeting Adenosine (B11128) Receptors and Beyond
The primary mechanism of action for many methylxanthines is the antagonism of adenosine receptors, particularly A1 and A2A subtypes. This blockade is responsible for their well-known stimulant effects. However, the affinity for these receptors varies significantly among the isomers, leading to distinct pharmacological profiles.
| Biological Target | This compound | 7-Methylxanthine | Theobromine | Theophylline | Paraxanthine |
| Adenosine A1 Receptor Affinity (Ki) | High (Predicted for nucleoside)[9] | Moderate | 41 µM[10] | 14 µM[10] | High |
| Adenosine A2A Receptor Affinity (Ki) | Moderate (Predicted for nucleoside)[9] | Moderate | 43 µM[10] | 19 µM[10] | High |
| Phosphodiesterase (PDE) Inhibition | Weak (Predicted) | Weak | Weaker than caffeine[11] | Moderate | Moderate |
| Intracellular Ca²⁺ Mobilization | Likely weak | Weak | Ineffective or less effective than caffeine[8] | Ineffective or less effective than caffeine[8] | Ineffective or less effective than caffeine[8] |
Signaling Pathways and Experimental Workflows
The interaction of these xanthine derivatives with their biological targets initiates a cascade of intracellular signaling events. The primary pathway affected is the adenosine receptor signaling cascade. Furthermore, experimental workflows for the analysis and differentiation of these isomers are crucial for research and development.
References
- 1. Showing Compound this compound (FDB001620) - FooDB [foodb.ca]
- 2. 7-methyl xanthine, 552-62-5 [thegoodscentscompany.com]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. Human Metabolome Database: Showing metabocard for 7-Methylxanthine (HMDB0001991) [hmdb.ca]
- 5. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND ADENOSINE RECEPTOR AFFINITY OF 7–β–D-RIBOFURANOSYLXANTHINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Theobromine - Wikipedia [en.wikipedia.org]
Differentiating 7-Methylxanthosine from its Isomers: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of xanthine (B1682287) derivatives are critical in various fields, including pharmacology, metabolomics, and food science. 7-Methylxanthosine (B1261978) and its isomers, such as theophylline, paraxanthine, and theobromine (B1682246), often coexist in biological matrices and share the same elemental composition, making their distinction a significant analytical challenge. This guide provides a comprehensive comparison of these compounds using mass spectrometry, supported by experimental data and detailed protocols, to aid researchers in their analytical endeavors.
At a Glance: Key Differentiators
While this compound and its isomers are structurally similar, their unique methyl group positions lead to distinct fragmentation patterns upon mass spectrometric analysis. These differences in fragment ion abundances allow for their unambiguous identification and quantification.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) of the protonated molecules ([M+H]⁺) and their major fragment ions observed in tandem mass spectrometry (MS/MS), along with their relative intensities. This data provides a quantitative basis for differentiating the isomers.
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) and Relative Intensities | Key Differentiating Fragments |
| This compound | 167.056 | 124.050 (61.4%), 150.029 (13.1%), 96.056 (1.5%)[1] | The fragment at m/z 150 is particularly significant for identification. |
| Theophylline | 181.072 | 124.051 (100%), 96.056 (9.0%), 69.045 (3.3%)[2] | Characterized by a dominant fragment at m/z 124. |
| Paraxanthine | 181.072 | 124.051 (2.2%), other minor fragments[3] | Shows a significantly lower abundance of the m/z 124 fragment compared to its isomers. |
| Theobromine | 181.072 | 138.066 (10.2%), 110.071 (6.2%), 108.055 (6.2%)[4] | Uniquely characterized by the prominent fragment at m/z 138. |
Note: Relative intensities can vary depending on the specific instrument and experimental conditions.
Experimental Protocols
A robust and reliable method for the analysis of xanthine derivatives typically involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of this compound, theophylline, paraxanthine, and theobromine in a suitable solvent such as methanol (B129727) or water. Prepare working solutions by diluting the stock solutions to the desired concentration range for calibration curves.
-
Biological Sample Extraction: For biological matrices like plasma or urine, a protein precipitation step is often necessary. Add a three-fold volume of cold acetonitrile (B52724) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of these polar compounds.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for these compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the most selective and sensitive method for quantification. This involves monitoring specific precursor ion to product ion transitions for each analyte.
-
Collision Energy: The collision energy for fragmentation should be optimized for each compound to achieve the most abundant and specific fragment ions.
Visualization of Key Processes
To further clarify the methodologies and the underlying principles of differentiation, the following diagrams illustrate the experimental workflow and the distinct fragmentation pathways of each xanthine derivative.
References
A Comparative In Vivo Analysis of 7-Methylxanthosine and 7-Methylxanthine: Physiological Effects and Therapeutic Potential
An objective guide for researchers and drug development professionals on the distinct in vivo roles and pharmacological profiles of 7-methylxanthosine (B1261978) and its demethylated metabolite, 7-methylxanthine (B127787).
This guide provides a comprehensive comparison of the in vivo physiological effects of this compound and 7-methylxanthine, drawing upon available preclinical data. While 7-methylxanthine has been the subject of numerous in vivo investigations, data on this compound is primarily centered on its role as a biosynthetic intermediate. This document aims to present a clear, data-driven comparison to inform future research and drug development in related fields.
Executive Summary
7-Methylxanthine (7-MX), a metabolite of caffeine (B1668208) and theobromine (B1682246), has demonstrated a range of physiological effects in vivo, most notably in the inhibition of monosodium urate (MSU) crystallization and the control of myopia progression.[1][2][3][4] Preclinical studies have established its pharmacokinetic profile and have highlighted its favorable safety profile compared to other methylxanthines like caffeine and theobromine.[5][6][7][8][9] In contrast, this compound is primarily recognized as a precursor in the biosynthesis of 7-methylxanthine and other methylxanthines, with a lack of direct in vivo studies on its physiological effects.[2] This guide will focus on the well-documented in vivo effects of 7-methylxanthine while contextualizing the role of this compound within the broader metabolic pathway.
Data Presentation: In Vivo Effects of 7-Methylxanthine
The following tables summarize key quantitative data from in vivo studies on 7-methylxanthine.
Table 1: Pharmacokinetic Parameters of 7-Methylxanthine in Sprague Dawley Rats
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | ≈ 30 µM | Single oral dose of 30 mg/kg | [1] |
| Time to Peak Plasma Concentration (tmax) | 30 minutes | Single oral dose of 30 mg/kg | [1] |
| Terminal Half-life (t1/2) | ≈ 1.4 hours | Single oral dose of 30 mg/kg | [1] |
| Accumulation | No evidence of accumulation | Repeated daily oral dosing | [1] |
| Dose Proportionality | Proportional plasma concentration | 30 or 60 mg/kg oral doses | [1] |
Table 2: In Vivo Efficacy of 7-Methylxanthine on Monosodium Urate (MSU) Crystallization in Rats
| Oral Dose of 7-MX | Initial Urate Concentration | Inhibition of MSU Crystallization | Reference |
| 30 mg/kg | 300 mg/L | 41.4% | [1] |
| 60 mg/kg | 300 mg/L | 52.6% | [1] |
| 30 mg/kg | 400 mg/L | Not specified | [1] |
| 60 mg/kg | 400 mg/L | Not specified | [1] |
Table 3: Comparative Acute Toxicity of 7-Methylxanthine in Rodents
| Compound | Dose | Species | Mortality | Reference |
| 7-Methylxanthine | 300 mg/kg & 2000 mg/kg | Rat and Mice | No mortality | [5][6] |
| Caffeine | Not specified | Mice | 66.6% | [5][6] |
| Caffeine | Not specified | Rat | 33.3% | [5][6] |
| Theobromine | Not specified | Mice | 66.6% | [5][6] |
| Theobromine | Not specified | Rat | 33.3% | [5][6] |
Table 4: Sub-chronic and Chronic Toxicity of 7-Methylxanthine in Rats (90 and 180 days)
| Compound | Dose | Duration | Mortality | Reference |
| 7-Methylxanthine | 250, 500, and 1000 mg/kg | 90 days | No mortality | [7][9] |
| Caffeine | Not specified | 90 days | 10% | [7][9] |
| Theobromine | Not specified | 90 days | 40% | [7][9] |
| 7-Methylxanthine | 1000 mg/kg | 180 days | No mortality | [7] |
Mandatory Visualization
Signaling Pathway of 7-Methylxanthine in Retinal Pigment Epithelial Cells
Caption: Proposed signaling pathway of 7-MX in RPE cells.
Experimental Workflow for In Vivo Pharmacokinetic Study of 7-Methylxanthine
Caption: Workflow for 7-MX pharmacokinetic study in rats.
Experimental Protocols
Pharmacokinetics of 7-Methylxanthine in Sprague Dawley Rats
This protocol is based on the methodology described in studies assessing the pharmacokinetics of 7-MX.[1][10]
1. Animal Model:
-
Adult male and female Sprague Dawley rats are used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
A period of acclimatization is allowed before the experiment.
2. Drug Administration:
-
7-Methylxanthine is suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).
-
A single oral dose (e.g., 30 mg/kg) is administered via gavage.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Blood is collected into heparinized tubes and centrifuged to separate plasma.
4. Sample Analysis:
-
Plasma concentrations of 7-MX are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
5. Data Analysis:
-
Pharmacokinetic parameters such as Cmax, tmax, and t1/2 are calculated from the plasma concentration-time data using appropriate software.
Ex Vivo Inhibition of Monosodium Urate (MSU) Crystallization
This protocol is adapted from studies investigating the effect of 7-MX on MSU crystallization.[1]
1. Animal Treatment:
-
Rats are divided into control and treatment groups.
-
Treatment groups receive daily oral administration of 7-MX at different doses (e.g., 30 mg/kg and 60 mg/kg) for a specified period (e.g., 7 days). The control group receives the vehicle.
2. Plasma Collection:
-
On the final day of treatment, a final dose is administered, and blood is collected at the predicted tmax (e.g., 30 minutes post-dose).
-
Plasma is separated by centrifugation.
3. Ex Vivo Crystallization Assay:
-
A supersaturated solution of uric acid is added to the collected plasma samples.
-
The samples are incubated to induce MSU crystal formation.
-
The amount of crystallized MSU is quantified, and the percentage of inhibition in the 7-MX treated groups is calculated relative to the control group.
Acute and Repeated Dose Oral Toxicity Studies
These protocols are based on OECD guidelines for toxicity testing as cited in the literature.[5][6][7]
1. Animal Model:
-
Rodent species such as rats and mice are used.
2. Acute Toxicity (OECD 423):
-
A single high dose (e.g., 2000 mg/kg) and a lower dose (e.g., 300 mg/kg) of 7-MX are administered orally.
-
Animals are observed for mortality and clinical signs of toxicity for a period of 14 days.
3. Repeated Dose 28-Day Oral Toxicity (OECD 407):
-
7-MX is administered orally daily for 28 days at multiple dose levels (e.g., 250, 500, and 1000 mg/kg).
-
Animals are monitored for clinical signs, body weight changes, food and water consumption.
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis, and organs are subjected to gross and microscopic pathological examination.
Discussion and Conclusion
The available in vivo data strongly supports the physiological activity of 7-methylxanthine, particularly its potential therapeutic applications in managing conditions like gout and myopia. Its low toxicity profile in comparison to parent compounds such as caffeine and theobromine makes it an interesting candidate for further clinical investigation.[5][6][7][8][9]
The role of this compound, as understood from the current literature, is that of a metabolic precursor. It is converted to 7-methylxanthine in biological systems.[2] Therefore, any potential in vivo physiological effects of administered this compound would likely be mediated through its conversion to 7-methylxanthine. Future research could explore the pharmacokinetics of this compound itself to understand its absorption, distribution, metabolism, and excretion profile and to determine the efficiency of its conversion to 7-methylxanthine in vivo. Such studies would be crucial to ascertain if this compound offers any advantages as a pro-drug for 7-methylxanthine.
References
- 1. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Methylxanthine - Wikipedia [en.wikipedia.org]
- 4. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sub-chronic and chronic toxicity evaluation of 7-methylxanthine: a new molecule for the treatment of myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Central Role of 7-Methylxanthosine in Caffeine Biosynthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of intermediates in the caffeine (B1668208) biosynthesis pathway, firmly establishing 7-methylxanthosine (B1261978) as the primary precursor. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and clear visualizations of the biochemical pathways and experimental workflows.
The main biosynthetic pathway for caffeine, a widely consumed psychoactive compound, has been a subject of extensive research. While several potential intermediates exist, a significant body of evidence points to this compound as the crucial, rate-limiting precursor. This guide objectively compares the evidence for this compound against other proposed intermediates, providing the data and protocols necessary for a thorough understanding of this important metabolic pathway.
Comparative Analysis of Caffeine Biosynthesis Intermediates
The primary pathway for caffeine biosynthesis proceeds through a series of N-methylation steps, with S-adenosyl-L-methionine (SAM) serving as the methyl donor. The widely accepted sequence is:
Xanthosine (B1684192) → this compound → 7-Methylxanthine (B127787) → Theobromine (B1682246) → Caffeine
Evidence from radiolabeling tracer studies and enzyme kinetics overwhelmingly supports this pathway over alternatives, such as a pathway initiating from xanthine.[1][2]
Quantitative Data Summary
The following table summarizes the kinetic parameters of the key N-methyltransferases involved in caffeine biosynthesis. The data clearly demonstrates the substrate preferences of these enzymes, highlighting the efficiency of the this compound-dependent pathway.
| Enzyme | Substrate | Km (µM) | Relative Activity (%) | Source |
| This compound Synthase (XMT/CmXRS1) | Xanthosine | 78 | 100 | [3][4] |
| Xanthine | No activity | 0 | [1] | |
| 7-Methylxanthine N-Methyltransferase (MXMT/CTS) | 7-Methylxanthine | 251 | 100 | [3][4] |
| Theobromine | - | Low | [5] | |
| Paraxanthine | - | Low | [5] | |
| Caffeine Synthase (CS/DXMT) | Theobromine | 1222 | 100 | [3][4] |
| 7-Methylxanthine | - | High | [6] | |
| Paraxanthine | - | High | [6] |
Key Observations:
-
High Specificity of the Initial Step: this compound synthase (XMT) exhibits a strong preference for xanthosine, with no detectable activity towards xanthine, providing compelling evidence against a xanthine-first pathway.[1]
-
Sequential Methylation: The subsequent enzymes, 7-methylxanthine N-methyltransferase (MXMT) and caffeine synthase (CS), efficiently catalyze the sequential methylation of the pathway intermediates.
-
Broad Substrate Specificity of Caffeine Synthase: While caffeine synthase can act on multiple substrates, its role in the final step of converting theobromine to caffeine is well-established within the primary pathway.[6]
Signaling Pathways and Experimental Workflows
To visually represent the biochemical and experimental logic, the following diagrams were generated using Graphviz.
Caption: The primary caffeine biosynthesis pathway highlighting this compound.
Caption: A typical experimental workflow for studying caffeine biosynthesis.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the caffeine biosynthesis pathway.
Protocol 1: Radiolabeling Tracer Study in Plant Tissues
This protocol is adapted from studies investigating the incorporation of labeled precursors into caffeine and its intermediates in coffee and tea leaves.[2]
1. Plant Material:
- Use young, actively growing leaves from Coffea arabica or Camellia sinensis, as these tissues have the highest caffeine biosynthetic activity.
2. Precursor Preparation:
- Prepare a solution of [¹⁴C]-labeled xanthosine (or other potential precursors) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The specific activity should be determined based on the experimental goals.
3. Incubation:
- Excise leaf discs (approximately 1 cm in diameter) and float them in the radiolabeled precursor solution.
- Incubate for various time points (e.g., 1, 2, 4, 8, and 24 hours) under controlled light and temperature conditions.
4. Metabolite Extraction:
- At each time point, remove the leaf discs, wash them thoroughly with unlabeled buffer to remove excess precursor, and immediately freeze them in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder and extract the metabolites with a solvent mixture, such as 80% ethanol.
5. Analysis:
- Separate the extracted metabolites using two-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Identify the radiolabeled compounds by co-chromatography with authentic standards of caffeine, theobromine, 7-methylxanthine, and this compound.
- Quantify the radioactivity in each spot or peak using a scintillation counter or a radio-TLC scanner to determine the rate of incorporation into each intermediate and the final product.
Protocol 2: Enzyme Assay for N-Methyltransferases
This protocol is a generalized method for assaying the activity of caffeine biosynthesis N-methyltransferases, such as this compound synthase and caffeine synthase.[7][8]
1. Enzyme Extraction:
- Homogenize fresh or frozen young leaf tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.
- (Optional) For more precise kinetic studies, the enzyme of interest can be further purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- Enzyme extract (a specific amount of total protein)
- Substrate (e.g., xanthosine, 7-methylxanthine, or theobromine) at a known concentration.
- S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) as the methyl donor.
- Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- MgCl₂ (e.g., 200 µM).
3. Incubation:
- Initiate the reaction by adding the enzyme extract to the pre-warmed reaction mixture.
- Incubate at the optimal temperature (e.g., 30°C) for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.
4. Reaction Termination and Product Quantification:
- Stop the reaction by adding a strong acid (e.g., 2 M HCl) or by boiling.
- Extract the methylated products with an organic solvent (e.g., chloroform).
- Separate the products from the unreacted [¹⁴C]SAM using TLC or HPLC.
- Quantify the radioactivity of the product spot or peak using liquid scintillation counting to determine the enzyme activity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Caffeine in Leaves of Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. Caffeine Extraction, Enzymatic Activity and Gene Expression of Caffeine Synthase from Plant Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeine Extraction, Enzymatic Activity and Gene Expression of Caffeine Synthase from Plant Cell Suspensions [jove.com]
A Comparative Analysis of Methylxanthosine Synthase Activity Across Plant Species
For researchers, scientists, and drug development professionals, understanding the nuances of methylxanthine biosynthesis is critical for applications ranging from crop improvement to novel therapeutic development. This guide provides a comparative overview of methylxanthosine synthase activity, the rate-limiting enzyme in caffeine (B1668208) production, across different plant species. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Methylxanthosine synthase, a key N-methyltransferase (NMT), catalyzes the first committed step in the caffeine biosynthesis pathway: the methylation of xanthosine (B1684192) to produce 7-methylxanthosine (B1261978). The efficiency and substrate specificity of this enzyme vary among different plant species, influencing their characteristic methylxanthine profiles. This guide focuses on a comparative study of this enzyme's activity, primarily drawing data from the well-researched tea (Camellia sinensis) and coffee (Coffea arabica), with available data from cacao (Theobroma cacao) and maté (Ilex paraguariensis) also included to provide a broader perspective.
Comparative Enzyme Kinetics
The kinetic parameters of methylxanthosine synthase and related N-methyltransferases involved in the caffeine biosynthesis pathway have been characterized in several plant species. The Michaelis-Menten constant (Km) for the substrate xanthosine provides a measure of the enzyme's affinity for this precursor.
| Species | Enzyme | Substrate | Km (µM) | Reference |
| Coffea arabica | This compound synthase (CmXRS1) | Xanthosine | 73.7 | [1] |
| Camellia sinensis | Xanthosine N-methyltransferase | Xanthosine | 250 | |
| Coffea arabica | Caffeine Synthase (CaXMT1) | Xanthosine | 78 | [2] |
| Coffea arabica | Theobromine (B1682246) Synthase (CaMXMT2) | 7-methylxanthine | 251 | [2] |
| Coffea arabica | Caffeine Synthase (CaDXMT1) | Theobromine | 1,222 | [2] |
| Camellia sinensis | Caffeine Synthase (CS) | Paraxanthine | 24 | [3] |
| Camellia sinensis | Caffeine Synthase (CS) | Theobromine | 186 | [3][4] |
| Camellia sinensis | Caffeine Synthase (CS) | 7-methylxanthine | 344 | [3][4] |
| Camellia sinensis | Caffeine Synthase (CS) | S-adenosylmethionine (SAM) | 21 | [3][4] |
Caffeine Biosynthesis Pathway
The primary pathway for caffeine biosynthesis is a four-step process that begins with xanthosine. The first step is the methylation of xanthosine to this compound, catalyzed by methylxanthosine synthase. This is followed by the removal of the ribose group to yield 7-methylxanthine. Two subsequent methylation steps, catalyzed by theobromine synthase and caffeine synthase respectively, lead to the formation of theobromine and finally caffeine.
Experimental Protocols
Purification of Methylxanthosine Synthase (from Camellia sinensis)
This protocol describes the purification of caffeine synthase, which also exhibits methylxanthosine synthase activity, from young tea leaves.[3]
Materials:
-
Young tea leaves
-
50 mM sodium phosphate (B84403) buffer, pH 7.3, containing 5 mM 2-mercaptoethanol, 5 mM Na2EDTA, 5% (v/v) glycerol, 1 mg of aprotinin
-
Ammonium (B1175870) sulfate
-
Hydroxyapatite (B223615) column
-
Anion-exchange column
-
Adenosine-agarose column
-
Gel-filtration column
Procedure:
-
Homogenization: Grind frozen young tea leaves (100 g fresh weight) in a prechilled mortar with 1200 mL of extraction buffer.
-
Ammonium Sulfate Fractionation: Precipitate the protein fraction between 40% and 70% saturation with ammonium sulfate.
-
Chromatography:
-
Apply the resuspended pellet to a hydroxyapatite column.
-
Further purify the active fractions on an anion-exchange column.
-
The key purification step involves affinity chromatography on an adenosine-agarose column.[5]
-
The final step is gel-filtration chromatography to obtain the purified enzyme.
-
Methyltransferase Activity Assay
This is a general protocol for assaying N-methyltransferase activity, which can be adapted for methylxanthosine synthase.
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.5)
-
1 mM Dithiothreitol (DTT)
-
5 mM MgCl2
-
0.5 mM Xanthosine (or other methyl acceptor)
-
0.1 mM S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)
-
Enzyme extract
Procedure:
-
Combine all components except the enzyme extract in a microfuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 2 M HCl.
-
Extract the radioactive product with an organic solvent (e.g., chloroform).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
Product Analysis: The reaction products can be identified and quantified using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Experimental Workflow for Enzyme Characterization
The characterization of methylxanthosine synthase typically involves several key steps, from enzyme isolation to kinetic analysis.
Species-Specific Observations
Coffea arabica : Research has led to the successful cloning and characterization of three distinct N-methyltransferases involved in the caffeine pathway, including a specific this compound synthase (CmXRS1).[1][2][6] This species exhibits a clear pathway with specialized enzymes for each methylation step.
Camellia sinensis : In tea, a single caffeine synthase enzyme has been purified that exhibits broad substrate specificity, catalyzing the last two steps of caffeine biosynthesis.[3] While xanthosine N-methyltransferase activity is present, the enzyme appears to be more labile compared to the caffeine synthase.[3]
Theobroma cacao : The major purine (B94841) alkaloid in cacao is theobromine.[7] This suggests that the N-methyltransferase responsible for the final methylation step from theobromine to caffeine is either absent or has very low activity. The biosynthesis of theobromine follows a similar pathway to caffeine, starting from xanthosine.
Ilex paraguariensis : Maté contains both caffeine and theobromine. Recent genomic studies have provided insights into the convergent evolution of caffeine biosynthesis in this species, suggesting an independent evolution of the necessary N-methyltransferases.
This comparative guide highlights the diversity in methylxanthosine synthase activity and the broader caffeine biosynthesis pathway across different plant species. Further research into the enzymes from less-studied methylxanthine-producing plants will undoubtedly uncover more variations and provide valuable insights for biotechnological applications.
References
- 1. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of 7-Methylxanthosine and Paraxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of two methylxanthines: 7-methylxanthosine (B1261978) and paraxanthine (B195701). While both are related to the well-known stimulant caffeine (B1668208), they exhibit distinct metabolic profiles and physiological activities. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways to support research and drug development efforts.
Introduction
Paraxanthine, or 1,7-dimethylxanthine, is the primary metabolite of caffeine in humans, constituting approximately 84% of caffeine's metabolic products.[1] It is an isomer of theophylline (B1681296) and theobromine (B1682246).[1] In contrast, this compound is a monomethylxanthine that serves as a key intermediate in the biosynthesis of caffeine and theobromine in plants.[2][3] While not a primary metabolite of caffeine in humans, it is a metabolic product of both caffeine and theobromine.[2] This guide will delve into the distinct metabolic pathways and physiological impacts of these two compounds.
Comparative Quantitative Data
The following table summarizes key quantitative data related to the metabolic effects of paraxanthine and this compound.
| Parameter | Paraxanthine | This compound | Source |
| Caffeine Metabolism | Primary metabolite (approx. 84%) | Intermediate in caffeine biosynthesis (plants) | [1] |
| Adenosine (B11128) Receptor Binding Affinity (Ki, µM) | A1: 21, A2A: 32, A2B: 4.5, A3: >100 | Data not available | [1] |
| Effect on Resting Energy Expenditure | Significant increase at 100, 200, and 300 mg doses | Data not available | [4] |
| Effect on Heart Rate | Significant decrease at various doses | Data not available | [4] |
| Effect on Muscle Mass (mice) | 14% increase (gastrocnemius), 41% increase (soleus) | Data not available | [5] |
| Effect on Muscle Strength (mice) | 17% increase in grip strength | Data not available | [5] |
| Effect on Endurance (mice) | 39% increase in treadmill performance | Data not available | [5] |
Metabolic Pathways and Signaling
The metabolic fates and signaling cascades initiated by paraxanthine and this compound differ significantly, reflecting their distinct roles in human and plant biochemistry.
Paraxanthine Metabolism
In humans, paraxanthine is primarily formed from caffeine via demethylation by the enzyme cytochrome P450 1A2 (CYP1A2) in the liver.[6] It is further metabolized through several pathways:
-
Demethylation: Paraxanthine can be demethylated at the N1 position to form 7-methylxanthine.[1]
-
Oxidation: It can be oxidized by CYP2A6 and CYP1A2 to 1,7-dimethyluric acid.[1]
-
Formation of Uracil Derivatives: Through the action of N-acetyl-transferase 2, paraxanthine can be converted to 5-acetylamino-6-formylamino-3-methyluracil.[1]
-
CYP1A2-mediated metabolism: Paraxanthine can also be metabolized by CYP1A2 to form 1-methylxanthine, which is then converted to 1-methyluric acid by xanthine (B1682287) oxidase.[1][7]
Caption: Metabolic pathways of paraxanthine in humans.
Paraxanthine Signaling
Paraxanthine exerts its physiological effects through multiple signaling pathways:
-
Adenosine Receptor Antagonism: Similar to caffeine, paraxanthine acts as a competitive antagonist at adenosine receptors, which contributes to its stimulant effects.[1]
-
Phosphodiesterase (PDE) Inhibition: It is a competitive non-selective phosphodiesterase inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels.[1] This activates Protein Kinase A (PKA), which in turn inhibits TNF-alpha and leukotriene synthesis, thereby reducing inflammation.[1]
-
Nitric Oxide-cGMP Pathway: Paraxanthine is a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9), which potentiates nitric oxide signaling and is thought to increase glutamate (B1630785) and dopamine (B1211576) release.[1]
-
Ion Transport: Unlike caffeine, paraxanthine acts as an enzymatic effector of Na+/K+ ATPase, increasing potassium ion transport into skeletal muscle.[1] It also stimulates increases in calcium ion concentration in muscle.[1]
Caption: Key signaling pathways of paraxanthine.
This compound Metabolism (in Plants)
In plants, this compound is a central intermediate in the biosynthesis of caffeine. The primary pathway involves the following steps:
-
Xanthosine (B1684192) is converted to This compound by the enzyme xanthosine methyltransferase.[8]
-
This compound is then hydrolyzed to 7-methylxanthine by an N-methyl-nucleosidase.[8]
-
7-methylxanthine is subsequently methylated to form theobromine , which is then methylated again to produce caffeine .[8]
Caption: Biosynthesis of caffeine via this compound in plants.
Information regarding the specific signaling pathways of this compound's metabolic effects in humans is limited in the current scientific literature.
Experimental Protocols
Detailed methodologies for key findings are crucial for reproducibility and further investigation.
Protocol for Determining Paraxanthine Metabolic Partial Clearances in Humans
This protocol is based on a study that defined the metabolic partial clearances of paraxanthine and assessed the roles of cytochrome P-450 and xanthine oxidase.[7]
Objective: To determine the metabolic partial clearances of paraxanthine and the effects of allopurinol (B61711) and cimetidine (B194882) on its disposition.
Experimental Design:
-
Subjects: Healthy male volunteers.
-
Drug Administration: Subjects received an oral dose of paraxanthine.
-
Pre-treatments: In separate phases, subjects were pre-treated with allopurinol (a xanthine oxidase inhibitor) or cimetidine (a cytochrome P-450 inhibitor) before paraxanthine administration.
-
Sample Collection: Plasma and urine samples were collected at timed intervals.
-
Sample Analysis: Concentrations of paraxanthine and its metabolites (1-methylxanthine, 1-methyluric acid, 5-acetylamino-6-formylamino-3-methyluracil, 7-methylxanthine, and 1,7-dimethyluric acid) were measured using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Plasma clearance and metabolic partial clearances for each pathway were calculated from the plasma concentration-time data and the urinary excretion of metabolites.
Caption: Workflow for a human pharmacokinetic study of paraxanthine.
Conclusion
Paraxanthine, the primary human metabolite of caffeine, exhibits a range of metabolic effects, including adenosine receptor antagonism, phosphodiesterase inhibition, and modulation of ion transport. These actions contribute to its stimulant, anti-inflammatory, and performance-enhancing properties. In contrast, this compound is primarily recognized for its role as a precursor in the plant-based biosynthesis of caffeine. While it is a metabolite of caffeine and theobromine in humans, its direct metabolic and signaling effects in mammalian systems are less well-characterized. Further research is warranted to fully elucidate the comparative metabolic and physiological impacts of these two methylxanthines, which could inform the development of novel therapeutic agents.
References
- 1. Paraxanthine - Wikipedia [en.wikipedia.org]
- 2. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies [mdpi.com]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paraxanthine Increases Energy Expenditure, Reduces Heart Rate and Hunger in 2024 Study [blog.priceplow.com]
- 5. droracle.ai [droracle.ai]
- 6. brcrecovery.com [brcrecovery.com]
- 7. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Genomics of 7-Methylxanthosine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genes and enzymes involved in the biosynthesis of 7-methylxanthosine (B1261978), the first committed step in the production of caffeine (B1668208) and other purine (B94841) alkaloids. Understanding the genetic and enzymatic diversity of this pathway across different plant species offers valuable insights for metabolic engineering, drug development, and crop improvement.
The this compound Biosynthesis Pathway: A Comparative Overview
The biosynthesis of this compound is the initial N-methylation step in the well-characterized caffeine biosynthetic pathway. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:xanthosine (B1684192) N7-methyltransferase, commonly known as xanthosine methyltransferase (XMT) or this compound synthase.[1] The primary pathway involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of xanthosine, yielding this compound and S-adenosyl-L-homocysteine (SAH).[1]
Subsequent enzymatic steps convert this compound into other methylxanthines, such as theobromine (B1682246) and caffeine.[2] While the core pathway is conserved, the specific enzymes and their genetic regulation exhibit notable differences across various plant species, primarily in the Coffea (coffee) and Camellia (tea) genera.[3][4]
dot
Caption: The core biosynthetic pathway of caffeine, starting from xanthosine.
Comparative Performance of this compound Synthase (XMT)
The kinetic properties of XMT, the enzyme responsible for this compound synthesis, have been characterized in several caffeine-producing plants. A comparison of these properties reveals evolutionary adaptations and potential targets for genetic modification.
| Enzyme Source | Gene Name | Substrate | Km (µM) | Reference |
| Coffea arabica | CaXMT1 | Xanthosine | 78 | [5] |
| Coffea arabica | CmXRS1 | Xanthosine | 73.7 | [6] |
| Coffea canephora | CcXMT1 | Xanthosine | Not explicitly stated, but high activity reported | [3] |
| Camellia sinensis | - | Xanthosine | Not explicitly determined for the isolated enzyme, but activity is present. | [7] |
| Coffea arabica | CaMXMT | 7-methylxanthine | 50 | [8] |
| Camellia sinensis | CS | 7-methylxanthine | 344 | [9] |
| Camellia sinensis | CS | Theobromine | 186 | [9] |
Note: The data for Camellia sinensis often pertains to a broader specificity caffeine synthase (CS) which also exhibits activity on other methylxanthines. Dedicated this compound synthase has been more challenging to isolate and characterize in tea.
Experimental Protocols
Heterologous Expression and Purification of Xanthosine Methyltransferase (XMT)
A common method for obtaining sufficient quantities of XMT for characterization is through heterologous expression in Escherichia coli.
dot
Caption: Workflow for heterologous expression and purification of XMT.
Methodology:
-
Gene Amplification: The full-length coding sequence of the XMT gene is amplified from cDNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: The amplified gene is ligated into an expression vector, often containing a tag for purification (e.g., Glutathione S-transferase (GST) or a polyhistidine-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain.
-
Protein Expression: The bacterial culture is grown to an optimal density and protein expression is induced (e.g., with isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag on the protein.[5]
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.[10]
N-Methyltransferase Activity Assay
The activity of XMT is typically measured by quantifying the formation of the methylated product.
Materials:
-
Purified XMT enzyme
-
Xanthosine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Stopping solution (e.g., HCl)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, a known concentration of xanthosine, and SAM.
-
Enzyme Addition: The reaction is initiated by adding the purified XMT enzyme.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time period.
-
Reaction Termination: The reaction is stopped by adding a stopping solution.
-
Product Quantification: The reaction products are analyzed by HPLC to separate and quantify the amount of this compound produced.[10]
-
Kinetic Analysis: To determine Km and Vmax values, the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Comparative Genomics and Gene Regulation
Genomic studies have revealed that the number and expression levels of N-methyltransferase genes, including XMT, can vary significantly between species, contributing to differences in caffeine content. For instance, tea plants (Camellia sinensis) have been found to possess more members of the N-methyltransferase (NMT) gene family and exhibit higher expression levels compared to coffee plants (Coffea arabica), which may contribute to the higher caffeine concentration in tea leaves.[4][11]
In Coffea arabica, six genes encoding N-methyltransferases involved in caffeine biosynthesis have been identified (CaXMT1, CaXMT2, CaMXMT1, CaMXMT2, CaDXMT1, and CaDXMT2), while in Coffea canephora (Robusta), three have been amplified (CcXMT1, CcMXMT1, and CcDXMT).[3] The expression of these genes is differentially regulated in various tissues and developmental stages, indicating a complex transcriptional control of caffeine accumulation.[3]
Conclusion
The biosynthesis of this compound is a critical control point in the production of caffeine and related alkaloids. Comparative genomic and biochemical analyses of the key enzyme, xanthosine methyltransferase, have highlighted significant variations in gene copy number, expression, and enzyme kinetics across different plant species. These differences ultimately contribute to the diverse methylxanthine profiles observed in nature. Further research into the structure-function relationships of these enzymes and their regulatory networks will be instrumental for the development of novel caffeine-modified crops and for the synthesis of valuable pharmaceutical compounds.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of caffeine metabolism in Coffeaarabica (Arabica) and Coffea canephora (Robusta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.igem.org [static.igem.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
Safety Operating Guide
Personal protective equipment for handling 7-Methylxanthosine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Methylxanthosine, including operational and disposal plans. Adherence to these procedural steps is critical for laboratory safety.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is based on the safety data for the closely related compound, 7-Methylxanthine, and general laboratory safety principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound, 7-Methylxanthine. This information should be used as a reference point for safety considerations when handling this compound, with the understanding that specific values may differ.
| Property | Value (for 7-Methylxanthine) |
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| Appearance | White powder / Light yellow solid |
| Melting Point | > 300 °C / 572 °F[1] |
| Solubility | Insoluble in water |
| Autoignition Temperature | 540 °C / 1004 °F[2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure when handling this compound. The following are minimum requirements:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat or chemical-resistant apron should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected prior to use and disposed of properly after handling the compound.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
Operational Plans: Handling and Storage
Proper handling and storage procedures are crucial to prevent contamination and ensure stability.
Handling:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke when handling this product.[4]
-
Wash hands thoroughly after handling.[5]
-
Avoid creating dust.[1]
Storage:
-
Keep containers securely sealed when not in use.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Identification: Classify waste containing this compound as chemical waste.
-
Solid Waste:
-
For solid this compound, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.[1]
-
Contaminated materials such as gloves and weighing papers should be placed in a sealed bag and disposed of as chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, leak-proof container.
-
Do not dispose of down the drain unless explicitly approved by your institution's EHS department.
-
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of according to institutional guidelines.[6]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Obtain medical attention.[2]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
